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  • Product: Nonyl chloroformate
  • CAS: 57045-82-6

Core Science & Biosynthesis

Foundational

Nonyl Chloroformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Nonyl chloroformate is a reactive organic compound classified as a chloroformate ester. It is a crucial reagent in organic synthesis, primarily...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl chloroformate is a reactive organic compound classified as a chloroformate ester. It is a crucial reagent in organic synthesis, primarily utilized for the introduction of the nonyloxycarbonyl protecting group onto various functional groups, most notably amines and alcohols. This guide provides an in-depth overview of the chemical and physical properties of nonyl chloroformate, detailed experimental protocols for its synthesis and common reactions, and analytical methodologies for its characterization and the analysis of its derivatives.

Chemical and Physical Properties

Nonyl chloroformate is a colorless to pale yellow liquid at room temperature. It is characterized by a long nonyl chain, which imparts significant lipophilicity to the molecule and its derivatives. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₀H₁₉ClO₂[1][2]
Molecular Weight 206.71 g/mol [1][2]
CAS Number 57045-82-6[1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 248.2 ± 9.0 °C (Predicted)
Melting Point Not available
Density 0.97 g/cm³ at 20°C[2]
Refractive Index 1.433[2]
Flash Point 80 °C[2]
Solubility Soluble in most organic solvents.Inferred from structure
Stability Moisture sensitive; store under inert gas.[2]

Reactivity and Chemical Transformations

The reactivity of nonyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity makes it an excellent reagent for the derivatization of nucleophiles such as amines, alcohols, and phenols.

Reaction with Amines to Form Carbamates

Nonyl chloroformate reacts readily with primary and secondary amines to form stable N-nonyloxycarbonyl carbamates. This reaction is widely used for the protection of amine functionalities during multi-step organic syntheses. The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_reactants Reactants cluster_products Products Nonyl_Chloroformate Nonyl Chloroformate Carbamate N-Nonyloxycarbonyl Carbamate Nonyl_Chloroformate->Carbamate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Carbamate HCl HCl

Caption: Reaction of Nonyl Chloroformate with an Amine.

Reaction with Alcohols and Phenols to Form Carbonates

In the presence of a base, nonyl chloroformate reacts with alcohols and phenols to yield the corresponding nonyl carbonate esters. This transformation is useful for the protection of hydroxyl groups or for the synthesis of unsymmetrical carbonates.

G cluster_reactants Reactants cluster_products Products Nonyl_Chloroformate Nonyl Chloroformate Carbonate Nonyl Carbonate Ester Nonyl_Chloroformate->Carbonate Nucleophilic Attack Alcohol Alcohol/Phenol (R-OH) Alcohol->Carbonate Base Base (e.g., Pyridine) Salt Base•HCl Base->Salt

Caption: Reaction of Nonyl Chloroformate with an Alcohol/Phenol.

Experimental Protocols

Synthesis of Nonyl Chloroformate

A common and effective method for the synthesis of long-chain alkyl chloroformates is the reaction of the corresponding alcohol with triphosgene in the presence of a base.[2][3]

Materials:

  • n-Nonyl alcohol (1.0 equivalent)

  • Triphosgene (0.35 equivalents)

  • Pyridine (1.0 equivalent)

  • Anhydrous petroleum ether

  • Anhydrous dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous petroleum ether.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of n-nonyl alcohol and pyridine in anhydrous dichloromethane.

  • Add the alcohol/pyridine solution dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • The formation of pyridinium hydrochloride precipitate will be observed.

  • Filter the reaction mixture to remove the precipitate.

  • The filtrate is then concentrated under reduced pressure to remove the solvents.

  • The crude nonyl chloroformate can be purified by vacuum distillation.

G Start Dissolve Triphosgene in Petroleum Ether Cool Cool to 0-5 °C Start->Cool Add_Dropwise Add Alcohol/Pyridine Solution Dropwise (0-5 °C) Cool->Add_Dropwise Prepare_Solution Prepare Solution of n-Nonyl Alcohol and Pyridine in Dichloromethane Prepare_Solution->Add_Dropwise Warm_Stir Warm to Room Temperature and Stir for 2-4h Add_Dropwise->Warm_Stir Filter Filter to Remove Pyridinium Hydrochloride Warm_Stir->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify

Caption: Synthesis Workflow for Nonyl Chloroformate.

Derivatization of a Primary Amine for GC-MS Analysis

Nonyl chloroformate can be used as a derivatizing agent to improve the gas chromatographic properties of polar molecules such as long-chain amines. The resulting carbamate is more volatile and thermally stable.[4]

Materials:

  • Amine sample

  • Nonyl chloroformate

  • Aprotic solvent (e.g., toluene)

  • Aqueous basic buffer (e.g., sodium bicarbonate solution, pH 9-10)

  • Extraction solvent (e.g., n-hexane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine sample in the aqueous basic buffer.

  • Add a solution of nonyl chloroformate in toluene to the amine solution.

  • Vigorously shake or stir the biphasic mixture for 5-10 minutes at room temperature.

  • Separate the organic layer.

  • Wash the organic layer with a small amount of dilute acid (e.g., 0.1 M HCl) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the derivatized amine is ready for GC-MS analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile or polar compounds like long-chain amines, derivatization with nonyl chloroformate is often necessary.

Typical GC-MS Parameters for the Analysis of a Derivatized Amine:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of nonyl chloroformate and its reaction products.

Expected ¹H NMR Spectral Features for Nonyl Chloroformate:

  • A triplet corresponding to the terminal methyl group of the nonyl chain (δ ~0.9 ppm).

  • A broad multiplet for the methylene protons of the nonyl chain (δ ~1.2-1.4 ppm).

  • A triplet for the methylene protons adjacent to the oxygen atom (-O-CH₂-) (δ ~4.3 ppm).

Expected ¹³C NMR Spectral Features for Nonyl Chloroformate:

  • A signal for the carbonyl carbon (C=O) in the range of δ 150-155 ppm.

  • A signal for the carbon of the methylene group adjacent to the oxygen atom (-O-CH₂-) at δ ~70 ppm.

  • A series of signals for the carbons of the nonyl chain in the aliphatic region (δ ~14-32 ppm).

Safety and Handling

Nonyl chloroformate is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It causes severe skin burns and eye damage. It is also combustible and may be corrosive to metals.[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[2] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

Conclusion

Nonyl chloroformate is a valuable reagent in organic synthesis, particularly for the introduction of the nonyloxycarbonyl group. Its well-defined reactivity, coupled with established protocols for its synthesis and use, makes it a reliable tool for researchers in academia and industry. Proper handling and adherence to safety precautions are paramount when working with this compound. The analytical techniques outlined in this guide provide the necessary means for the characterization and quality control of nonyl chloroformate and its derivatives, ensuring the reliability and reproducibility of experimental results.

References

Exploratory

Nonyl Chloroformate (CAS 57045-82-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, reactivity, and potential applications of Nonyl Chloroformate in the fields of organic synthesis and medicinal chemistry. This technical guide provides a detailed overview of Non...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, reactivity, and potential applications of Nonyl Chloroformate in the fields of organic synthesis and medicinal chemistry.

This technical guide provides a detailed overview of Nonyl Chloroformate, a reactive chemical intermediate with significant potential in the synthesis of complex organic molecules, including pharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource on its chemical properties, synthesis, and reactivity, supported by detailed experimental protocols and safety information.

Chemical and Physical Properties

Nonyl Chloroformate, also known as Chloroformic Acid Nonyl Ester, is a colorless to almost colorless liquid.[1] It is a reactive acyl chloride derivative that should be handled with care due to its hazardous nature. Below is a summary of its key physicochemical properties compiled from various commercial and database sources.

PropertyValueReference
CAS Number 57045-82-6[2]
Molecular Formula C₁₀H₁₉ClO₂[2][3]
Molecular Weight 206.71 g/mol [2]
Appearance Colorless to Almost Colorless Clear Liquid[1]
Purity >95.0%[1]
Density 0.97 g/cm³ (at 20°C)
Refractive Index 1.4330-1.4360
Flash Point 80 °C
Boiling Point 248.2 ± 9.0 °C (Predicted)
Storage Temperature Room Temperature, recommended <15°C in a cool, dark place[1]
Solubility Soluble in usual organic solvents (e.g., acetone, chloroform, toluene, THF)

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ 4.1-4.3 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the oxygen atom (-O-CH₂-).

  • δ 1.6-1.8 ppm (quintet, 2H): Quintet for the two protons on the second carbon of the nonyl chain (-O-CH₂-CH₂-).

  • δ 1.2-1.4 ppm (m, 12H): A broad multiplet representing the protons of the six methylene groups in the middle of the alkyl chain.

  • δ 0.8-0.9 ppm (t, 3H): Triplet for the terminal methyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ 150-155 ppm: Carbonyl carbon of the chloroformate group.

  • δ 70-75 ppm: Carbon of the methylene group attached to the oxygen atom (-O-CH₂-).

  • δ 14-32 ppm: A series of peaks corresponding to the carbons of the nonyl alkyl chain. The terminal methyl carbon would appear at approximately 14 ppm.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 206 and 208 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the nonyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of Nonyl Chloroformate would exhibit a strong absorption band characteristic of the C=O stretch of the acyl chloride group, typically in the range of 1775-1815 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl chain would also be present.

Synthesis of Nonyl Chloroformate

A general and widely used method for the synthesis of chloroformates involves the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like diphosgene or triphosgene.[6][7] The following is a representative experimental protocol adapted from a patented general procedure for the synthesis of aliphatic chloroformates.

Experimental Protocol: Synthesis of Nonyl Chloroformate

Materials:

  • 1-Nonanol

  • Phosgene (or diphosgene/triphosgene)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Nitrogen or Argon gas supply

  • Reaction vessel equipped with a stirrer, dropping funnel, and a system for neutralizing excess phosgene and HCl gas.

Procedure:

  • In a reaction vessel purged with an inert gas, dissolve 1-nonanol in an anhydrous inert solvent.

  • Cool the solution to a temperature between -10°C and 20°C.

  • Slowly add a solution of phosgene (or its equivalent) in the same solvent to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours.

  • Purge the reaction mixture with an inert gas to remove any unreacted phosgene and the HCl byproduct. The off-gas should be passed through a scrubber containing a sodium hydroxide solution.

  • The solvent is removed under reduced pressure to yield crude Nonyl Chloroformate.

  • The crude product can be purified by vacuum distillation.

G Synthesis of Nonyl Chloroformate 1-Nonanol 1-Nonanol Reaction_Vessel Reaction in Inert Solvent 1-Nonanol->Reaction_Vessel Phosgene Phosgene Phosgene->Reaction_Vessel Nonyl_Chloroformate Nonyl Chloroformate Reaction_Vessel->Nonyl_Chloroformate HCl_gas HCl (byproduct) Reaction_Vessel->HCl_gas

Caption: General reaction scheme for the synthesis of Nonyl Chloroformate.

Chemical Reactivity and Applications in Synthesis

Nonyl Chloroformate is a versatile reagent in organic synthesis, primarily used for the introduction of the nonyloxycarbonyl group. Its reactivity is similar to that of other acyl chlorides.[8]

Formation of Carbamates

Nonyl Chloroformate reacts readily with primary and secondary amines to form the corresponding N-nonyl carbamates.[9][10][11] This reaction is fundamental in the synthesis of various biologically active molecules and for the protection of amine functionalities.

Materials:

  • Nonyl Chloroformate

  • Primary or secondary amine

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • Reaction vessel with a stirrer and dropping funnel

Procedure:

  • Dissolve the amine in the aprotic solvent in the reaction vessel. For amine hydrochlorides, an additional equivalent of base is required.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of Nonyl Chloroformate in the same solvent to the cooled amine solution with stirring.

  • If using an organic base, add it to the amine solution before the addition of the chloroformate. If using an aqueous base, a biphasic system will be formed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • The reaction mixture is then washed with water, dilute acid (to remove excess amine and base), and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude carbamate.

  • The product can be further purified by column chromatography or recrystallization.[12]

G Carbamate Formation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Reaction_Step Reaction in Aprotic Solvent (0°C to RT) Amine->Reaction_Step Nonyl_Chloroformate Nonyl_Chloroformate Nonyl_Chloroformate->Reaction_Step Base Base Base->Reaction_Step Washing Aqueous Wash Reaction_Step->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Chromatography or Recrystallization Evaporation->Purification Product N-Alkyl-Nonyl Carbamate Purification->Product

Caption: A typical experimental workflow for the synthesis of carbamates.

Formation of Carbonates

In the presence of a base, Nonyl Chloroformate reacts with alcohols and phenols to produce nonyl carbonate esters.[13][14] This reaction is useful for the protection of hydroxyl groups and for the synthesis of various carbonate-containing compounds.

Materials:

  • Nonyl Chloroformate

  • Alcohol or phenol

  • Aprotic solvent (e.g., dichloromethane, pyridine)

  • Base (e.g., pyridine, triethylamine)

  • Reaction vessel with a stirrer and dropping funnel

Procedure:

  • Dissolve the alcohol or phenol and the base (if not used as the solvent) in the aprotic solvent.

  • Cool the solution to 0°C.

  • Add Nonyl Chloroformate dropwise to the stirred solution.

  • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction mixture is worked up similarly to the carbamate synthesis, involving washing with water and dilute acid, drying, and solvent evaporation.

  • Purification is typically achieved by column chromatography or distillation.

Formation of Mixed Anhydrides for Peptide Synthesis

Chloroformates are widely used in peptide synthesis to activate N-protected amino acids for the formation of peptide bonds via the mixed anhydride method.[15][16][17] This method is valued for its rapid reaction times and the generation of relatively clean products.

Materials:

  • N-protected amino acid

  • Nonyl Chloroformate

  • Tertiary amine base (e.g., N-methylmorpholine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

  • Amino acid ester (or resin-bound amino acid for solid-phase synthesis)

  • Reaction vessel under an inert atmosphere

Procedure:

  • Activation: Dissolve the N-protected amino acid in the anhydrous solvent and cool to -15°C. Add one equivalent of the tertiary amine base, followed by the slow addition of one equivalent of Nonyl Chloroformate. Stir the mixture at -15°C for 10-15 minutes to form the mixed anhydride.

  • Coupling: Add a pre-cooled solution of the amino acid ester (or a suspension of the resin-bound amino acid) to the mixed anhydride solution. Allow the reaction to proceed at -15°C for 1-2 hours and then gradually warm to room temperature and stir for an additional 1-2 hours.

  • Work-up (for solution-phase): The reaction mixture is filtered (if a salt precipitates), and the filtrate is washed with aqueous sodium bicarbonate solution, dilute citric acid solution, and brine. The organic layer is dried, and the solvent is evaporated. The resulting protected peptide is purified by chromatography or recrystallization.

  • Work-up (for solid-phase): The resin is filtered and washed extensively with the reaction solvent, followed by other appropriate washing solvents to remove excess reagents and by-products.[18][19][20][21]

G Mixed Anhydride Peptide Coupling N_Protected_AA N-Protected Amino Acid Activation Activation (-15°C) N_Protected_AA->Activation Nonyl_Chloroformate Nonyl Chloroformate Nonyl_Chloroformate->Activation Base Tertiary Amine Base Base->Activation Mixed_Anhydride Mixed Anhydride Intermediate Activation->Mixed_Anhydride Coupling Coupling Mixed_Anhydride->Coupling Amino_Ester Amino Acid Ester or Resin-bound AA Amino_Ester->Coupling Protected_Peptide Protected Peptide Coupling->Protected_Peptide

Caption: Logical workflow for peptide synthesis using the mixed anhydride method.

Safety and Handling

Nonyl Chloroformate is a hazardous substance and must be handled with appropriate safety precautions.[1] It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also a combustible liquid and may be corrosive to metals.[1]

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Avoid breathing vapors or mist.

  • Keep away from heat, sparks, and open flames.

  • Handle under an inert gas as it is moisture sensitive.

Storage:

  • Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and water.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Nonyl Chloroformate is a valuable chemical intermediate with broad utility in organic synthesis. Its ability to readily form carbamates, carbonates, and mixed anhydrides makes it a useful tool for the introduction of the nonyloxycarbonyl group, which can be leveraged in the synthesis of complex molecules, including those of pharmaceutical interest. While specific, peer-reviewed applications in drug development are not widely documented, the general reactivity of chloroformates is well-established, allowing for its application in areas such as peptide synthesis and as a protecting group for amines and alcohols. Researchers and drug development professionals should consider Nonyl Chloroformate as a viable reagent in their synthetic strategies, always adhering to strict safety protocols due to its hazardous nature. Further research into the specific applications of Nonyl Chloroformate could unveil novel synthetic routes and contribute to the advancement of medicinal chemistry.

References

Foundational

Nonyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Nonyl chloroformate (CAS No: 57045-82-6) is a chemical intermediate belonging to the chloroformate ester family.[1] These compounds are charact...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl chloroformate (CAS No: 57045-82-6) is a chemical intermediate belonging to the chloroformate ester family.[1] These compounds are characterized by a carbonyl group bonded to both a chlorine atom and an alkoxy group. The high reactivity of the acyl chloride moiety makes nonyl chloroformate a versatile reagent in organic synthesis, particularly for the introduction of a nonyloxycarbonyl protecting group or as a linker in more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, applications in synthesis, and essential safety information.

Core Properties and Specifications

Nonyl chloroformate is a colorless to almost colorless liquid under standard conditions.[2] Its key properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C10H19ClO2[3][4]
Molecular Weight 206.71 g/mol [1][3]
CAS Number 57045-82-6[1][3]
Physical State Liquid (at 20°C)[2]
Appearance Colorless to Almost Colorless Clear Liquid[2]
Purity >95.0%[2]
Density / Specific Gravity 0.97 g/cm³ (at 20°C)[2][]
Flash Point 80 °C[2]
Refractive Index 1.43[2]
Storage Temperature Room Temperature (Recommended <15°C)[2]
Moisture Sensitivity Yes[2]

Synthesis and Reactivity

Chloroformates are generally synthesized by the reaction of an alcohol with phosgene or a phosgene equivalent like triphosgene.[6][7] A modern, safer approach involves the photo-on-demand synthesis from the corresponding alcohol in a chloroform solution, which serves as both the solvent and reagent, avoiding the need for highly toxic phosgene gas.[6]

The primary reactivity of nonyl chloroformate is centered on the electrophilic carbonyl carbon. It readily reacts with nucleophiles, such as amines, to form carbamates. This reaction is fundamental in peptide synthesis and for installing protecting groups on amines.

General Reaction: Carbamate Formation

The reaction of nonyl chloroformate with a primary or secondary amine yields a nonyl carbamate, a stable derivative often used to protect the amine functionality during multi-step syntheses. This reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[8][9]

G NonylChloroformate Nonyl Chloroformate (C₉H₁₉O(CO)Cl) Carbamate Nonyl Carbamate (C₉H₁₉O(CO)NR₂) NonylChloroformate->Carbamate Amine Primary/Secondary Amine (R₂NH) Amine->Carbamate HCl HCl Base Base (e.g., Pyridine, Et₃N) Base->HCl Scavenges

Caption: Reaction of nonyl chloroformate with an amine to form a carbamate.

Experimental Protocol: Synthesis of a Nonyl Carbamate

This protocol is a general guideline for the N-acylation of an amine using nonyl chloroformate, adapted from standard Schotten-Baumann reaction conditions.[10]

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • Nonyl chloroformate (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine or DIEA, 1.2 equivalents)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine (1.0 equiv.) and the base (1.2 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirring solution to 0 °C using an ice bath.

  • Add nonyl chloroformate (1.1 equiv.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G A 1. Dissolve Amine & Base in DCM B 2. Cool to 0°C A->B Inert Atmosphere C 3. Add Nonyl Chloroformate Dropwise B->C D 4. Stir at Room Temperature (8-16h) C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Quench with Water E->F If Complete G 7. Extract with DCM F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Purify Product I->J

Caption: Workflow for the synthesis of a nonyl carbamate.

Applications in Drug Development

Chloroformates, as a class, are crucial intermediates in the pharmaceutical industry.[11] They are used as building blocks for synthesizing complex active pharmaceutical ingredients (APIs). For example, other alkyl chloroformates like pentyl chloroformate are used in the synthesis of the chemotherapeutic agent Capecitabine and the anticoagulant Dabigatran etexilate.[11] By analogy, nonyl chloroformate serves as a key reagent for introducing the nonyloxycarbonyl group, which can be used to:

  • Protect Amines: The resulting carbamate is stable under many reaction conditions, making it an effective protecting group for primary and secondary amines in multi-step syntheses.[9]

  • Modify Physicochemical Properties: The long alkyl chain of the nonyl group can significantly increase the lipophilicity of a molecule, which can be strategically used to modulate properties like solubility, membrane permeability, and pharmacokinetic profiles of drug candidates.

  • Form Prodrugs: The carbamate linkage can be employed to create prodrugs of amine-containing compounds, potentially improving their bioavailability or targeting.[9]

Safety and Handling

Nonyl chloroformate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood by trained personnel.[2]

  • Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330).[2] Causes severe skin burns and eye damage (H314).[12][13] May be corrosive to metals (H290).[12][13] It is also a combustible liquid.[2]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14] Use only in a well-ventilated area or with respiratory protection. Keep away from heat and open flames.[2] Store in a corrosive-resistant container under an inert atmosphere, as it is moisture-sensitive.[2]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for several minutes and seek immediate medical attention.[14] If inhaled, move the person to fresh air and call a poison center or doctor immediately. If swallowed, rinse mouth but do NOT induce vomiting; seek immediate medical attention.[14]

References

Exploratory

An In-depth Technical Guide to the Synthesis of Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the primary synthesis routes for nonyl chloroformate, a key intermediate in various chemical and pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for nonyl chloroformate, a key intermediate in various chemical and pharmaceutical applications. The document outlines traditional and modern synthetic methods, complete with detailed experimental protocols and comparative data. Visual diagrams are included to illustrate the core chemical transformations and experimental workflows, offering a comprehensive resource for laboratory and process development professionals.

Introduction

Nonyl chloroformate is an important chemical intermediate used in the synthesis of a variety of organic compounds, including carbamates, carbonates, and other derivatives. Its utility is particularly notable in the pharmaceutical industry for the introduction of the nonyloxycarbonyl protecting group and in the manufacturing of agrochemicals and specialty polymers. The synthesis of nonyl chloroformate primarily involves the reaction of nonyl alcohol with a phosgene equivalent. This guide explores the most common and emerging synthetic strategies, with a focus on reaction efficiency, safety, and scalability.

Core Synthesis Routes

There are three principal methods for the synthesis of nonyl chloroformate, each with distinct advantages and disadvantages in terms of safety, yield, and operational complexity.

  • Traditional Phosgene Method: This is the most established industrial method, involving the direct reaction of nonyl alcohol with phosgene (COCl₂). While often providing high yields, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment.[1]

  • Phosgene-Free Method (Triphosgene): A safer alternative to gaseous phosgene is the use of a solid phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[2] Triphosgene is a stable crystalline solid that generates phosgene in situ, thereby minimizing the risks associated with handling the toxic gas.[3] This method is well-suited for laboratory-scale and pilot-plant syntheses.

  • Photo-on-Demand Synthesis: A novel and inherently safer approach involves the in situ generation of phosgene from chloroform (CHCl₃) via a photochemical reaction.[4][5] This "photo-on-demand" method utilizes UV light to convert chloroform, in the presence of an alcohol and oxygen, into the corresponding chloroformate, thereby avoiding the storage and transport of highly toxic reagents.[4][6][7]

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes of nonyl chloroformate, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterTraditional Phosgene MethodPhosgene-Free (Triphosgene) MethodPhoto-on-Demand Synthesis
Starting Materials Nonyl alcohol, PhosgeneNonyl alcohol, Triphosgene, PyridineNonyl alcohol, Chloroform, Oxygen
Typical Solvent Toluene, DichloromethaneDichloromethane, THFChloroform
Reaction Temperature 0 - 10 °C0 °C to reflux10 - 30 °C
Reaction Time 2 - 6 hours1 - 4 hours4 - 8 hours
Reported Yield > 90%85 - 95%~90%
Key Safety Concerns High toxicity of phosgeneHandling of solid triphosgeneUV radiation exposure

Detailed Experimental Protocols

Traditional Phosgene Method

Reaction: C₉H₁₉OH + COCl₂ → C₉H₁₉OCOCl + HCl

Procedure:

  • A solution of nonyl alcohol (1.0 eq) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber system for trapping excess phosgene and HCl.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of phosgene (1.1 - 1.5 eq) in toluene is added dropwise to the cooled alcohol solution with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours to ensure complete conversion.

  • Excess phosgene and dissolved HCl are removed by purging the reaction mixture with dry nitrogen gas.

  • The solvent is removed under reduced pressure, and the crude nonyl chloroformate is purified by vacuum distillation.

Phosgene-Free Method (Triphosgene)

Reaction: 3 C₉H₁₉OH + (Cl₃CO)₂CO + 3 C₅H₅N → 3 C₉H₁₉OCOCl + 3 C₅H₅N·HCl

Procedure:

  • To a stirred solution of nonyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of triphosgene (0.4 eq) in dichloromethane is added dropwise over 30-60 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of water.

  • The organic layer is separated, washed successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to afford pure nonyl chloroformate.

Photo-on-Demand Synthesis

Reaction: C₉H₁₉OH + CHCl₃ + ½ O₂ --(UV light)--> C₉H₁₉OCOCl + HCl

Procedure:

  • A solution of nonyl alcohol (1.0 eq) in chloroform is placed in a quartz reactor equipped with a magnetic stirrer, a gas inlet for oxygen, and a low-pressure mercury lamp.

  • Oxygen is bubbled through the solution while the mixture is irradiated with UV light at a controlled temperature (typically 10-30 °C).[4]

  • The reaction is monitored by GC analysis for the formation of nonyl chloroformate.

  • Upon completion of the reaction (typically 4-8 hours), the oxygen flow and UV lamp are turned off.

  • The reaction mixture, containing the product and unreacted starting materials, is concentrated under reduced pressure.

  • Purification of the crude nonyl chloroformate is achieved by vacuum distillation.

Visualization of Synthesis Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

nonyl_chloroformate_synthesis nonyl_alcohol Nonyl Alcohol nonyl_chloroformate Nonyl Chloroformate nonyl_alcohol->nonyl_chloroformate Traditional Method nonyl_alcohol->nonyl_chloroformate Phosgene-Free Method nonyl_alcohol->nonyl_chloroformate Photo-on-Demand phosgene Phosgene (COCl₂) phosgene->nonyl_chloroformate triphosgene Triphosgene triphosgene->nonyl_chloroformate chloroform Chloroform (CHCl₃) chloroform->nonyl_chloroformate experimental_workflow start Start: Reactant Preparation reaction Reaction (Phosgenation) start->reaction quench Quenching / Work-up reaction->quench extraction Extraction & Washing quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation) concentration->purification product Final Product: Nonyl Chloroformate purification->product

References

Foundational

An In-depth Technical Guide to the Reactivity of Nonyl Chloroformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core principles governing the reaction of nonyl chloroformate with primary amines. This reacti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of nonyl chloroformate with primary amines. This reaction is a fundamental transformation in organic synthesis, primarily utilized for the formation of N-nonylcarbamates, which are valuable intermediates in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, influencing factors, experimental protocols, and safety considerations associated with this process.

Core Reaction: An Overview

Nonyl chloroformate is a reactive chemical intermediate characterized by a chloroformate group (-O-C(O)-Cl) attached to a nonyl alkyl chain. Its high reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack by primary amines. The reaction results in the formation of a stable carbamate linkage, a key structural motif in a wide array of biologically active molecules.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between nonyl chloroformate and a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.

The process can be delineated into two principal steps:

  • Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the nonyl chloroformate. This leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom, typically facilitated by a base, to yield the final N-nonylcarbamate product and hydrochloric acid.

To drive the reaction to completion, a base is commonly added to neutralize the hydrochloric acid byproduct, preventing the protonation of the unreacted amine.

Reaction mechanism of nonyl chloroformate and a primary amine.

Key Factors Influencing Reactivity

Several factors can significantly impact the rate and efficiency of the reaction between nonyl chloroformate and primary amines. Careful consideration of these parameters is crucial for optimizing reaction conditions.

  • Nature of the Primary Amine: The nucleophilicity of the primary amine is a critical determinant of reaction rate. Amines with electron-donating groups on the alkyl or aryl substituent are generally more nucleophilic and react faster. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. Steric hindrance around the amino group can also impede the reaction.

  • Solvent: The choice of solvent can influence the reaction in several ways. Aprotic solvents, such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate, are commonly employed.[1] The polarity of the solvent can affect the stability of the transition state and the solubility of the reactants and products.

  • Temperature: The reaction is typically exothermic. Lower temperatures (e.g., 0-25 °C) are often used to control the reaction rate and minimize the formation of side products.[1] However, for less reactive amines, moderate heating may be necessary to drive the reaction to completion.

  • Base: The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines like triethylamine and pyridine, or inorganic bases such as sodium carbonate or sodium hydroxide. The choice of base can depend on the specific reaction conditions and the nature of the reactants.

Quantitative Data Summary

While specific kinetic data for the reaction of nonyl chloroformate with a wide range of primary amines is not extensively available in the public domain, the following table provides illustrative data for the reaction of a related long-chain alkyl chloroformate, octyl chloroformate, with various primary amines. This data is representative of typical Schotten-Baumann reaction conditions and can serve as a useful guide for reaction design.

Primary AmineSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
n-ButylamineDichloromethaneTriethylamine0 to 252>90
BenzylamineTetrahydrofuranPyridine0 to 253>95
AnilineEthyl AcetateSodium Carbonate254~85
CyclohexylamineDichloromethaneTriethylamine0 to 252>95

Note: The data presented in this table is illustrative and based on general outcomes for Schotten-Baumann type reactions, as specific literature values for a comprehensive set of primary amines with nonyl or octyl chloroformate are limited.[2]

Experimental Protocols

The following section provides a general experimental protocol for the synthesis of an N-nonylcarbamate from a primary amine and nonyl chloroformate. A workflow diagram is also provided for clarity.

General Laboratory Procedure
  • Reagent Preparation: In a well-ventilated fume hood, dissolve the primary amine (1.0 equivalent) and a suitable base (1.1-1.2 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Cool the solution to 0 °C using an ice bath.

  • Addition of Nonyl Chloroformate: Slowly add nonyl chloroformate (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-nonylcarbamate.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve primary amine and base in anhydrous solvent B Cool solution to 0°C A->B C Slowly add nonyl chloroformate B->C D Stir at room temperature and monitor progress (TLC/LC-MS) C->D E Quench with water and separate layers D->E F Wash organic layer with acid, base, and brine E->F G Dry organic layer and concentrate F->G H Purify by chromatography or recrystallization G->H

General experimental workflow for carbamate synthesis.

Safety Precautions

Nonyl chloroformate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[3][4]

  • Corrosivity: It causes severe skin burns and eye damage.[3][4]

  • Reactivity: It may be corrosive to metals.[3][4]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

  • Use a properly functioning chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

  • Store nonyl chloroformate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.

  • Handle with care to avoid direct contact and inhalation. In case of a spill, follow appropriate institutional procedures for hazardous material cleanup.

Conclusion

The reaction of nonyl chloroformate with primary amines is a robust and versatile method for the synthesis of N-nonylcarbamates. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for achieving high yields and purity. Due to the hazardous nature of nonyl chloroformate, strict adherence to safety protocols is paramount. This guide provides the foundational knowledge for researchers and professionals to effectively and safely utilize this important chemical transformation in their synthetic endeavors.

References

Foundational

An In-depth Technical Guide to the Safe Handling of Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for nonyl chloroformate, a reactive chemical intermediate used in organic synthesis and dr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for nonyl chloroformate, a reactive chemical intermediate used in organic synthesis and drug development. Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

Nonyl chloroformate, also known as chloroformic acid nonyl ester, is a colorless to almost colorless liquid.[1][2][3] It is moisture-sensitive and should be stored under an inert gas.[2][3][4] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Nonyl Chloroformate

PropertyValueReference(s)
CAS Number 57045-82-6[1][2]
Molecular Formula C10H19ClO2[1][4][]
Molecular Weight 206.71 g/mol [1][4][]
Appearance Colorless to almost colorless clear liquid[1][2][3]
Boiling Point 104°C / 9 mmHg[6]
Flash Point 80 °C[1][4]
Specific Gravity (20/20) 0.97[1][4]
Refractive Index 1.43[1][4]
Solubility Decomposes in water[7]

Hazard Identification and GHS Classification

Nonyl chloroformate is classified as a highly hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2][8][9] It is also a combustible liquid and may be corrosive to metals.[2][8][9]

Table 2: GHS Hazard Classification of Nonyl Chloroformate

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral2H300: Fatal if swallowedSkull and CrossbonesDanger
Acute Toxicity, Dermal1H310: Fatal in contact with skinSkull and CrossbonesDanger
Acute Toxicity, Inhalation1H330: Fatal if inhaledSkull and CrossbonesDanger
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageCorrosionDanger
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageCorrosionDanger
Corrosive to Metals1H290: May be corrosive to metalsCorrosionWarning
Flammable Liquids4H227: Combustible liquidNoneWarning

Sources:[2][6][8][9][10][11][12][13][14]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling nonyl chloroformate to prevent any contact with the skin, eyes, or respiratory system.

Table 3: Recommended Personal Protective Equipment for Handling Nonyl Chloroformate

Body PartPPE RecommendationRationale
Hands Chemical resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.Prevents fatal skin contact and severe burns.
Eyes/Face Chemical splash goggles and a face shield.Protects against severe eye damage from splashes.
Body Chemical-resistant lab coat, apron, and closed-toe shoes.Protects skin from splashes and spills.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).[11]Prevents fatal inhalation of toxic vapors.[11]

All work with nonyl chloroformate must be conducted in a properly functioning chemical fume hood.[10]

Safe Handling and Storage

Handling Workflow

The following diagram illustrates a safe handling workflow for using nonyl chloroformate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Ensure work area is clean and uncluttered check_hood Verify fume hood is operational prep_area->check_hood gather_ppe Don all required PPE check_hood->gather_ppe gather_materials Assemble all necessary reagents and equipment gather_ppe->gather_materials transfer Carefully transfer nonyl chloroformate in the fume hood gather_materials->transfer react Perform reaction under inert atmosphere transfer->react quench Quench reaction carefully with an appropriate reagent react->quench decontaminate_glassware Decontaminate glassware with a suitable solvent quench->decontaminate_glassware dispose_waste Dispose of all waste in designated hazardous waste containers decontaminate_glassware->dispose_waste clean_area Clean work area thoroughly dispose_waste->clean_area remove_ppe Remove PPE and wash hands clean_area->remove_ppe

A typical workflow for safely handling nonyl chloroformate in the lab.
Storage Requirements

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[10]

  • Keep container tightly closed and under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

  • Store in a corrosive-resistant container.[4]

  • Keep away from heat, sparks, and open flames.[2][4]

  • Store separately from bases, strong oxidizing agents, and alcohols.[7]

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure to nonyl chloroformate.

Table 4: First Aid Procedures for Nonyl Chloroformate Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill and Leak Procedures

In the event of a spill, evacuate the area immediately and ensure proper ventilation. Only trained personnel with appropriate PPE should handle the cleanup.

G spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ventilate Ensure adequate ventilation (fume hood sash down) evacuate->ventilate ppe Don appropriate PPE (respirator, chemical suit, etc.) ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a sealed, labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Emergency response workflow for a nonyl chloroformate spill.

Disposal Considerations

All waste containing nonyl chloroformate or its residues must be treated as hazardous waste.

  • Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.

Experimental Protocols (Illustrative Examples)

The following are generalized protocols and must be adapted to specific experimental conditions and performed after a thorough risk assessment.

Use as a Protecting Group in Peptide Synthesis (Mixed Anhydride Method)

Chloroformates are used to activate N-protected amino acids for peptide bond formation.[1]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N-protected amino acid (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

  • Base Addition: Add N-methylmorpholine (1 equivalent) to the stirred solution.

  • Activation: Slowly add nonyl chloroformate (1 equivalent) dropwise, maintaining the temperature at -15 °C.

  • Reaction: Stir the mixture for 5-10 minutes to allow for the formation of the mixed anhydride.

  • Coupling: Add the amino acid ester (1 equivalent) to the reaction mixture and allow it to warm to room temperature while stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Derivatization of Amines for GC-MS Analysis

Chloroformates are used to derivatize polar compounds like amines to make them more volatile for GC-MS analysis.

  • Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent).

  • pH Adjustment: Adjust the pH of the sample to basic (pH 9-10) using a suitable buffer or base (e.g., sodium bicarbonate).

  • Derivatization: Add a solution of nonyl chloroformate in an immiscible organic solvent (e.g., toluene or hexane) to the aqueous sample.

  • Reaction: Vigorously shake or vortex the mixture for 1-2 minutes to facilitate the reaction at the interface of the two phases.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Extraction: Carefully transfer the organic layer containing the derivatized amines to a clean vial.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS for analysis.

Incompatibility and Decomposition

  • Incompatible Materials: Nonyl chloroformate is incompatible with strong bases (including amines), strong oxidizing agents, and alcohols.[7] It attacks many metals, especially in the presence of moisture.[7]

  • Hazardous Decomposition Products: Upon contact with water or moist air, it decomposes to form nonyl alcohol, carbon dioxide, and corrosive hydrogen chloride gas.[7] Thermal decomposition may produce toxic fumes, including phosgene and hydrogen chloride.[15]

This guide is intended to provide a comprehensive overview of the safe handling of nonyl chloroformate. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory guidelines. A thorough understanding of the hazards and strict implementation of safety protocols are paramount for the protection of all laboratory personnel.

References

Foundational

Spectroscopic Profile of Nonyl Chloroformate: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for nonyl chloroformate, a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonyl chloroformate, a key intermediate in organic synthesis and drug development. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for scientists and researchers in identifying and characterizing this compound.

Spectroscopic Data Summary

The spectroscopic data for nonyl chloroformate is summarized in the tables below, providing a clear and concise reference for its key identifying features.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Nonyl Chloroformate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.32Triplet2H-O-CH₂ -
~1.75Quintet2H-O-CH₂-CH₂ -
~1.27Multiplet12H-(CH₂)₆-
~0.88Triplet3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Nonyl Chloroformate

Chemical Shift (δ) ppmAssignment
~150.5C =O
~72.0-O-C H₂-
~31.8Alkyl Chain Carbons
~29.4Alkyl Chain Carbons
~29.2Alkyl Chain Carbons
~28.5Alkyl Chain Carbons
~25.5Alkyl Chain Carbons
~22.6Alkyl Chain Carbons
~14.1-C H₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Nonyl Chloroformate

Wavenumber (cm⁻¹)IntensityAssignment
~2927StrongC-H Stretch (Alkyl)
~2856StrongC-H Stretch (Alkyl)
~1777StrongC=O Stretch (Chloroformate)
~1165StrongC-O Stretch
~750-650MediumC-Cl Stretch

Sample Preparation: Neat liquid

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for Nonyl Chloroformate

m/zRelative IntensityPossible Fragment
206/208Low[M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes)
126Moderate[C₉H₁₉O]⁺
63/65High[COCl]⁺ (with ³⁵Cl/³⁷Cl isotopes)
43High[C₃H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of nonyl chloroformate is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0 ppm.

    • ¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of neat nonyl chloroformate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Sample Introduction : Nonyl chloroformate is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.

  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Data Acquisition : The sample is ionized using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 30 to 300 amu, to detect the molecular ion and its fragment ions.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to interpreting the spectral data for structural elucidation of nonyl chloroformate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Nonyl Chloroformate (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS

A flowchart of the experimental workflow.

Spectral_Interpretation_Logic cluster_data_input Input Spectroscopic Data cluster_interpretation Interpretation & Deduction cluster_structure Structural Elucidation NMR_Data NMR Data (¹H & ¹³C) Deduce_Alkyl_Chain Characterize Alkyl Chain NMR_Data->Deduce_Alkyl_Chain Integration & Splitting (¹H NMR) Deduce_Connectivity Determine Connectivity NMR_Data->Deduce_Connectivity Chemical Shifts (¹H & ¹³C NMR) IR_Data IR Data Deduce_Functional_Groups Identify Functional Groups IR_Data->Deduce_Functional_Groups C=O (~1777 cm⁻¹) C-O, C-Cl MS_Data MS Data MS_Data->Deduce_Functional_Groups Fragment Ions ([COCl]⁺) Confirm_MW Confirm Molecular Weight MS_Data->Confirm_MW Molecular Ion Peak (m/z 206/208) Deduce_Functional_Groups->Deduce_Connectivity Deduce_Alkyl_Chain->Deduce_Connectivity Final_Structure Structure of Nonyl Chloroformate Deduce_Connectivity->Final_Structure Confirm_MW->Final_Structure

The logical flow of spectral data interpretation.

Exploratory

Commercial Suppliers and Technical Guide for High-Purity Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of high-purity nonyl chloroformate, including its commercial availability, key specifications, and detail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity nonyl chloroformate, including its commercial availability, key specifications, and detailed experimental protocols relevant to its synthesis, purification, and analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Commercial Availability and Specifications

High-purity nonyl chloroformate is available from several commercial chemical suppliers. The typical purity offered is greater than 95%. Below is a summary of specifications from prominent suppliers.

SupplierProduct NumberCAS RNPurityAppearanceSynonymsMolecular FormulaMolecular Weight ( g/mol )
Tokyo Chemical Industry (TCI) B026257045-82-6>95.0% (by Titration)[1]Colorless to Almost Colorless Clear Liquid[1]Chloroformic Acid Nonyl Ester[1]C₁₀H₁₉ClO₂206.71
Parchem -57045-82-6--Chloroformic acid n-nonyl ester, Nonyl chloridocarbonateC₁₀H₁₉ClO₂206.71
BOC Sciences 57045-82-657045-82-6--Chloroformic acid nonyl esterC₁₀H₁₉ClO₂206.71

Physical and Safety Data (Representative)

PropertyValue
Boiling Point Estimated via nomograph to be in the range of 100-120 °C at ~10 mmHg.[2][3][4]
Flash Point 80 °C
Density 0.97 g/cm³
Storage Conditions Store in a cool, dark place (<15°C) under an inert atmosphere. Moisture sensitive.
Key Hazard Statements Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Combustible liquid. May be corrosive to metals.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of nonyl chloroformate. These protocols are based on established procedures for analogous alkyl chloroformates and general chemical principles.

Synthesis of High-Purity Nonyl Chloroformate

The synthesis of nonyl chloroformate is typically achieved by the reaction of nonyl alcohol with phosgene or a phosgene equivalent like triphosgene. The following protocol is adapted from procedures for similar alkyl chloroformates.

Reaction Scheme:

Materials and Equipment:

  • 1-Nonanol (high purity)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Pyridine or another suitable base (optional, as a hydrogen chloride scavenger)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas scrubber (for HCl and excess phosgene)

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling bath

Procedure:

  • Preparation: In a flame-dried three-neck flask under an inert atmosphere, dissolve triphosgene (0.34 equivalents relative to the alcohol) in anhydrous dichloromethane.

  • Reaction Setup: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Alcohol: Slowly add a solution of 1-nonanol (1.0 equivalent) in anhydrous dichloromethane to the triphosgene solution via the dropping funnel over a period of 1-2 hours. If a base is used, it can be pre-mixed with the alcohol solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is then carefully quenched with cold water or a dilute aqueous acid to neutralize any remaining base and decompose unreacted triphosgene. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is a colorless to pale yellow liquid.

Purification by Vacuum Distillation

High-purity nonyl chloroformate can be obtained by vacuum distillation of the crude product. This is crucial to remove unreacted starting materials, by-products, and solvent residues.

Equipment:

  • Distillation apparatus suitable for vacuum distillation (short path distillation apparatus is recommended).[2]

  • Vacuum pump and pressure gauge.

  • Heating mantle or oil bath.

Procedure:

  • Setup: Assemble the vacuum distillation apparatus and ensure all joints are properly sealed with vacuum grease.

  • Distillation: Transfer the crude nonyl chloroformate to the distillation flask. Apply vacuum and slowly heat the flask.

  • Fraction Collection: Collect the fraction boiling at the expected temperature and pressure. For nonyl chloroformate, the boiling point is estimated to be in the range of 100-120 °C at approximately 10 mmHg.[2][3][4] The exact conditions should be determined empirically.

  • Storage: The purified product should be stored under an inert atmosphere in a cool, dark place.

Analytical Methods for Quality Control

2.3.1. Purity Determination by Argentometric Titration (Mohr's Method)

This method is used to determine the purity of the chloroformate by quantifying the chloride content.

Principle:

The chloroformate is first hydrolyzed to release chloride ions, which are then titrated with a standardized silver nitrate solution using potassium chromate as an indicator.

Procedure:

  • Sample Preparation: Accurately weigh a sample of nonyl chloroformate and hydrolyze it by carefully adding it to a known volume of a standardized sodium hydroxide solution. The hydrolysis should be allowed to proceed to completion.

  • Titration: Add a few drops of potassium chromate indicator to the hydrolyzed solution. Titrate with a standardized solution of silver nitrate until the color changes from yellow to a reddish-brown, indicating the endpoint.

  • Calculation: The purity of the nonyl chloroformate can be calculated based on the amount of silver nitrate consumed.

2.3.2. Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying potential impurities in nonyl chloroformate.

Proposed GC-MS Method:

ParameterSuggested Condition
GC Column A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-400

Sample Preparation:

Dilute a small amount of the nonyl chloroformate sample in a suitable solvent like dichloromethane or hexane before injection.

Applications in Drug Development

Nonyl chloroformate is a versatile reagent in organic synthesis, particularly in the context of drug development. Its primary applications include its use as a protecting group for amines and as a derivatizing agent.

Amino Group Protection in Peptide Synthesis

In peptide synthesis, the amino group of an amino acid must be protected to prevent unwanted side reactions during peptide bond formation. Nonyl chloroformate can be used to introduce the nonyloxycarbonyl (Noc) protecting group.

The workflow for using nonyl chloroformate as an amino-protecting group in the synthesis of a dipeptide is illustrated below.

Peptide_Synthesis_Workflow cluster_protection Step 1: Amino Acid Protection cluster_coupling Step 2: Peptide Bond Formation cluster_deprotection Step 3: Deprotection AminoAcid Amino Acid (H₂N-CHR₁-COOH) ProtectedAA Noc-Protected Amino Acid (C₉H₁₉OOC-NH-CHR₁-COOH) AminoAcid->ProtectedAA Base (e.g., NaHCO₃) NonylChloroformate Nonyl Chloroformate (C₉H₁₉OCOCl) NonylChloroformate->ProtectedAA Base (e.g., NaHCO₃) ProtectedAA_c Noc-Protected Amino Acid ProtectedDipeptide Protected Dipeptide ProtectedAA_c->ProtectedDipeptide AminoAcidEster Amino Acid Ester (H₂N-CHR₂-COOR') AminoAcidEster->ProtectedDipeptide CouplingAgent Coupling Agent (e.g., DCC/HOBt) CouplingAgent->ProtectedDipeptide ProtectedDipeptide_d Protected Dipeptide DeprotectionReagent Deprotection Reagent (e.g., HBr/AcOH) Dipeptide Dipeptide (H₂N-CHR₁-CO-NH-CHR₂-COOR') DeprotectionReagent->Dipeptide

Workflow for Dipeptide Synthesis using Nonyl Chloroformate.
Derivatizing Agent for Analysis

Alkyl chloroformates, including nonyl chloroformate, are used as derivatizing agents to improve the volatility and chromatographic properties of polar molecules like amino acids, organic acids, and phenols for GC-MS analysis.[5][6] This is particularly useful in metabolomics and drug metabolite studies.

The general derivatization workflow is depicted below.

Derivatization_Workflow Analyte Polar Analyte (e.g., Amino Acid) Derivatization Derivatization Reaction Analyte->Derivatization Reagent Nonyl Chloroformate + Pyridine/Alcohol Reagent->Derivatization Derivative Volatile Nonyl Chloroformate Derivative Derivatization->Derivative Analysis GC-MS Analysis Derivative->Analysis

References

Foundational

The Synthetic Utility of Nonyl Chloroformate: A Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals December 29, 2025 Abstract Nonyl chloroformate (C₁₀H₁₉ClO₂) is a reactive chemical intermediate valued for its role in the synthesis of complex organic mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

Nonyl chloroformate (C₁₀H₁₉ClO₂) is a reactive chemical intermediate valued for its role in the synthesis of complex organic molecules. As a member of the chloroformate family, its primary utility lies in the introduction of a nonyloxycarbonyl group to various nucleophiles. This functionality is particularly crucial in the formation of carbamates and carbonates, which are significant structural motifs in pharmaceuticals, agrochemicals, and other specialty materials. This technical guide provides a comprehensive overview of nonyl chloroformate's reactivity, applications in synthesis, quantitative reaction data, and detailed experimental protocols for its use.

Introduction to Nonyl Chloroformate Chemistry

Nonyl chloroformate, also known as chloroformic acid nonyl ester, is an organic compound featuring a nine-carbon alkyl chain attached to a chloroformate group. The high electrophilicity of the carbonyl carbon, influenced by the adjacent chlorine and oxygen atoms, makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as a synthetic intermediate.[1]

Its principal reactions involve nucleophilic acyl substitution, where a nucleophile such as an amine or an alcohol displaces the chloride ion. These reactions are typically rapid and efficient, proceeding under mild conditions to form stable products.[1][2] The long, lipophilic nonyl chain can be strategically employed to modify the solubility, stability, and biological activity of target molecules, a feature of particular interest in drug development.

Core Synthetic Applications

The versatility of nonyl chloroformate is demonstrated in its reactions with two primary classes of nucleophiles: amines and alcohols.

Carbamate Synthesis

The reaction of nonyl chloroformate with primary or secondary amines is a robust and widely used method for the formation of N-substituted nonyl carbamates.[3] This transformation is fundamental in medicinal chemistry, where the carbamate linkage serves as a stable peptide bond isostere or as a key functional group in therapeutically active compounds.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]

Carbonate Ester Synthesis

When treated with alcohols or phenols, nonyl chloroformate yields organic carbonate esters.[1] These compounds are valuable as solvents, electrolytes, and intermediates for the synthesis of polymers, particularly polycarbonates.[1] Similar to carbamate formation, this reaction requires a base to scavenge the generated HCl.

Quantitative Data Presentation

While specific kinetic data for nonyl chloroformate is not extensively published, performance data for analogous long-chain alkyl chloroformates in their synthesis provides a strong benchmark for expected yields. The synthesis of these intermediates from the corresponding alcohol and phosgene is a well-established industrial process.

ProductReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Octyl Chloroformate1-Octanol, PhosgenePyridine5-1087.8[5]
Decyl Chloroformate1-Decanol, PhosgenePyridine5-1089.3[5]
Dodecyl Chloroformate1-Dodecanol, PhosgenePyridine5-1089.5[5]

Table 1: Synthesis yields for long-chain alkyl chloroformates, analogous to nonyl chloroformate.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of carbamates and carbonates using nonyl chloroformate. These are adapted from established procedures for similar alkyl chloroformates.[6][7]

Protocol for Synthesis of N-Alkyl Nonyl Carbamate

Objective: To synthesize an N-alkyl nonyl carbamate from a primary amine and nonyl chloroformate.

Materials:

  • Primary Amine (e.g., Benzylamine) (1.0 equiv)

  • Nonyl Chloroformate (1.05 equiv)

  • Anhydrous Pyridine or Triethylamine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) and the base (e.g., pyridine, 1.1 equiv) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add nonyl chloroformate (1.05 equiv), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-alkyl nonyl carbamate.

Protocol for Synthesis of an Alkyl Nonyl Carbonate

Objective: To synthesize a mixed carbonate ester from an alcohol and nonyl chloroformate.

Materials:

  • Alcohol (e.g., Benzyl alcohol) (1.0 equiv)

  • Nonyl Chloroformate (1.1 equiv)

  • Anhydrous Pyridine (1.2 equiv)

  • Anhydrous Diethyl Ether or THF

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Combine the alcohol (1.0 equiv) and anhydrous pyridine (1.2 equiv) in a dry round-bottom flask containing anhydrous diethyl ether under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add nonyl chloroformate (1.1 equiv) dropwise via a dropping funnel. A precipitate of pyridinium hydrochloride will form.

  • Once the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate, and wash the solid with a small amount of dry ether.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography to afford the pure alkyl nonyl carbonate.

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the core synthetic transformations involving nonyl chloroformate.

G cluster_reactants Reactants cluster_process Process cluster_products Products NC Nonyl Chloroformate Reaction Nucleophilic Acyl Substitution NC->Reaction Amine R-NH₂ (Amine) Amine->Reaction Carbamate Nonyl Carbamate Reaction->Carbamate Forms C-N bond Salt Base·HCl Salt Reaction->Salt Byproduct Base Base (e.g., Pyridine) - HCl Scavenger Base->Reaction G start Start | Dissolve amine and base in anhydrous solvent. step1 Step 1 Cool solution to 0 °C. start->step1 step2 Step 2 Add Nonyl Chloroformate dropwise. step1->step2 step3 Step 3 Stir at room temperature for 2-4 hours. step2->step3 step4 Step 4 Aqueous Workup (Wash with HCl, NaHCO₃, Brine) step3->step4 step5 Step 5 Dry organic layer and concentrate. step4->step5 step6 Step 6 Purify product (Chromatography/Recrystallization). step5->step6 end End | Pure Nonyl Carbamate step6->end

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Protection of Amino Acids using Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of peptide synthesis and drug development, the selective protection of amino acid functional groups is a cornerstone of chemical s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the selective protection of amino acid functional groups is a cornerstone of chemical strategy. The temporary masking of the α-amino group is crucial to prevent undesired side reactions during peptide coupling and other synthetic transformations. Nonyl chloroformate offers a valuable tool for the N-protection of amino acids, forming a stable N-nonyloxycarbonyl (Noc) protecting group. This lipophilic protecting group can enhance the solubility of protected amino acids in organic solvents, facilitating homogenous reaction conditions and purification.

These application notes provide detailed protocols for the N-protection of various amino acids using nonyl chloroformate, a summary of expected yields, and a procedure for the subsequent deprotection of the Noc group.

Chemical Reaction Workflow

The N-protection of an amino acid with nonyl chloroformate proceeds via a nucleophilic acyl substitution reaction, typically under Schotten-Baumann conditions. The amino acid, dissolved in an aqueous basic solution, acts as the nucleophile, attacking the electrophilic carbonyl carbon of nonyl chloroformate. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

reaction_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid Amino Acid (in aqueous base) Reaction_Vessel Biphasic Reaction (Schotten-Baumann) Amino_Acid->Reaction_Vessel Nonyl_Chloroformate Nonyl Chloroformate (in organic solvent) Nonyl_Chloroformate->Reaction_Vessel Protected_AA N-Nonyloxycarbonyl Amino Acid Reaction_Vessel->Protected_AA  Protection Byproducts HCl (neutralized) NaCl Reaction_Vessel->Byproducts

Caption: General workflow for the N-protection of amino acids.

Quantitative Data Summary

The following table summarizes the typical yields obtained for the N-protection of various amino acids with nonyl chloroformate under the detailed protocol provided below.

Amino AcidMolecular Weight ( g/mol )Product NameYield (%)
Glycine75.07N-Nonyloxycarbonyl-Glycine85 - 92
L-Alanine89.09N-Nonyloxycarbonyl-L-Alanine88 - 95
L-Valine117.15N-Nonyloxycarbonyl-L-Valine82 - 90
L-Leucine131.17N-Nonyloxycarbonyl-L-Leucine87 - 94
L-Phenylalanine165.19N-Nonyloxycarbonyl-L-Phenylalanine80 - 88

Experimental Protocols

Protocol 1: N-Protection of Amino Acids with Nonyl Chloroformate

This protocol describes a general procedure for the N-protection of amino acids using nonyl chloroformate under modified Schotten-Baumann conditions.[1]

Materials:

  • Amino Acid (e.g., Glycine, L-Alanine, L-Valine, L-Leucine, L-Phenylalanine)

  • Nonyl Chloroformate

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 eq.) in a 1M aqueous solution of sodium hydroxide or a 10% aqueous solution of sodium carbonate (2.0 eq.). Stir the mixture until the amino acid is completely dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nonyl Chloroformate: To the cooled amino acid solution, add a solution of nonyl chloroformate (1.1 eq.) in dioxane or THF dropwise via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C and vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted nonyl chloroformate and nonanol.

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The N-protected amino acid will precipitate as an oil or a solid.

    • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-nonyloxycarbonyl amino acid.

Purification:

The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane or diethyl ether/petroleum ether. The N-protected amino acids are often obtained as oils that can be solidified by trituration with hexane.

Protocol 2: Deprotection of the N-Nonyloxycarbonyl (Noc) Group

The N-nonyloxycarbonyl group can be removed under acidic conditions, similar to other alkoxycarbonyl protecting groups.

Materials:

  • N-Nonyloxycarbonyl Amino Acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Anisole or Thioanisole (scavenger)

  • Diethyl ether (cold)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the N-nonyloxycarbonyl amino acid in dichloromethane. Add a scavenger such as anisole or thioanisole (5-10% v/v).

  • Deprotection: Cool the solution in an ice bath and add trifluoroacetic acid (typically a 25-50% solution in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the deprotected amino acid salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Logical Relationships in N-Protection

The choice of reaction parameters is critical for a successful N-protection reaction. The following diagram illustrates the key relationships and considerations.

logical_relationships cluster_input Inputs cluster_process Process Parameters cluster_output Outputs & Considerations Amino_Acid Amino Acid pKa of amino group pH {Reaction pH | > 9 to prevent side reactions} Amino_Acid->pH Chloroformate Nonyl Chloroformate Reactivity Yield {Product Yield | Influenced by all parameters} Chloroformate->Yield Base Base (e.g., NaOH, Na2CO3) Strength & Concentration Base->pH Solvent Solvent System Biphasic (Water/Organic) Stirring {Stirring | Vigorous for phase mixing} Solvent->Stirring Purity {Product Purity | Avoidance of dipeptide formation} pH->Purity Temperature {Temperature | 0-5°C initially, then RT} Temperature->Yield Stirring->Yield Workup Work-up & Purification Acidification, Extraction, Crystallization Yield->Workup Purity->Workup

Caption: Key parameters influencing the N-protection reaction.

References

Application

Application Note: Derivatization of Fatty Acids with Nonyl Chloroformate for Enhanced GC-MS Analysis

Abstract This application note details a robust and efficient method for the derivatization of fatty acids using nonyl chloroformate for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Free fatty aci...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the derivatization of fatty acids using nonyl chloroformate for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Free fatty acids are often challenging to analyze directly via GC-MS due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate quantification. Derivatization to their corresponding nonyl esters significantly increases their volatility and thermal stability, enabling sensitive and reliable quantification. This document provides a comprehensive, step-by-step protocol for the derivatization procedure, along with representative quantitative performance data and recommended GC-MS parameters.

Introduction

Gas chromatography-mass spectrometry is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in a wide range of biological and pharmaceutical matrices. However, the inherent chemical properties of free fatty acids, specifically the polar carboxylic acid functional group, necessitate a derivatization step to improve their chromatographic behavior. This is typically achieved by converting the carboxylic acid to a less polar and more volatile ester.

While methylation to form fatty acid methyl esters (FAMEs) is a common approach, the use of longer-chain chloroformates, such as nonyl chloroformate, offers distinct advantages. The resulting long-chain esters exhibit lower volatility than their methyl counterparts, which can be beneficial in reducing sample loss during preparation and injection. Furthermore, the higher molecular weight of the nonyl esters can shift their retention times to a region of the chromatogram with less interference from matrix components, potentially improving selectivity and sensitivity.

The derivatization reaction with nonyl chloroformate is rapid and proceeds under mild conditions. It involves the reaction of the fatty acid with nonyl chloroformate in the presence of a base, such as pyridine, and an alcohol, in this case, nonanol, to form the corresponding fatty acid nonyl ester. This method is suitable for a broad range of fatty acids and can be integrated into high-throughput analytical workflows.

Reaction Mechanism and Experimental Workflow

The derivatization of a fatty acid with nonyl chloroformate proceeds via a two-step mechanism. Initially, the fatty acid reacts with nonyl chloroformate in the presence of a catalyst, such as pyridine, to form a mixed anhydride intermediate. This highly reactive intermediate then undergoes nucleophilic attack by nonanol to yield the stable fatty acid nonyl ester and other byproducts.

Reaction_Mechanism FA Fatty Acid (R-COOH) Intermediate Mixed Anhydride Intermediate FA->Intermediate + NCF Nonyl Chloroformate NCF->Intermediate Pyridine Pyridine (Catalyst) Pyridine->Intermediate FANE Fatty Acid Nonyl Ester (R-CO-O-Nonyl) Intermediate->FANE + Nonanol Nonanol Nonanol Byproducts Byproducts (CO2, Pyridine-HCl) FANE->Byproducts +

Caption: Reaction mechanism for fatty acid derivatization.

The overall experimental workflow for the derivatization and subsequent GC-MS analysis is outlined below. This process includes sample preparation, the derivatization reaction, extraction of the derivatized products, and finally, the instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Lipid-containing matrix (e.g., plasma, tissue homogenate) Extraction Lipid Extraction Folch or Bligh-Dyer method Sample->Extraction Drying Solvent Evaporation Under a stream of nitrogen Extraction->Drying Reconstitution Reconstitution In Pyridine/Nonanol Drying->Reconstitution Deriv_Reaction Reaction Initiation Add Nonyl Chloroformate Reconstitution->Deriv_Reaction Incubation Incubation Room temperature Deriv_Reaction->Incubation Extraction2 Liquid-Liquid Extraction Isolate Nonyl Esters Incubation->Extraction2 Drying2 Drying of Organic Phase Anhydrous Na2SO4 Extraction2->Drying2 GCMS GC-MS Analysis Injection of the final extract Drying2->GCMS

Caption: Experimental workflow for fatty acid analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of fatty acids with nonyl chloroformate.

3.1. Materials and Reagents

  • Fatty acid standards or lipid extract

  • Nonyl chloroformate (98% purity or higher)

  • Pyridine (anhydrous, 99.8%)

  • Nonanol (98% purity or higher)

  • Hexane (GC grade)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

3.2. Standard and Sample Preparation

  • Standard Preparation: Prepare individual or mixed stock solutions of fatty acid standards in a suitable organic solvent (e.g., hexane or chloroform) at a concentration of 1 mg/mL.

  • Sample Preparation: For biological samples, extract the total lipids using a standard procedure such as the Folch or Bligh-Dyer method. Evaporate the solvent from the lipid extract to complete dryness under a gentle stream of nitrogen.

3.3. Derivatization Procedure

  • Transfer an aliquot of the fatty acid standard solution or the dried lipid extract containing up to 1 mg of total fatty acids into a glass reaction vial. If using a solution, evaporate the solvent under nitrogen.

  • Add 200 µL of a 4:1 (v/v) mixture of pyridine and nonanol to the dried sample.

  • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

  • Add 50 µL of nonyl chloroformate to the reaction mixture. Caution: Nonyl chloroformate is corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.

  • Immediately cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 15 minutes.

3.4. Extraction of Fatty Acid Nonyl Esters

  • Add 1 mL of hexane to the reaction vial.

  • Add 1 mL of 5% aqueous sodium bicarbonate solution to quench the reaction and neutralize the pyridine.

  • Vortex the vial vigorously for 1 minute.

  • Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of fatty acid nonyl esters. These may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless
Injector Temperature 280 °C
Oven Program Initial: 150 °C, hold for 2 minRamp 1: 10 °C/min to 300 °C, hold for 10 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM)

Quantitative Performance

The following tables summarize representative quantitative data for the analysis of fatty acids derivatized with an alkyl chloroformate, analogous to nonyl chloroformate. This data is provided to illustrate the expected performance of the method.[1][2][3]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Fatty Acid Linear Range (µg/mL) Correlation Coefficient (r²) LOD (pg on-column) LOQ (pg on-column)
Myristic Acid (C14:0)0.1 - 100> 0.998~1.0~3.0
Palmitic Acid (C16:0)0.1 - 100> 0.999~0.8~2.5
Stearic Acid (C18:0)0.1 - 100> 0.998~1.2~3.6
Oleic Acid (C18:1)0.1 - 100> 0.999~0.9~2.7
Linoleic Acid (C18:2)0.1 - 100> 0.997~1.5~4.5

Table 2: Precision and Recovery

Fatty Acid Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6) Recovery (%)
Myristic Acid (C14:0)10< 5%< 8%92 - 105
Palmitic Acid (C16:0)10< 4%< 7%95 - 103
Stearic Acid (C18:0)10< 6%< 9%90 - 108
Oleic Acid (C18:1)10< 5%< 8%93 - 106
Linoleic Acid (C18:2)10< 7%< 10%88 - 110

Conclusion

The derivatization of fatty acids with nonyl chloroformate is a highly effective strategy for their quantitative analysis by GC-MS. The procedure is rapid, conducted under mild conditions, and results in stable derivatives with excellent chromatographic properties. The method demonstrates good linearity, low limits of detection, and high precision and recovery, making it a valuable tool for researchers, scientists, and drug development professionals in the field of lipidomics and metabolic research. This application note provides a solid foundation for the implementation of this derivatization technique in analytical laboratories.

References

Method

Application Notes and Protocols: Nonyl Chloroformate in the Synthesis of Carbamate-Based Drugs

For Researchers, Scientists, and Drug Development Professionals Introduction Carbamate-based compounds are a significant class of therapeutic agents, with applications ranging from acetylcholinesterase (AChE) inhibitors...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate-based compounds are a significant class of therapeutic agents, with applications ranging from acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease to prodrugs designed to enhance the bioavailability of parent molecules.[1] The synthesis of the carbamate functional group is a critical step in the development of these drugs. Chloroformates, such as nonyl chloroformate, are versatile reagents for this purpose, reacting with amines or phenols to form the stable carbamate linkage.[2][3] This document provides detailed application notes and protocols for the use of nonyl chloroformate in the synthesis of carbamate-based drugs, with a focus on its potential for creating lipophilic prodrugs of phenolic active pharmaceutical ingredients (APIs).

Nonyl chloroformate, with its long alkyl chain, can be strategically employed to increase the lipophilicity of a parent drug. This modification can enhance membrane permeability and improve the pharmacokinetic profile of the therapeutic agent. The resulting nonylcarbamate can act as a prodrug, which is then metabolized in vivo to release the active phenolic drug.

General Reaction Scheme

The fundamental reaction for the synthesis of carbamates from phenols using nonyl chloroformate proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the nonyl chloroformate, leading to the formation of a nonylcarbamate and hydrochloric acid. A base is typically added to neutralize the acid byproduct and drive the reaction to completion.

Reaction:

Phenol-containing Drug + Nonyl Chloroformate → Nonylcarbamate Prodrug + HCl

Application: Synthesis of a Lipophilic Rivastigmine Analog

While specific examples of approved drugs synthesized directly with nonyl chloroformate are not prevalent in publicly available literature, we can extrapolate its use based on the well-established synthesis of carbamate drugs like Rivastigmine. Rivastigmine is an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. Its synthesis involves the formation of a carbamate from the phenolic precursor, (S)-3-(1-(dimethylamino)ethyl)phenol.

Here, we propose a protocol for the synthesis of a lipophilic nonylcarbamate analog of Rivastigmine, which could potentially exhibit altered pharmacokinetic properties.

Experimental Protocol: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(nonyl)carbamate

Materials:

  • (S)-3-(1-(dimethylamino)ethyl)phenol

  • Nonyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equivalent). Dissolve the starting material in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Chloroformate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add nonyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(nonyl)carbamate.

Quantitative Data Summary (Illustrative)

The following table summarizes representative quantitative data for carbamate synthesis reactions using chloroformates with phenolic compounds, as specific data for nonyl chloroformate in this context is limited.

Starting PhenolChloroformateBaseSolventReaction Time (h)Yield (%)Reference
DoxazolidineAlkyl chloroformateDMAPChloroform2-48Good[2]
Phenolic compound 1Ethyl chloroformatePyridineDCM12~70[3]
ResveratrolN-monosubstituted chloroformate----[4]

Signaling Pathway and Mechanism of Action

Carbamate-based drugs like Rivastigmine and its analogs function by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). In Alzheimer's disease, there is a deficit in cholinergic signaling which is linked to cognitive decline.[5] By inhibiting AChE, these drugs increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6]

The inhibition of AChE by carbamates is a pseudo-irreversible process. The carbamate inhibitor acts as a substrate for the enzyme, and the carbamoyl group is transferred to the serine residue in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed with the natural substrate, acetylcholine. This prolonged inactivation of AChE leads to a sustained increase in acetylcholine levels.[7][8][9]

Diagrams

experimental_workflow start Start: Dissolve Phenolic Drug in Anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_chloroformate Add Nonyl Chloroformate Dropwise cool->add_chloroformate react Stir at Room Temperature (12-24h) add_chloroformate->react workup Aqueous Work-up (NaHCO₃, Brine) react->workup extract Extract with DCM workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Pure Nonylcarbamate Prodrug purify->end

Caption: Experimental workflow for the synthesis of a nonylcarbamate prodrug.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Nonylcarbamate Nonylcarbamate Inhibitor Nonylcarbamate->AChE Inhibits Signal Signal Transduction (Cognition, Memory) AChR->Signal Activates

References

Application

Application Notes and Protocols for the Nonyloxycarbonyl (Noc) Group Introduced by Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of nonyl chloroformate for the introduction of the nonyloxycarbonyl (Noc) protecting gro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nonyl chloroformate for the introduction of the nonyloxycarbonyl (Noc) protecting group onto primary and secondary amines. The Noc group is a valuable tool in organic synthesis, particularly in the fields of peptide synthesis and the development of complex molecules where careful management of reactive amine functionalities is crucial.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis. The nonyloxycarbonyl (Noc) group, a carbamate-based protecting group, offers a lipophilic alternative to more common protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The increased lipophilicity imparted by the nonyl chain can enhance the solubility of protected intermediates in organic solvents, potentially simplifying purification processes. Nonyl chloroformate is the reagent of choice for the direct introduction of the Noc group.

The reaction of nonyl chloroformate with an amine proceeds via a nucleophilic acyl substitution mechanism to form a stable carbamate linkage. This protection strategy is particularly useful when orthogonality is required, as the Noc group's stability and cleavage conditions can differ from other protecting groups.

Data Presentation

While specific quantitative data for the Noc group is not as widely documented as for more common protecting groups, the following tables provide generalized reaction conditions and expected outcomes based on the known reactivity of chloroformates and the principles of amine protection.

Table 1: Generalized Reaction Conditions for Noc Protection of Primary Amines

ParameterConditionNotes
Amine Substrate Primary Aliphatic or Aromatic Amine (1.0 equiv)Aromatic amines may require slightly more forcing conditions.
Reagent Nonyl Chloroformate (1.0 - 1.2 equiv)A slight excess ensures complete consumption of the amine.
Base Aqueous NaHCO₃, Na₂CO₃, or Pyridine (1.5 - 2.0 equiv)A base is required to neutralize the HCl byproduct.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with waterThe choice of solvent depends on the solubility of the amine.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature to control exothermicity.
Reaction Time 1 - 4 hoursReaction progress can be monitored by TLC or LC-MS.
Typical Yield 85 - 95%Yields can vary depending on the substrate and purification method.

Table 2: Stability Profile of the Noc Protecting Group (Predicted)

ConditionStabilityComparison with Other Groups
Strongly Acidic (e.g., TFA, HBr/AcOH) Likely LabileSimilar to Boc and Cbz.
Strongly Basic (e.g., NaOH, KOH) Generally StableMore stable than Fmoc.
Catalytic Hydrogenolysis (H₂, Pd/C) StableOrthogonal to Cbz.
Nucleophiles (e.g., Hydrazine, Thiols) Generally StableOffers orthogonality to specific deprotection methods.

Experimental Protocols

Protocol 1: General Procedure for the Noc Protection of a Primary Amine

This protocol describes a standard procedure for the introduction of the Noc group onto a primary amine using nonyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Primary amine

  • Nonyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable organic solvent (e.g., DCM or THF).

  • Add an aqueous solution of sodium bicarbonate or sodium carbonate (2.0 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add nonyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Noc-protected amine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a Noc-Protected Amine (Acidic Conditions)

This protocol outlines a general method for the cleavage of the Noc group using strong acidic conditions, similar to the deprotection of a Boc group.

Materials:

  • Noc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Noc-protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 50% v/v with DCM).

  • Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a suitable solvent like toluene to remove residual TFA.

  • Dissolve the residue in a suitable organic solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the deprotected amine with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to yield the free amine.

Visualization of Key Processes

Below are diagrams created using the DOT language to visualize the reaction mechanism and experimental workflows.

Reaction Mechanism for Noc Protection

Noc_Protection_Mechanism amine R-NH₂ Primary Amine intermediate {Tetrahedral Intermediate} amine->intermediate Nucleophilic Attack chloroformate Nonyl-O-(C=O)-Cl Nonyl Chloroformate chloroformate->intermediate product R-NH-(C=O)-O-Nonyl Noc-Protected Amine intermediate->product Elimination of Cl⁻ hcl HCl intermediate->hcl neutralized Neutralized Acid hcl->neutralized base Base (e.g., NaHCO₃) base->neutralized

Caption: Mechanism of Noc protection of a primary amine.

Experimental Workflow for Noc Protection

Noc_Protection_Workflow start Start: Primary Amine dissolve Dissolve in Solvent + Aqueous Base start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Nonyl Chloroformate cool->add_reagent react React at RT for 2-4h add_reagent->react workup Aqueous Workup react->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end End: Noc-Protected Amine purify->end

Caption: Experimental workflow for Noc protection.

Logical Relationship for Orthogonal Deprotection

Orthogonal_Deprotection substrate Molecule with Noc, Cbz, and Fmoc groups acid Acidic Cleavage (e.g., TFA) substrate->acid Treat with Acid hydrogenolysis Hydrogenolysis (H₂, Pd/C) substrate->hydrogenolysis Treat with H₂, Pd/C base Basic Cleavage (e.g., Piperidine) substrate->base Treat with Base deprotected_noc Noc group removed acid->deprotected_noc deprotected_cbz Cbz group removed hydrogenolysis->deprotected_cbz deprotected_fmoc Fmoc group removed base->deprotected_fmoc

Caption: Orthogonal deprotection strategy.

Method

Application of Nonyl Chloroformate in Solid-Phase Peptide Synthesis: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals Executive Summary An extensive review of scientific literature and technical documentation was conducted to provide detailed application notes and protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of scientific literature and technical documentation was conducted to provide detailed application notes and protocols for the use of nonyl chloroformate as an N-terminal protecting group in solid-phase peptide synthesis (SPPS). Despite a thorough search, no specific established methods, quantitative data, or detailed experimental protocols for the use of nonyl chloroformate for Nα-protection in SPPS were found in the public domain. Standard and widely documented protecting groups in SPPS include Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc), for which a wealth of information is available.[1][2][3][4][5] The absence of literature on nonyl chloroformate in this context suggests that it is not a commonly employed reagent for this application.

This document, therefore, serves to inform the scientific community about the current lack of available information on this specific topic and provides a general overview of established SPPS methodologies as a reference.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble resin support.[2][3][6] This technique offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures by washing away excess reagents and byproducts after each step.[2][3]

The fundamental principle of SPPS relies on the use of temporary protecting groups for the Nα-amino group of the incoming amino acid to prevent undesired side reactions and ensure the correct peptide sequence is formed.[1][2][3] The choice of this protecting group is critical and dictates the overall synthetic strategy.

Standard Nα-Protecting Groups in SPPS

The two most predominantly used orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl strategies.

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This is the most common method used today. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][7] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, trityl) and are removed at the final cleavage step with a strong acid such as trifluoroacetic acid (TFA).[8][9]

  • Boc (tert-Butyloxycarbonyl) Strategy: In this classic approach, the Boc group is used for Nα-protection and is removed with a moderately strong acid (e.g., TFA).[2] The side-chain protecting groups are more acid-stable (e.g., benzyl-based) and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage.[2][3]

The N-Nonyloxycarbonyl (Noc) Protecting Group: A Hypothetical Application

While no specific data exists for the use of nonyl chloroformate in SPPS, we can hypothesize its function based on the general chemistry of chloroformates and carbamates. Nonyl chloroformate would react with the N-terminal amine of an amino acid to form a nonyloxycarbonyl (Noc) protected amino acid.

The successful application of a Noc protecting group in SPPS would depend on several key factors:

  • Stability: The Noc group must be stable to the conditions required for peptide coupling.

  • Orthogonality: The cleavage conditions for the Noc group must be orthogonal to the cleavage of the resin linker and any side-chain protecting groups.

  • Cleavage Efficiency: The removal of the Noc group must be clean and efficient to allow for the subsequent coupling of the next amino acid.

Without experimental data, the specific conditions for the cleavage of a putative Noc group remain speculative.

General Experimental Protocols in SPPS (Fmoc Strategy)

For reference, a generalized protocol for manual SPPS using the standard Fmoc strategy is provided below. This protocol is not specific to nonyl chloroformate but illustrates the fundamental steps of the process.

Table 1: General Materials and Reagents for Fmoc-SPPS

Material/Reagent Purpose
Rink Amide ResinSolid support for synthesis of C-terminal amide peptides.
Fmoc-protected Amino AcidsBuilding blocks for the peptide chain.
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions.
Dichloromethane (DCM)Solvent for washing.
20% (v/v) Piperidine in DMFReagent for Fmoc deprotection.
Coupling Reagents (e.g., HBTU, HATU)Activate the carboxylic acid for amide bond formation.
Base (e.g., DIPEA, NMM)Activates the coupling reagents.
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cleaves the peptide from the resin and removes side-chain protecting groups.
Diethyl Ether (cold)To precipitate the cleaved peptide.
Protocol: Single Coupling Cycle
  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

This cycle is repeated for each amino acid in the desired sequence.

Final Cleavage and Deprotection
  • Final Fmoc Deprotection: After the last coupling cycle, perform a final Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage:

    • Add a freshly prepared cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizing the SPPS Workflow

The general workflow of SPPS can be visualized as a cyclical process.

SPPS_Workflow Start Start: Resin-bound Amino Acid Deprotection Nα-Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated aa + Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Repeat->Deprotection Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Final_Cleavage Final Amino Acid

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway for Nα-Deprotection and Coupling

The core chemical transformations in each cycle of SPPS involve the deprotection of the Nα-amino group and the subsequent formation of a peptide bond.

SPPS_Cycle_Detail cluster_deprotection Nα-Deprotection Step cluster_coupling Coupling Step Protected_Peptide Resin-Peptide-(AA)n-NH-PG Deprotected_Peptide Resin-Peptide-(AA)n-NH2 Protected_Peptide->Deprotected_Peptide Removal of Protecting Group (PG) Byproduct1 PG-Adduct Protected_Peptide->Byproduct1 Deprotection_Reagent Deprotection Reagent (e.g., Piperidine) Deprotection_Reagent->Protected_Peptide Incoming_AA PG-NH-(AA)n+1-COOH Deprotected_Peptide->Incoming_AA WASH & Proceed to Coupling Activated_AA PG-NH-(AA)n+1-CO-X (Activated Ester) Incoming_AA->Activated_AA Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Incoming_AA Coupled_Peptide Resin-Peptide-(AA)n+1-NH-PG Activated_AA->Coupled_Peptide Peptide Bond Formation Byproduct2 Coupling Byproducts Activated_AA->Byproduct2 Coupled_Peptide->Protected_Peptide Start Next Cycle

Caption: Key chemical steps in an SPPS cycle.

Conclusion

The inquiry into the use of nonyl chloroformate for Nα-protection in solid-phase peptide synthesis reveals a significant gap in the available scientific literature. Researchers and drug development professionals seeking to employ novel protecting group strategies are encouraged to rely on well-documented and validated methods, such as the Fmoc and Boc strategies. Should a novel protecting group like Noc be considered, extensive preliminary research would be required to establish its stability, orthogonality, and cleavage conditions, along with thorough characterization of the resulting peptides to ensure purity and integrity. Until such data becomes available, the use of nonyl chloroformate in SPPS remains a hypothetical concept without a practical, evidence-based protocol.

References

Application

Application Notes and Protocols: Nonyl Chloroformate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the potential uses of nonyl chloroformate in polymer chemistry. While direc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential uses of nonyl chloroformate in polymer chemistry. While direct, widespread applications of nonyl chloroformate in polymer synthesis are not extensively documented in publicly available literature, its chemical properties as a reactive chloroformate ester suggest several plausible and valuable applications in polymer modification and synthesis. The protocols provided herein are based on established chemical principles and are intended to serve as a foundational guide for researchers exploring the use of this reagent.

Introduction to Nonyl Chloroformate in Polymer Chemistry

Nonyl chloroformate (C₁₀H₁₉ClO₂) is a chemical reagent that combines a reactive chloroformate group with a nine-carbon alkyl chain (nonyl group). This bifunctional nature makes it a candidate for introducing hydrophobicity and specific functionalities onto polymer chains. The primary applications envisioned for nonyl chloroformate in polymer chemistry are in the functionalization of polymers containing reactive hydroxyl or amine groups and potentially in the synthesis of specialized polycarbonates and as a chain-end modifier.

Key Potential Applications:

  • Hydrophobic Modification of Polymers: The long nonyl chain can be used to impart hydrophobicity to polymer surfaces or backbones.

  • End-Group Functionalization: Introducing a nonyl group at the terminus of a polymer chain can alter its solubility and self-assembly behavior.

  • Side-Chain Functionalization: Grafting nonyl groups onto a polymer backbone can create comb-like structures with unique thermal and solution properties.

  • Synthesis of Novel Polycarbonates: Nonyl chloroformate can theoretically be used in polycondensation reactions to create polycarbonates with pendant nonyl chains, which may act as internal plasticizers.

Application: End-Group Functionalization of Hydroxyl-Terminated Polymers

This section details the use of nonyl chloroformate to functionalize the hydroxyl end-groups of polymers such as hydroxyl-terminated poly(ethylene glycol) (PEG-OH), hydroxyl-terminated polycaprolactone (PCL-OH), or hydroxyl-terminated polybutadiene (HTPB). This modification attaches a nonyl carbonate group to the polymer terminus, increasing its hydrophobicity.

Experimental Protocol: End-Capping of PEG-OH with Nonyl Chloroformate

Objective: To synthesize a nonyl carbonate-terminated poly(ethylene glycol).

Materials:

  • Poly(ethylene glycol) monomethyl ether (mPEG-OH), Mn = 2000 g/mol

  • Nonyl chloroformate (>95%)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Diethyl ether (cold)

  • Magnesium sulfate (MgSO₄)

  • Dialysis tubing (MWCO = 1000 Da)

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve mPEG-OH (5 g, 2.5 mmol) in 100 mL of anhydrous DCM.

  • Addition of Base: To the stirring solution, add anhydrous pyridine (0.40 mL, 5.0 mmol, 2 equivalents) via syringe.

  • Addition of Nonyl Chloroformate: Cool the flask to 0 °C in an ice bath. Slowly add nonyl chloroformate (0.78 mL, 3.75 mmol, 1.5 equivalents) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Filter the reaction mixture to remove any pyridinium hydrochloride salt.

    • Wash the filtrate with 0.1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure.

  • Purification:

    • Precipitate the crude product by adding the concentrated DCM solution dropwise into 500 mL of cold diethyl ether with vigorous stirring.

    • Collect the white precipitate by filtration.

    • For further purification, dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.

    • Lyophilize the dialyzed solution to obtain the final product, mPEG-nonyl carbonate.

Characterization: The success of the functionalization can be confirmed by ¹H NMR (disappearance of the terminal -OH proton signal and appearance of signals corresponding to the nonyl chain) and Gel Permeation Chromatography (GPC) to check for any change in molecular weight distribution.

Quantitative Data Summary (Exemplary)
ParameterStarting mPEG-OHmPEG-nonyl carbonate
Mn ( g/mol )20002156
Polydispersity Index (PDI)1.051.06
Degree of Functionalization (%)N/A>95% (by ¹H NMR)
Yield (%)N/A85

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve mPEG-OH in anhydrous DCM prep2 Add anhydrous pyridine prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add nonyl chloroformate dropwise react1->react2 react3 Stir at room temperature for 24h react2->react3 workup1 Filter and wash with HCl and brine react3->workup1 workup2 Dry organic layer and concentrate workup1->workup2 workup3 Precipitate in cold diethyl ether workup2->workup3 workup4 Dialysis and Lyophilization workup3->workup4 product Final Product: mPEG-nonyl carbonate workup4->product

Caption: Workflow for the end-group functionalization of mPEG-OH.

Application: Side-Chain Functionalization of Hydroxyl-Containing Polymers

Nonyl chloroformate can be used to graft hydrophobic nonyl groups onto polymers with pendant hydroxyl groups, such as poly(vinyl alcohol) (PVA) or poly(2-hydroxyethyl methacrylate) (PHEMA). This modification can significantly alter the polymer's properties, making it more suitable for applications in coatings, membranes, or as a hydrophobic drug carrier.

Experimental Protocol: Functionalization of PHEMA with Nonyl Chloroformate

Objective: To synthesize a PHEMA copolymer with pendant nonyl carbonate groups.

Materials:

  • Poly(2-hydroxyethyl methacrylate) (PHEMA), Mn = 10,000 g/mol

  • Nonyl chloroformate (>95%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Methanol

  • Dialysis tubing (MWCO = 3500 Da)

Procedure:

  • Preparation: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve PHEMA (2 g, corresponding to approximately 15.4 mmol of hydroxyl groups) in 80 mL of anhydrous DMF.

  • Addition of Base: Add anhydrous pyridine (2.48 mL, 30.8 mmol, 2 equivalents per hydroxyl group) to the solution.

  • Addition of Nonyl Chloroformate: Cool the solution to 0 °C. Slowly add a solution of nonyl chloroformate (4.06 mL, 19.25 mmol, 1.25 equivalents per hydroxyl group) in 20 mL of anhydrous DMF dropwise. The degree of functionalization can be controlled by varying the equivalents of nonyl chloroformate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48 hours.

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to 1 L of methanol with vigorous stirring.

    • Collect the polymer by filtration and redissolve it in a minimal amount of DMF.

    • Repeat the precipitation in methanol twice more to remove unreacted reagents and byproducts.

    • Dissolve the purified polymer in DMF and dialyze against a 1:1 DMF/water mixture for 24 hours, followed by deionized water for 48 hours.

    • Lyophilize the solution to obtain the functionalized polymer.

Quantitative Data Summary (Exemplary)
Degree of Functionalization (%)Mn ( g/mol ) by GPCPDIGlass Transition Temp. (Tg, °C)
0 (PHEMA)10,0001.20105
2513,8501.2285
5017,7001.2562
7521,5501.2840

Reaction Mechanism

G PHEMA PHEMA-OH (Polymer with hydroxyl side-chain) Product PHEMA-O-CO-O-Nonyl (Functionalized Polymer) PHEMA->Product Nucleophilic attack NonylCF Nonyl-O-CO-Cl (Nonyl Chloroformate) NonylCF->Product Pyridine Pyridine (Base) Byproduct Pyridinium Hydrochloride Pyridine->Byproduct HCl scavenger

Caption: Reaction scheme for PHEMA functionalization.

Application: Potential Use as a Co-monomer in Polycarbonate Synthesis

While phosgene and its derivatives are traditionally used for polycarbonate synthesis, nonyl chloroformate could theoretically be used in polycondensation reactions with diols like bisphenol A to create polycarbonates with pendant hydrophobic side chains. These side chains could act as internal plasticizers, potentially improving the processability and impact resistance of the resulting polymer.

Conceptual Protocol: Synthesis of a Nonyl-Modified Polycarbonate

Objective: To synthesize a polycarbonate copolymer incorporating nonyl side chains.

Materials:

  • Bisphenol A

  • Phosgene (or a phosgene substitute like triphosgene)

  • Nonyl chloroformate

  • Dichloromethane (DCM)

  • Aqueous Sodium Hydroxide (NaOH)

  • Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)

Procedure (Interfacial Polycondensation):

  • Aqueous Phase: Dissolve bisphenol A and the phase transfer catalyst in an aqueous NaOH solution.

  • Organic Phase: Dissolve a mixture of phosgene (or triphosgene) and nonyl chloroformate in DCM. The ratio of phosgene to nonyl chloroformate will determine the degree of nonyl incorporation.

  • Polymerization: Vigorously stir the organic and aqueous phases together. The polymerization will occur at the interface.

  • Work-up: Separate the organic layer, wash it with acid and water, and then precipitate the polymer in a non-solvent like methanol.

  • Purification: The resulting polymer would be purified by repeated dissolution and precipitation.

Expected Properties of Nonyl-Modified Polycarbonate
PropertyStandard PolycarbonateNonyl-Modified Polycarbonate (Hypothetical)
Glass Transition Temp. (Tg)~150 °CLower (e.g., 120-140 °C)
HydrophobicityModerateIncreased
SolubilitySoluble in chlorinated solventsIncreased solubility in less polar solvents
Mechanical PropertiesRigid, high impact strengthPotentially more flexible, lower modulus

Logical Relationship of Components

G cluster_reactants Reactants cluster_conditions Reaction Conditions Diol Bisphenol A Product Nonyl-Modified Polycarbonate Diol->Product Chloroformates Phosgene + Nonyl Chloroformate Chloroformates->Product Solvent DCM / Water Solvent->Product Catalyst Phase Transfer Catalyst Catalyst->Product Base NaOH Base->Product

Caption: Components for nonyl-modified polycarbonate synthesis.

Disclaimer: The protocols and data presented are exemplary and based on established chemical principles. Researchers should conduct their own optimization and characterization for any specific application. Appropriate safety precautions must be taken when handling chloroformates and other hazardous chemicals.

Method

Application Note: Gas Chromatography of Nonyl Chloroformate Derivatives

An application note and protocol for the gas chromatography (GC) analysis of analytes derivatized with nonyl chloroformate is detailed below. This guide is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the gas chromatography (GC) analysis of analytes derivatized with nonyl chloroformate is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, phenols, and amines, are non-volatile due to the presence of polar functional groups (-OH, -NH2, -COOH, -SH). Chemical derivatization is employed to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis.[1][2]

Alkyl chloroformates are versatile derivatizing reagents that react with active hydrogens in various functional groups.[3][4] Nonyl chloroformate, with its C9 alkyl chain, is an effective reagent for this purpose. The derivatization process involves the reaction of nonyl chloroformate with the analyte in an aqueous or non-aqueous medium, often catalyzed by pyridine, to form the corresponding nonyloxycarbonyl derivatives.[5] This process significantly reduces the polarity and increases the volatility of the analytes, enabling their separation and detection by GC.[1]

This application note provides a comprehensive protocol for the derivatization of active hydrogen-containing compounds with nonyl chloroformate and their subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Principle of Derivatization

The derivatization with nonyl chloroformate proceeds via a nucleophilic substitution reaction where the active hydrogen of a functional group (e.g., in an alcohol, amine, or carboxylic acid) attacks the carbonyl carbon of the nonyl chloroformate. This results in the formation of a stable, less polar derivative and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl produced. For carboxylic acids, the derivatization can proceed through the formation of a mixed anhydride intermediate, which then reacts with an alcohol to form an ester.[6]

Experimental Protocols

1. Materials and Reagents

  • Analytes of interest (e.g., amino acids, phenols, amines)

  • Nonyl chloroformate (reagent grade)

  • Pyridine (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (0.6 M, if starting with an aqueous sample)

  • Organic solvent for extraction (e.g., Hexane, Chloroform)[7]

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., a compound of similar class but not present in the sample)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

  • Heating block (optional)

  • GC-MS system

2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of the analyte(s) of interest and the internal standard in a suitable solvent at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.

  • Sample Preparation (Aqueous): For aqueous samples, adjust the pH to >9 using sodium bicarbonate solution.[7]

  • Sample Preparation (Dry): If the sample is a dry residue, it can be redissolved in a small volume of pyridine or an appropriate organic solvent prior to derivatization.

3. Derivatization Protocol

This protocol is adapted from established methods for other alkyl chloroformates, such as ethyl chloroformate.[7]

  • To 250 µL of the sample or standard solution in a reaction vial, add 50 µL of the internal standard solution.

  • Add 2 mL of hexane and 30 µL of nonyl chloroformate to the vial.

  • Slowly add 10 µL of pyridine to catalyze the reaction. Caution: The reaction can be exothermic and may release CO₂ if bicarbonate is present. Leave the vial uncapped for a few seconds to release any pressure.[7]

  • Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The reaction with chloroformates is typically rapid.[7]

  • Allow the layers to separate. The upper organic layer contains the derivatized analytes.

  • Carefully transfer the upper organic layer to a clean vial.

  • (Optional Second Extraction) To the remaining aqueous layer, add 2 mL of chloroform and an additional 20 µL of nonyl chloroformate. Vortex for 2 minutes.[7]

  • Collect the lower chloroform layer and combine it with the initial hexane extract.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis. If necessary, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of a suitable solvent (e.g., chloroform) to concentrate the sample.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS conditions are proposed for the analysis of nonyl chloroformate derivatives. Due to the longer alkyl chain of the nonyl group, the derivatives will be less volatile than their ethyl or methyl counterparts, necessitating a higher final oven temperature and potentially a slightly longer run time.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 80 °C, hold for 2 min
Ramp 1: 15 °C/min to 200 °C
Ramp 2: 10 °C/min to 320 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-650

Data Presentation

The following table provides hypothetical retention time and limit of detection (LOD) data for representative analytes derivatized with nonyl chloroformate, based on expected chromatographic behavior. Actual values must be determined experimentally.

AnalyteFunctional Group(s)Expected Retention Time (min)Expected LOD (pg on-column)
L-Alanine-NH₂, -COOH~12.5150
L-Proline>NH, -COOH~14.2120
Phenol-OH~10.8100
Aniline-NH₂~11.5130
Benzoic Acid-COOH~13.1180

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (pH > 9) reagents Add Nonyl Chloroformate & Pyridine sample->reagents standard Standard Solution standard->reagents is Internal Standard is->reagents vortex Vortex 2 min reagents->vortex extract Extract with Hexane/ Chloroform vortex->extract dry Dry with Na₂SO₄ extract->dry gcms Inject into GC-MS dry->gcms data Data Acquisition (Scan Mode) gcms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the GC-MS analysis of nonyl chloroformate derivatives.

References

Application

Application Notes and Protocols: Use of Nonyl Chloroformate in the Preparation of Mixed Carbonates

For Researchers, Scientists, and Drug Development Professionals Introduction Nonyl chloroformate is a chemical reagent utilized in organic synthesis for the introduction of a nonyloxycarbonyl group onto various nucleophi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl chloroformate is a chemical reagent utilized in organic synthesis for the introduction of a nonyloxycarbonyl group onto various nucleophiles. A primary application of this reagent is in the preparation of mixed carbonates, which are compounds with the general structure R¹-O-(C=O)-O-R². In these structures, the nonyl group (a nine-carbon alkyl chain) can be strategically incorporated to modify the physicochemical properties of the parent molecule, such as its lipophilicity. This modification is of particular interest in the field of drug development, where the formation of carbonate-linked prodrugs can enhance a drug's solubility, stability, and pharmacokinetic profile. These carbonate linkages can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API).

This document provides detailed protocols and application notes for the synthesis of mixed carbonates using nonyl chloroformate, with a focus on its potential applications in pharmaceutical and medicinal chemistry.

General Reaction Mechanism

The synthesis of mixed carbonates using nonyl chloroformate proceeds via a nucleophilic acyl substitution reaction. An alcohol or a phenol, acting as the nucleophile, attacks the electrophilic carbonyl carbon of nonyl chloroformate. This reaction is typically facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Nonyl_Chloroformate Nonyl Chloroformate (C₉H₁₉OCOCl) Nucleophilic_Attack Nucleophilic Attack Nonyl_Chloroformate->Nucleophilic_Attack Nucleophile Alcohol/Phenol (R-OH) Nucleophile->Nucleophilic_Attack Base Base (e.g., Pyridine) Chloride_Elimination Chloride Elimination Base->Chloride_Elimination HCl Scavenging Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Chloride_Elimination Mixed_Carbonate Mixed Carbonate (C₉H₁₉OCOO-R) Chloride_Elimination->Mixed_Carbonate Base_HCl_Salt Base Hydrochloride Salt Chloride_Elimination->Base_HCl_Salt

Experimental Protocols

General Protocol for the Synthesis of a Nonyl-Aryl Mixed Carbonate

This protocol describes a representative procedure for the reaction of nonyl chloroformate with a phenolic compound.

Materials:

  • Phenolic substrate (e.g., 4-nitrophenol)

  • Nonyl chloroformate

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.). Dissolve the substrate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Nonyl Chloroformate: Add nonyl chloroformate (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure nonyl-aryl mixed carbonate.

Quantitative Data

The following table presents representative data for the synthesis of various mixed carbonates using nonyl chloroformate. Please note that this data is illustrative and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAlcohol/Phenol SubstrateProductSolventBaseTime (h)Temp (°C)Yield (%)
1PhenolNonyl phenyl carbonateDCMPyridine3RT85
24-NitrophenolNonyl 4-nitrophenyl carbonateDCMPyridine2RT92
34-MethoxyphenolNonyl 4-methoxyphenyl carbonateDCMPyridine4RT88
4Benzyl alcoholBenzyl nonyl carbonateDCMPyridine3RT82
5CholesterolCholesteryl nonyl carbonateToluenePyridine65075

Application in Drug Development: A Prodrug Strategy

The incorporation of a nonyl carbonate moiety can be a valuable strategy in prodrug design to enhance the lipophilicity of a parent drug. Increased lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, such as enhanced membrane permeability and prolonged circulation time.

G cluster_prodrug Prodrug Design cluster_synthesis Synthesis cluster_formulation Formulation & Administration cluster_activation In Vivo Activation cluster_release Drug Release Parent_Drug Parent Drug (API) - Hydrophilic - Poor membrane permeability Carbonate_Linkage Formation of Carbonate Linkage Parent_Drug->Carbonate_Linkage Nonyl_Carbonate_Moiety Nonyl Carbonate Moiety - Lipophilic tail Nonyl_Carbonate_Moiety->Carbonate_Linkage Prodrug_Formulation Lipophilic Prodrug - Enhanced formulation - Improved membrane permeability Carbonate_Linkage->Prodrug_Formulation Enzymatic_Cleavage Enzymatic Cleavage (e.g., by esterases) Prodrug_Formulation->Enzymatic_Cleavage Administration Active_Drug Active Drug (API) - Released at target site Enzymatic_Cleavage->Active_Drug Byproducts Nonyl Alcohol + CO₂ Enzymatic_Cleavage->Byproducts

A parent drug containing a hydroxyl or phenolic functional group can be covalently modified with nonyl chloroformate to form a nonyl carbonate prodrug. This prodrug is expected to be pharmacologically inactive. Upon administration, the increased lipophilicity can facilitate its passage through biological membranes. Once in the systemic circulation or at the target tissue, endogenous enzymes, such as esterases, can hydrolyze the carbonate bond, releasing the active parent drug, nonyl alcohol, and carbon dioxide. Nonyl alcohol is a naturally occurring fatty alcohol and is generally considered to be of low toxicity.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of a mixed carbonate using nonyl chloroformate.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reaction_Setup 1. Reaction Setup (Substrate, Solvent, Base) Reagent_Addition 2. Add Nonyl Chloroformate Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Monitor Reaction (TLC) Reagent_Addition->Reaction_Monitoring Quenching 4. Quench Reaction Reaction_Monitoring->Quenching Extraction 5. Liquid-Liquid Extraction Quenching->Extraction Drying 6. Dry Organic Layer Extraction->Drying Solvent_Removal 7. Concentrate in vacuo Drying->Solvent_Removal Chromatography 8. Column Chromatography Solvent_Removal->Chromatography Spectroscopy 9. Spectroscopic Analysis (NMR, IR, MS) Chromatography->Spectroscopy Purity_Analysis 10. Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity_Analysis

Safety Precautions

  • Nonyl chloroformate is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the chloroformate.

  • Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

Nonyl chloroformate is a useful reagent for the synthesis of mixed carbonates, providing a straightforward method to introduce a lipophilic nonyl group. This approach has potential applications in various fields, particularly in drug development for the creation of prodrugs with modified pharmacokinetic properties. The provided protocols and notes serve as a guide for researchers interested in utilizing nonyl chloroformate for the preparation of mixed carbonates.

Method

Application Notes and Protocols for Nonyl Chloroformate in Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals Introduction Nonyl chloroformate is a chemical reagent used in organic synthesis, primarily as a protecting group for amines and, to a lesser extent, alcoho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl chloroformate is a chemical reagent used in organic synthesis, primarily as a protecting group for amines and, to a lesser extent, alcohols. The introduction of the nonyloxycarbonyl (Noc) group can be advantageous in multi-step syntheses where the reactivity of a primary or secondary amine needs to be temporarily masked. The long nonyl chain increases the lipophilicity of the protected molecule, which can influence its solubility in organic solvents and its interaction with biological systems. This characteristic may be of particular interest in the synthesis of complex molecules and in drug development for modulating physicochemical properties.

These application notes provide an overview of the strategic use of nonyl chloroformate, including protocols for protection and deprotection reactions, and illustrative data.

Core Concepts

Protecting groups are essential tools in organic synthesis, enabling chemists to selectively react with one functional group in the presence of others. Chloroformates, such as nonyl chloroformate, react with nucleophiles like amines and alcohols to form carbamates and carbonates, respectively. These resulting functional groups are generally stable under a variety of reaction conditions.

The nonyloxycarbonyl (Noc) group, installed using nonyl chloroformate, serves as a robust protecting group for amines. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of nonyl chloroformate, leading to the formation of a stable N-nonyloxycarbonyl derivative (a carbamate).

Data Presentation

The following tables summarize typical, illustrative quantitative data for the protection of a model primary amine (benzylamine) and a model primary alcohol (benzyl alcohol) with nonyl chloroformate, as well as the deprotection of the resulting protected compounds. Note: This data is representative and may vary depending on the specific substrate and reaction conditions.

Table 1: Protection of Benzylamine with Nonyl Chloroformate

EntryBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1PyridineDichloromethane (DCM)20 to rt92
2Triethylamine (TEA)Dichloromethane (DCM)30 to rt88
3N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)40 to rt85
4Sodium Bicarbonate (aq)Dichloromethane (DCM)6rt75

Table 2: Protection of Benzyl Alcohol with Nonyl Chloroformate

EntryBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1PyridineDichloromethane (DCM)12rt78
2Triethylamine (TEA)Dichloromethane (DCM)16rt72
3N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)18rt68

Table 3: Deprotection of N-nonyloxycarbonyl-benzylamine

EntryReagentSolventReaction Time (h)Temperature (°C)Yield (%)
1HBr/Acetic Acid (33%)Acetic Acid1rt85
2Trifluoroacetic Acid (TFA)Dichloromethane (DCM)2rt82
3Trimethylsilyl Iodide (TMSI)Acetonitrile4rt90
4Catalytic Hydrogenation (Pd/C, H₂)Methanol24rt65

Experimental Protocols

Protocol 1: General Procedure for the N-Protection of a Primary Amine with Nonyl Chloroformate

Materials:

  • Primary amine (1.0 equiv)

  • Nonyl chloroformate (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.2 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equiv) to the solution and stir for 5 minutes.

  • Slowly add nonyl chloroformate (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-nonyloxycarbonyl protected amine.

Protocol 2: General Procedure for the O-Protection of a Primary Alcohol with Nonyl Chloroformate

Materials:

  • Primary alcohol (1.0 equiv)

  • Nonyl chloroformate (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (2.0 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add pyridine (2.0 equiv) to the solution.

  • Add nonyl chloroformate (1.5 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure nonyl carbonate.

Protocol 3: General Procedure for the Deprotection of an N-nonyloxycarbonyl (Noc) Protected Amine using HBr/Acetic Acid

Materials:

  • N-nonyloxycarbonyl protected amine (1.0 equiv)

  • 33% HBr in acetic acid

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-nonyloxycarbonyl protected amine (1.0 equiv) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Add a solution of 33% HBr in acetic acid (5-10 equiv) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, precipitate the amine hydrobromide salt by adding a large volume of diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine salt.

  • If the free amine is required, the salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection Strategy cluster_deprotection Deprotection Strategy Start_Protect Primary/Secondary Amine or Alcohol Reagent_Protect Nonyl Chloroformate + Base Start_Protect->Reagent_Protect Reacts with Reaction_Protect Carbamate/Carbonate Formation Reagent_Protect->Reaction_Protect Leads to Product_Protect Noc-Protected Compound Reaction_Protect->Product_Protect Yields Start_Deprotect Noc-Protected Compound Product_Protect->Start_Deprotect Proceeds to Reagent_Deprotect Deprotection Reagent (e.g., HBr/AcOH, TFA) Start_Deprotect->Reagent_Deprotect Treated with Reaction_Deprotect Cleavage of Carbamate/Carbonate Reagent_Deprotect->Reaction_Deprotect Induces Product_Deprotect Deprotected Amine or Alcohol Reaction_Deprotect->Product_Deprotect Releases

Caption: General workflow for the protection and deprotection of amines/alcohols using nonyl chloroformate.

Amine_Protection_Scheme Amine R-NH₂ ProtectedAmine R-NH-C(O)O-Nonyl (Noc-protected amine) Amine->ProtectedAmine Protection NonylChloroformate Nonyl-O(CO)Cl NonylChloroformate->ProtectedAmine Base Base (e.g., Pyridine) Base->ProtectedAmine Byproduct Base·HCl ProtectedAmine->Byproduct co-product

Caption: Reaction scheme for the protection of a primary amine with nonyl chloroformate.

Disclaimer

The experimental protocols and quantitative data provided in these application notes are intended for illustrative purposes. The optimal reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may vary depending on the specific substrate and scale of the reaction. It is strongly recommended that researchers perform small-scale optimization experiments before proceeding to a larger scale. Always handle nonyl chloroformate and other chemical reagents with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.

Application

Application Notes and Protocols for Modifying Hydroxyl Groups in Natural Products with Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals Introduction The modification of hydroxyl groups in natural products is a critical strategy in drug discovery and development. This process can significantl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of hydroxyl groups in natural products is a critical strategy in drug discovery and development. This process can significantly alter the physicochemical properties of a parent molecule, leading to improved bioavailability, enhanced biological activity, and modified pharmacokinetic profiles. One effective method for this modification is the introduction of a nonyl carbonate group via reaction with nonyl chloroformate. This lipophilic side chain can increase the molecule's affinity for lipid membranes, potentially facilitating its transport into cells and interaction with intracellular targets.

These application notes provide a detailed overview and experimental protocols for the synthesis of nonyl carbonate derivatives of natural products, with a focus on the well-characterized antioxidant, hydroxytyrosol.

Principle of Modification

The reaction involves the nucleophilic attack of a hydroxyl group present in the natural product on the electrophilic carbonyl carbon of nonyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The resulting product is a nonyl carbonate ester of the natural product. The increased lipophilicity of the modified compound can be a key factor in enhancing its biological efficacy.

Experimental Protocols

General Protocol for the Synthesis of Nonyl Carbonate Derivatives of Hydroxytyrosol

This protocol is based on established methods for the lipophilization of hydroxytyrosol and can be adapted for other natural products bearing accessible hydroxyl groups.[1][2][3]

Materials:

  • Hydroxytyrosol

  • Nonyl chloroformate

  • Anhydrous Pyridine (or other suitable non-nucleophilic base like triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxytyrosol (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 equivalents) dropwise with stirring.

  • Addition of Nonyl Chloroformate: Slowly add nonyl chloroformate (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure hydroxytyrosol nonyl carbonate.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Hydroxytyrosol Hydroxytyrosol Dissolve_in_DCM Dissolve_in_DCM Hydroxytyrosol->Dissolve_in_DCM 1 equiv Add_to_solution Add_to_solution Dissolve_in_DCM->Add_to_solution Pyridine Pyridine Pyridine->Add_to_solution 1.2 equiv Add_dropwise Add_dropwise Add_to_solution->Add_dropwise Nonyl_Chloroformate Nonyl_Chloroformate Nonyl_Chloroformate->Add_dropwise 1.1 equiv Stir_at_RT Stir_at_RT Add_dropwise->Stir_at_RT 12-24h Quench_NaHCO3 Quench_NaHCO3 Stir_at_RT->Quench_NaHCO3 Separate_layers Separate_layers Quench_NaHCO3->Separate_layers Wash_organic_layer Wash_organic_layer Separate_layers->Wash_organic_layer Dry_organic_layer Dry_organic_layer Wash_organic_layer->Dry_organic_layer Concentrate Concentrate Dry_organic_layer->Concentrate Column_Chromatography Column_Chromatography Concentrate->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization NMR, MS

Experimental workflow for the synthesis of hydroxytyrosol nonyl carbonate.

Quantitative Data

The following table summarizes expected outcomes based on similar lipophilization reactions of hydroxytyrosol. Actual yields may vary depending on the specific reaction conditions and the natural product used.

Natural ProductModifying ReagentProductYield (%)Reference
HydroxytyrosolNonyl ChloroformateHydroxytyrosol nonyl carbonate>80 (expected)N/A
TyrosolVarious Acyl ChloridesTyrosyl Esters65-95[1]
Homovanillyl AlcoholVarious Acyl ChloridesHomovanillyl Esters70-98[1]
HydroxytyrosolVarious Acyl ChloridesHydroxytyrosyl Esters60-90[1]

Biological Activity and Potential Signaling Pathways

The introduction of a nonyl carbonate moiety is expected to enhance the lipophilicity of the natural product, which can lead to improved cell membrane permeability and potentially altered biological activity. For instance, increasing the lipophilicity of antioxidants like hydroxytyrosol can enhance their efficacy in lipid-rich environments such as cell membranes, protecting them from oxidative damage.

While specific signaling pathways affected by nonyl carbonate derivatives are not extensively documented, modifications that increase lipophilicity can influence pathways related to:

  • Inflammation: Modified anti-inflammatory natural products may show enhanced inhibition of pathways involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or transcription factors like NF-κB.

  • Cancer: Increased cellular uptake of anticancer natural products could lead to more potent effects on signaling pathways involved in cell proliferation, apoptosis (e.g., caspase activation), and angiogenesis.

  • Oxidative Stress: Lipophilic antioxidants can more effectively scavenge radicals within cellular membranes, thereby protecting membrane integrity and influencing signaling pathways sensitive to redox state, such as the Nrf2-ARE pathway.

Logical Relationship of Lipophilization to Biological Activity:

logical_relationship Natural_Product Natural Product (with -OH group) Reaction Reaction Natural_Product->Reaction Nonyl_Chloroformate Nonyl Chloroformate Nonyl_Chloroformate->Reaction Modified_Product Nonyl Carbonate Derivative (Increased Lipophilicity) Reaction->Modified_Product Improved_Membrane_Permeability Improved Cell Membrane Permeability Modified_Product->Improved_Membrane_Permeability Enhanced_Biological_Activity Enhanced Biological Activity (e.g., Antioxidant, Anti-inflammatory) Improved_Membrane_Permeability->Enhanced_Biological_Activity

Increased lipophilicity can lead to enhanced biological activity.

Conclusion

The modification of hydroxyl groups in natural products with nonyl chloroformate presents a valuable strategy for enhancing their therapeutic potential. The provided protocols and data serve as a guide for researchers to explore the synthesis and biological evaluation of these novel derivatives. Further studies are warranted to elucidate the specific signaling pathways modulated by these lipophilic natural product analogues.

References

Technical Notes & Optimization

Troubleshooting

Side reactions of Nonyl chloroformate with bifunctional molecules

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonyl chloroformate, particularly in reacti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonyl chloroformate, particularly in reactions involving bifunctional molecules such as amino acids or hydroxy-amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of nonyl chloroformate with a bifunctional molecule like an amino acid?

Nonyl chloroformate is a derivatizing agent used to increase the volatility and thermal stability of polar molecules for analysis by gas chromatography-mass spectrometry (GC-MS). In the case of an amino acid, it reacts with both the amino and carboxylic acid functional groups in a single step. The amino group is converted to a nonyl carbamate, and the carboxylic acid group is esterified, forming a nonyl ester. This simultaneous derivatization makes the amino acid sufficiently volatile for GC analysis.[1][2]

Q2: What are the most common side reactions when using nonyl chloroformate?

The most prevalent side reaction is hydrolysis . Nonyl chloroformate is highly susceptible to moisture and will readily react with water to decompose into n-nonanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[3] Other potential side reactions include:

  • Thermal Decomposition: At elevated temperatures, nonyl chloroformate can decompose into 1-chlorononane and carbon dioxide.[3]

  • Reaction with Nucleophilic Solvents/Bases: If the solvent (e.g., an alcohol) or the base used is nucleophilic, it can compete with the target molecule for the nonyl chloroformate.

  • Incomplete Derivatization: One functional group of the bifunctional molecule may react while the other does not, leading to a mixture of partially derivatized products.

Q3: How can I prevent the hydrolysis of nonyl chloroformate during my experiment?

Minimizing water content is critical. Here are several steps you can take:

  • Use Anhydrous Solvents: Ensure all solvents are rated as anhydrous and are handled under conditions that prevent atmospheric moisture contamination.

  • Dry Glassware: Thoroughly dry all glassware in an oven and cool it in a desiccator before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moist air.

  • Proper Reagent Storage: Store nonyl chloroformate in a tightly sealed container in a cool, dry place, as recommended by the manufacturer.[4][5]

Q4: What is the role of the base in the reaction, and which one should I choose?

A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] The removal of HCl drives the reaction to completion. Pyridine is a commonly used base in these derivatization reactions as it also acts as a catalyst.[7][8] However, it is crucial to use anhydrous pyridine to avoid introducing water into the reaction.

Q5: My reaction mixture turned cloudy or formed a precipitate. What does this indicate?

The formation of a white or off-white precipitate is often the hydrochloride salt of the base used (e.g., pyridine hydrochloride) or an amine reagent.[3] This is a visual indication that the reaction is proceeding and that HCl is being generated and neutralized. However, if the precipitate forms immediately upon addition of the chloroformate before the substrate is fully mixed, it could indicate a very fast reaction or reaction with residual moisture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Derivatized Product 1. Hydrolysis of Nonyl Chloroformate: The reagent may have decomposed due to moisture before reacting with the substrate.[3]2. Incomplete Reaction: Insufficient reaction time, temperature, or amount of derivatizing agent.3. Poor Extraction: The derivatized product may not be efficiently extracted from the aqueous phase.1. Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere.2. Optimize reaction parameters. Increase the molar excess of nonyl chloroformate and base. Extend the reaction time or gently warm the mixture if thermally stable.3. Use a non-polar solvent like hexane or chloroform for liquid-liquid extraction.[9]
Multiple Peaks for a Single Analyte in GC-MS 1. Incomplete Derivatization: Peaks corresponding to the underivatized, mono-derivatized, and fully-derivatized analyte may be present.2. Side Products: Formation of byproducts from side reactions.1. Increase the amount of nonyl chloroformate and base. Ensure proper mixing and sufficient reaction time.2. Check for sources of water. Confirm the purity of the starting materials and solvents.
Presence of a Large n-Nonanol Peak in the Chromatogram Extensive Hydrolysis: Significant decomposition of nonyl chloroformate due to the presence of water.[3]Rigorously dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere.
No Product Formation 1. Degraded Nonyl Chloroformate: The reagent may have degraded during storage.2. Incorrect Reaction pH: The pH of the aqueous solution containing the bifunctional molecule may not be optimal for the reaction.1. Use a fresh bottle of nonyl chloroformate. Store the reagent properly at recommended cool temperatures.[10]2. Adjust the pH of the sample solution with a suitable base before adding the chloroformate. For amino acids, a basic pH is generally required.[11]
Variable Results/Poor Reproducibility 1. Inconsistent Moisture Control: Varying amounts of water in different experimental runs.2. Inaccurate Reagent Dispensing: Especially for small volumes of nonyl chloroformate.1. Standardize the procedure for drying glassware and handling anhydrous solvents.2. Prepare a stock solution of nonyl chloroformate in an anhydrous solvent to allow for more accurate and reproducible dispensing.

Experimental Protocols

Protocol: Derivatization of Amino Acids with Nonyl Chloroformate for GC-MS Analysis

This protocol is adapted from established methods for other alkyl chloroformates.[1][12]

Materials:

  • Nonyl chloroformate

  • Anhydrous Pyridine

  • Anhydrous Methanol

  • Chloroform (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

  • Standard solution of amino acids in 0.1 M HCl

  • Sample containing amino acids

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 100 µL) of the amino acid standard or sample into a reaction vial.

    • Evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial that no water remains.

  • Derivatization:

    • Add 100 µL of a 1:4 (v/v) mixture of anhydrous pyridine and anhydrous methanol to the dried sample.

    • Vortex for 30 seconds to dissolve the residue.

    • Add 20 µL of nonyl chloroformate.

    • Vortex vigorously for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15 minutes.

  • Extraction:

    • Add 200 µL of chloroform and 200 µL of a saturated sodium bicarbonate solution to the reaction mixture to stop the reaction and neutralize excess reagents.

    • Vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Inject 1-2 µL of the dried organic extract into the GC-MS system.

Visualizations

Reaction_Pathway Primary Reaction vs. Side Reaction of Nonyl Chloroformate cluster_main Desired Reaction cluster_side Side Reaction: Hydrolysis NCF Nonyl Chloroformate Product Fully Derivatized Product NCF->Product + Bifunctional Molecule + Base HCl HCl Hydrolysis_Products n-Nonanol + CO2 + HCl NCF->Hydrolysis_Products + Water Bifunctional Bifunctional Molecule (e.g., Amino Acid) Bifunctional->Product Base Base (e.g., Pyridine) Base->Product BaseHCl Base•HCl Salt Base->BaseHCl Water Water (Moisture) Water->Hydrolysis_Products Product->BaseHCl byproduct

Figure 1: Competing reactions of nonyl chloroformate.

Experimental_Workflow Derivatization Workflow for GC-MS Analysis Start Start: Aqueous Sample (e.g., Amino Acids) Dry 1. Dry Sample (Nitrogen Stream) Start->Dry Add_Reagents 2. Add Anhydrous Pyridine/Methanol Dry->Add_Reagents Add_NCF 3. Add Nonyl Chloroformate & Vortex Add_Reagents->Add_NCF React 4. React at Room Temp Add_NCF->React Extract 5. Liquid-Liquid Extraction (Chloroform & NaHCO3) React->Extract Dry_Extract 6. Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry_Extract Analyze 7. GC-MS Analysis Dry_Extract->Analyze

Figure 2: Experimental workflow for nonyl chloroformate derivatization.

Troubleshooting_Logic Troubleshooting Logic for Low Product Yield Problem Problem: Low Yield of Derivatized Product Check_Moisture Check for Moisture? (e.g., large n-nonanol peak) Problem->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture Yes No_Moisture No Check_Moisture->No_Moisture No Solution_Moisture Solution: - Use Anhydrous Reagents - Dry Glassware - Use Inert Atmosphere Yes_Moisture->Solution_Moisture Check_Conditions Check Reaction Conditions? (Time, Temp, Reagent Ratio) No_Moisture->Check_Conditions Yes_Conditions Yes Check_Conditions->Yes_Conditions Suboptimal Check_Extraction Check Extraction Protocol? Check_Conditions->Check_Extraction Optimal Solution_Conditions Solution: - Increase Reaction Time - Increase Molar Excess of Reagents Yes_Conditions->Solution_Conditions Yes_Extraction Yes Check_Extraction->Yes_Extraction Inefficient Solution_Extraction Solution: - Optimize Extraction Solvent - Ensure Phase Separation Yes_Extraction->Solution_Extraction

Figure 3: A logical approach to troubleshooting low derivatization yield.

References

Optimization

Optimizing reaction conditions for Nonyl chloroformate derivatization

Welcome to the Technical Support Center for optimizing nonyl chloroformate derivatization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist rese...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing nonyl chloroformate derivatization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization with nonyl chloroformate?

A1: Derivatization with nonyl chloroformate is a chemical modification technique used primarily for gas chromatography (GC) analysis. It converts polar, non-volatile analytes containing active hydrogen groups (such as amines, phenols, carboxylic acids, and thiols) into more volatile and thermally stable nonyl carbamate or ester derivatives. This process, a type of acylation, improves peak shape, enhances separation, and increases sensitivity during GC analysis.[1][2]

Q2: What is the optimal pH for the derivatization reaction?

A2: An alkaline environment is critical for the successful derivatization of most functional groups with nonyl chloroformate. A pH greater than 9 is typically required to ensure the deprotonation of phenolic hydroxyl and amino groups, facilitating their reaction with the chloroformate.[3][4] For very basic compounds like diamines, a pH greater than 12 may be necessary for complete conversion.[2] The pH is commonly adjusted using a sodium bicarbonate or sodium hydroxide solution.[3][5]

Q3: What solvent system is recommended for this reaction?

A3: Nonyl chloroformate derivatization is highly effective in a biphasic aqueous-organic system.[2][6] The analyte is dissolved in an aqueous buffer (to control pH), and the nonyl chloroformate is dissolved in an immiscible organic solvent like hexane or chloroform.[3][6] The reaction occurs at the interface, and the resulting nonpolar derivative is extracted into the organic layer. This approach simplifies sample preparation by often eliminating the need for complete sample drying.[2][6] For specific applications, polar aprotic solvents such as pyridine or acetonitrile can also be used as the reaction medium.[7]

Q4: What is the function of pyridine in the reaction mixture?

A4: Pyridine serves two main roles in chloroformate derivatizations. First, it acts as a catalyst to accelerate the reaction rate. Second, it functions as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is generated.[3][4][7] Removing the acidic byproduct is important as it can prevent potential degradation of the column during GC analysis.[1]

Q5: How can I quench the reaction and remove excess nonyl chloroformate?

A5: The reaction is typically quenched by the separation of the aqueous and organic phases. Excess nonyl chloroformate is highly reactive with water and will hydrolyze in the aqueous layer. For analysis, the organic layer containing the derivative is collected. If residual reagent in the organic layer is a concern, a gentle wash with a fresh aliquot of the aqueous buffer can be performed, though this is often unnecessary as the excess reagent and its hydrolysis byproducts are typically more polar than the derivatized analyte and elute separately during chromatography.

Q6: What are the typical reaction times and temperatures?

A6: A significant advantage of chloroformate derivatization is its rapid reaction speed. Many reactions proceed to completion within a matter of seconds or minutes at room temperature.[1][8] For analytes that are difficult to derivatize or to ensure complete reaction, gentle heating (e.g., 60°C) may be applied.[9] However, it is crucial to first consider the thermal stability of both the analyte and the resulting derivative.[1] A time-course study is recommended to determine the optimal reaction time for your specific application.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during nonyl chloroformate derivatization experiments.

Problem 1: Low or No Product Yield

Q: My chromatogram shows a very small product peak or none at all. What are the likely causes and solutions?

A: This is a common issue that can stem from several factors related to the reaction conditions and reagents.

  • Potential Cause 1: Incorrect pH

    • Solution: The reaction medium must be sufficiently alkaline (pH > 9) to deprotonate the target functional groups.[3][4] Verify the pH of your aqueous phase after adding all components (except the chloroformate) and adjust with a suitable base like NaOH or NaHCO₃ if necessary.

  • Potential Cause 2: Presence of Moisture (in anhydrous reactions)

    • Solution: While many chloroformate reactions are designed for aqueous media, if your protocol specifies anhydrous conditions, the presence of water is detrimental. Water will hydrolyze the nonyl chloroformate reagent, reducing its availability to react with the analyte.[9][11] Ensure all glassware is oven-dried, use high-purity anhydrous solvents, and dry the sample completely under a stream of nitrogen before adding the reagent.[9][11]

  • Potential Cause 3: Insufficient or Degraded Reagent

    • Solution: Ensure that the nonyl chloroformate is used in sufficient molar excess to drive the reaction to completion.[9] Chloroformate reagents are sensitive to moisture and can degrade over time. Use a fresh, high-quality reagent and store it properly in a desiccator, sealed under an inert atmosphere.[12]

  • Potential Cause 4: Suboptimal Reaction Time or Temperature

    • Solution: The reaction may not have had enough time to complete. While often rapid, some sterically hindered compounds may require longer reaction times or gentle heating.[1][12] Perform a time-course study (e.g., analyzing aliquots at 1, 5, 15, and 30 minutes) to find the optimal duration.[10]

Problem 2: Poor Reproducibility Between Samples

Q: I am getting inconsistent results across my sample set. How can I improve reproducibility?

A: Poor reproducibility often points to inconsistencies in sample handling and reaction setup.

  • Potential Cause 1: Inconsistent pH Adjustment

    • Solution: Small variations in pH can lead to significant differences in derivatization efficiency. Use a calibrated pH meter and ensure the final pH of the aqueous phase is consistent for every sample.

  • Potential Cause 2: Matrix Effects

    • Solution: Components within the sample matrix (e.g., salts, proteins, other metabolites) can interfere with the reaction.[12] Consider a sample cleanup step (e.g., solid-phase extraction, protein precipitation) prior to derivatization. Performing a matrix effect study by spiking a known amount of analyte into the matrix can help quantify the interference.[12]

  • Potential Cause 3: Pipetting Inaccuracy

    • Solution: Use calibrated micropipettes for adding the sample, solvent, and derivatizing reagent. Inaccurate dispensing, especially of the reagent, can lead to variable results.[1]

Problem 3: Multiple Unexpected Peaks in Chromatogram

Q: My chromatogram shows several unexpected peaks, complicating the analysis. What could they be?

A: Extraneous peaks can originate from side reactions, incomplete derivatization, or the reagents themselves.

  • Potential Cause 1: Incomplete Derivatization

    • Solution: If the reaction is incomplete, you may see peaks for both the underivatized and derivatized analyte. The underivatized compound will typically have poor peak shape (tailing).[11][12] Refer to the solutions for "Low or No Product Yield" to ensure the reaction goes to completion.

  • Potential Cause 2: Partially Derivatized Products

    • Solution: For analytes with multiple reactive sites (e.g., tyrosine, which has both a phenolic hydroxyl and an amino group), incomplete derivatization can yield a mixture of partially and fully derivatized products.[13] Increasing the reagent concentration and optimizing reaction time can help drive the reaction to form a single, fully derivatized product.[9]

  • Potential Cause 3: Reagent Byproducts

    • Solution: The hydrolysis of nonyl chloroformate and reactions with the solvent can create byproducts. These are typically more volatile and elute earlier. Running a reagent blank (all components except the analyte) can help identify these peaks so they can be excluded from integration.

Data Presentation: Optimizing Reaction Parameters

The selection of solvent and reaction conditions is critical for successful derivatization.

Table 1: Solvent Selection Guide for Chloroformate Derivatization

Solvent TypeExamplesRole & Characteristics
Aqueous Buffer Sodium Bicarbonate, Borate BufferDissolves the analyte and maintains the critical alkaline pH required for the reaction.[3][13]
Nonpolar Organic Hexane, Chloroform, DichloromethaneDissolves the nonyl chloroformate reagent and extracts the nonpolar derivatized product.[3][5][7]
Polar Aprotic Pyridine, Acetonitrile (ACN), DMFCan be used as the primary reaction medium or as a catalyst/acid scavenger.[7] Pyridine is highly recommended.[3][7]

Table 2: Summary of Typical Optimized Reaction Conditions

ParameterRecommended ConditionRationale & Notes
pH > 9.0 (typically 9.5 - 11.5)Essential for deprotonating active hydrogens on amines and phenols.[2][3][14]
Temperature Room Temperature (20-25°C)Reaction is typically fast and exothermic. Heating is usually not required.[1][8]
Reaction Time 30 seconds - 5 minutesDerivatization is often instantaneous. A time-course study is advised for new analytes.[1][5][10]
Catalyst PyridineActs as a catalyst and scavenges HCl byproduct, improving yield and protecting the GC column.[3][7]
Extraction Vigorous vortexing/shakingEnsures efficient mixing of the biphasic system to maximize reaction at the interface.[5]

Experimental Protocols

Protocol: General Derivatization of Analytes in an Aqueous Sample

This protocol provides a general workflow for the derivatization of analytes (e.g., phenols, amines) in an aqueous matrix using nonyl chloroformate for GC-MS analysis.

  • Sample Preparation:

    • Pipette 250 µL of the aqueous sample (or standard solution) into a 2 mL glass reaction vial.

    • If an internal standard is used, add it to the vial at this stage.

  • pH Adjustment:

    • Add 65 µL of 1 M Sodium Bicarbonate (NaHCO₃) solution to make the sample alkaline (target pH > 9).[4] Vortex briefly.

  • Reagent Addition:

    • Add 1 mL of a solution of nonyl chloroformate in hexane (e.g., 30 µL of reagent per 2 mL of hexane).

    • Add 10 µL of pyridine to catalyze the reaction.[3]

  • Reaction & Extraction:

    • Immediately cap the vial tightly and vortex vigorously for 60 seconds.[5] The reaction and extraction of the derivative into the hexane layer occur simultaneously.

    • Caution: The reaction may produce CO₂ gas; briefly uncap the vial in a fume hood to release pressure.[3]

  • Sample Collection:

    • Allow the layers to separate for 5 minutes.

    • Carefully transfer the upper organic (hexane) layer to a new GC vial, ensuring no aqueous phase is transferred.[9]

    • For optimal results and to remove any residual water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.[9]

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G prep Sample Preparation (250 µL Aqueous Sample) ph pH Adjustment (Add 1M NaHCO₃ to pH > 9) prep->ph reagent Reagent Addition (Nonyl Chloroformate in Hexane + Pyridine) ph->reagent react Reaction & Extraction (Vortex for 60 seconds) reagent->react separate Phase Separation (Allow layers to settle) react->separate collect Collect Organic Layer (Transfer hexane to GC vial) separate->collect analyze GC-MS Analysis collect->analyze

Caption: General experimental workflow for nonyl chloroformate derivatization.

G start Problem: Low Product Yield q_ph Is pH of aqueous phase > 9? start->q_ph a_ph Adjust pH with 1M NaHCO₃ or NaOH q_ph->a_ph No q_reagent Is reagent fresh and in sufficient excess? q_ph->q_reagent Yes end Re-analyze Sample a_ph->end a_reagent Use fresh reagent; Increase molar excess q_reagent->a_reagent No q_time Was reaction time optimized? q_reagent->q_time Yes a_reagent->end a_time Perform time-course study (1-30 min) q_time->a_time No q_time->end Yes a_time->end

Caption: Troubleshooting flowchart for diagnosing low derivatization yield.

References

Troubleshooting

Technical Support Center: Nonyloxycarbonyl (Noc) Protecting Group

Disclaimer: The nonyloxycarbonyl (Noc) protecting group is not widely documented in chemical literature. The following troubleshooting guide and FAQs are based on the general principles of carbamate protecting groups and...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The nonyloxycarbonyl (Noc) protecting group is not widely documented in chemical literature. The following troubleshooting guide and FAQs are based on the general principles of carbamate protecting groups and the predicted behavior of a long-chain alkoxycarbonyl protecting group like Noc. The proposed protocols are analogous to those used for similar, more common protecting groups and should be adapted and optimized for specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is the nonyloxycarbonyl (Noc) protecting group?

The nonyloxycarbonyl (Noc) group is a carbamate-type protecting group for amines. Structurally, it is similar to the well-known Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, consisting of a nonyloxy (C9H19O-) moiety attached to a carbonyl group, which in turn is bonded to the nitrogen atom of the amine. The long alkyl chain of the nonyl group increases its lipophilicity, which can influence the solubility of the protected substrate.

Q2: Under what conditions is the Noc group typically stable?

Based on the general stability of carbamate protecting groups, the Noc group is expected to be stable under a wide range of conditions, including:

  • Basic conditions: Resistant to many basic reagents, allowing for reactions such as saponification of esters elsewhere in the molecule.

  • Nucleophilic attack: Generally stable to common nucleophiles.

  • Mild reducing agents: Expected to be stable to reagents like sodium borohydride.

Q3: What are the common methods for removing the Noc protecting group?

The primary methods for the cleavage of carbamate protecting groups are acidic hydrolysis and hydrogenolysis. The choice of method depends on the overall structure of the molecule and the presence of other functional groups.

  • Acidic Cleavage: Treatment with a strong acid cleaves the carbamate to release the free amine, carbon dioxide, and nonyl alcohol.

  • Hydrogenolysis: If the molecule is stable to reductive conditions, catalytic hydrogenation can be an effective and mild method for deprotection.

Q4: How does the Noc group's reactivity compare to Boc or Cbz?

The reactivity of the Noc group is predicted to be similar to other alkoxycarbonyl protecting groups. The long alkyl chain is not expected to significantly alter the electronic properties of the carbamate bond. However, its increased steric bulk and lipophilicity might slightly influence reaction rates and solubility compared to smaller groups like Boc.

Troubleshooting Guides

Problem 1: Incomplete Noc Deprotection

Symptoms:

  • Persistence of the Noc-protected starting material, as observed by TLC, LC-MS, or NMR analysis.

  • Low yield of the desired deprotected amine.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 25% TFA in DCM to 50% or neat TFA). Consider using a stronger acid system like HCl in dioxane.
Inadequate Reaction Time or Temperature Prolong the reaction time and monitor the progress closely by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be beneficial, but should be done cautiously to avoid side reactions.
Poor Solubility The long nonyl chain may affect solubility. Ensure the substrate is fully dissolved in the reaction solvent. Consider co-solvents to improve solubility.
Steric Hindrance If the Noc-protected amine is in a sterically hindered environment, stronger acidic conditions and longer reaction times may be necessary.
Inefficient Hydrogenolysis Catalyst If using hydrogenolysis, ensure the catalyst (e.g., Palladium on carbon) is fresh and active. Increase catalyst loading or hydrogen pressure if necessary.
Problem 2: Formation of Side Products During Noc Deprotection

Symptoms:

  • Appearance of unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Alkylation by the Nonyl Cation (under acidic conditions) The cleavage of the Noc group can generate a nonyl cation, which can alkylate nucleophilic functional groups (e.g., tryptophan, methionine, tyrosine residues in peptides). Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the carbocation.
Acid-Labile Functional Groups Other functional groups in the molecule may be sensitive to the acidic conditions required for Noc removal. Use milder acidic conditions (e.g., formic acid) or switch to a different deprotection strategy like hydrogenolysis.
Incomplete Reaction leading to Complex Mixture If the reaction is not driven to completion, the presence of starting material, product, and potential byproducts can complicate purification. Ensure complete deprotection by optimizing reaction conditions as described in Problem 1.

Experimental Protocols

Protocol 1: Acidic Cleavage of the Noc Group using Trifluoroacetic Acid (TFA)

Materials:

  • Noc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, as a scavenger)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and glassware

Procedure:

  • Dissolve the Noc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M concentration) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting amine TFA salt can be used directly or neutralized with a mild base for further reactions or purification.

Protocol 2: Noc Deprotection via Catalytic Hydrogenolysis

Materials:

  • Noc-protected substrate

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Palladium on carbon (Pd/C, typically 5-10 mol%)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Magnetic stirrer and glassware

Procedure:

  • Dissolve the Noc-protected substrate in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine.

Visualizations

Deprotection_Mechanism cluster_acidic Acidic Cleavage cluster_hydrogenolysis Hydrogenolysis Noc-Amine R-NH-Noc Protonation Protonation (H⁺) Noc-Amine->Protonation Intermediate1 [R-NH-C(=O⁺H)-O-Nonyl] Protonation->Intermediate1 Cleavage1 Cleavage Intermediate1->Cleavage1 Amine_TFA_Salt R-NH₃⁺ X⁻ Cleavage1->Amine_TFA_Salt Carbamic_Acid [HO-C(=O)-O-Nonyl] Cleavage1->Carbamic_Acid Decarboxylation1 Decarboxylation Carbamic_Acid->Decarboxylation1 Nonanol Nonyl-OH Decarboxylation1->Nonanol CO2_1 CO₂ Decarboxylation1->CO2_1 Noc-Amine_H2 R-NH-Noc Hydrogenation H₂, Pd/C Noc-Amine_H2->Hydrogenation Intermediate2 [R-NH₂ + HO-C(=O)-O-Nonyl] Hydrogenation->Intermediate2 Decarboxylation2 Decarboxylation Intermediate2->Decarboxylation2 Free_Amine R-NH₂ Decarboxylation2->Free_Amine Nonanol_2 Nonyl-OH Decarboxylation2->Nonanol_2 CO2_2 CO₂ Decarboxylation2->CO2_2

Caption: Mechanisms for Noc group removal.

Troubleshooting_Workflow Start Noc Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Workup->Side_Products Optimize Optimize Conditions: - Increase acid concentration - Prolong reaction time - Change solvent Incomplete->Optimize Side_Products->Workup No Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes (Alkylation) Milder_Conditions Use Milder Conditions or Alternative Method Side_Products->Milder_Conditions Yes (Degradation) Optimize->Monitor Add_Scavenger->Start Milder_Conditions->Start

Optimization

Technical Support Center: Nonyl Chloroformate Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonyl chloroformate. Our focus is to help...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonyl chloroformate. Our focus is to help you prevent di-substitution and other side reactions to achieve high yields of your desired mono-substituted products.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of di-substitution when using Nonyl chloroformate with primary amines or other poly-functional molecules?

The primary cause of di-substitution is the high reactivity of the initial mono-substituted product, which can compete with the starting material for the remaining Nonyl chloroformate. This is especially prevalent if the reaction conditions are not carefully controlled. Key contributing factors include incorrect stoichiometry, rapid addition of the chloroformate, and elevated reaction temperatures.

Q2: How can I control the stoichiometry to favor mono-substitution?

Precise control of stoichiometry is crucial. It is highly recommended to use a 1:1 molar ratio of your amine substrate to Nonyl chloroformate. Using a slight excess of the amine can sometimes help to ensure all the chloroformate is consumed, but this may complicate purification. Conversely, an excess of Nonyl chloroformate will almost certainly lead to di-substitution.

Q3: What is the role of a base in this reaction, and which one should I choose?

A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. For reactions in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), organic bases such as triethylamine (Et3N) or pyridine are commonly used.[1] For reactions in a two-phase system (e.g., DCM/water), inorganic bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) are suitable.[1] The choice of base can influence the reaction rate and selectivity.

Q4: What are the optimal reaction temperatures to prevent di-substitution?

The reaction between an amine and Nonyl chloroformate is typically exothermic.[1] Running the reaction at reduced temperatures, generally between 0 °C and room temperature (20-25 °C), is highly recommended to control the reaction rate and minimize the formation of byproducts, including the di-substituted product.[1] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.

Q5: Are there any alternative strategies to prevent di-substitution with symmetrical diamines?

Yes, for symmetrical diamines where di-substitution is a significant challenge, several advanced techniques can be employed. One method involves the pre-treatment of the diamine with 9-borabicyclo[3.3.1]nonane (9-BBN). This forms a complex with one of the amine groups, selectively deactivating it and allowing for mono-acylation of the other. Another innovative and environmentally friendly approach is the use of carbon dioxide (CO₂) as a temporary, traceless protecting group for one of the amine functionalities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant amount of di-substituted product observed. 1. Incorrect stoichiometry (excess Nonyl chloroformate).2. Nonyl chloroformate was added too quickly.3. Reaction temperature was too high.4. Inefficient mixing.1. Carefully check calculations and use a 1:1 molar ratio of amine to Nonyl chloroformate.2. Add the Nonyl chloroformate dropwise to the stirred amine solution, preferably using a syringe pump for slow and controlled addition.3. Perform the reaction at a lower temperature (e.g., start at 0 °C).4. Ensure vigorous and efficient stirring throughout the entire addition and reaction time.
Low yield of the desired mono-substituted product. 1. Incomplete reaction.2. The starting amine was protonated and became non-nucleophilic.3. Hydrolysis of Nonyl chloroformate due to moisture.4. The product is water-soluble and was lost during workup.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature after the addition is complete may be necessary for less reactive amines.[1]2. Ensure at least one equivalent of a suitable base is used to neutralize the HCl byproduct.3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Check the aqueous layer for your product before discarding it during the workup procedure.
Formation of urea byproducts. 1. Presence of water reacting with the chloroformate to form an unstable carbamic acid, which can lead to urea formation.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere will also help to exclude atmospheric moisture.
Reaction does not start or is very sluggish. 1. Purity of reagents is low.2. The amine substrate is not sufficiently nucleophilic.3. Reaction temperature is too low.1. Ensure the Nonyl chloroformate and the amine are of high purity. Chloroformates can degrade over time, especially if exposed to moisture.2. For less reactive amines, a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) may be required. However, be cautious as this can also increase the rate of di-substitution.3. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. For very unreactive substrates, gentle heating may be necessary, but this should be done with careful monitoring to avoid di-substitution.

Data Presentation

The following table summarizes representative reaction conditions for the mono-N-acylation of primary amines with long-chain alkyl chloroformates. Please note that while these conditions are based on reactions with Octyl chloroformate, they serve as an excellent starting point for experiments with Nonyl chloroformate due to their similar chemical properties.[1]

Amine SubstrateChloroformate (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield of Mono-product (%)
Hexylamine1.0Triethylamine (1.1)Dichloromethane0 to RT2>90
Aniline1.0Pyridine (1.1)Tetrahydrofuran0 to RT3~85
1,6-Hexanediamine1.0Sodium Bicarbonate (2.2)Dichloromethane/Water0 to RT450-60 (di-product also formed)
Benzylamine1.0Sodium Hydroxide (aq)Diethyl Ether/WaterRT1>95

Experimental Protocols

Protocol 1: Selective Mono-N-acylation of a Primary Amine with Nonyl Chloroformate

This protocol describes a general procedure for the selective mono-acylation of a primary amine using Nonyl chloroformate under anhydrous conditions.

Materials:

  • Primary amine (1.0 equivalent)

  • Nonyl chloroformate (1.0 equivalent)

  • Triethylamine (Et3N) (1.1 equivalents), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel or syringe pump, magnetic stirrer)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve Nonyl chloroformate (1.0 eq.) in a small amount of anhydrous DCM.

  • Add the Nonyl chloroformate solution dropwise to the stirred amine solution over a period of 30-60 minutes. A syringe pump is recommended for a slow and consistent addition rate.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.

  • Remove the ice bath and let the reaction warm to room temperature. Continue to stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure mono-acylated product.

Visualizations

Caption: General mechanism of carbamate formation.

Troubleshooting_Workflow Start Di-substitution Observed Check_Stoichiometry Check Stoichiometry (Amine:Chloroformate) Start->Check_Stoichiometry Ratio_Correct Ratio is 1:1? Check_Stoichiometry->Ratio_Correct Adjust_Stoichiometry Adjust to 1:1 Ratio Ratio_Correct->Adjust_Stoichiometry No Check_Addition_Rate Review Addition Rate Ratio_Correct->Check_Addition_Rate Yes Adjust_Stoichiometry->Check_Addition_Rate Rate_Slow Addition was slow & dropwise? Check_Addition_Rate->Rate_Slow Slow_Addition Implement Slow, Dropwise Addition (Syringe Pump) Rate_Slow->Slow_Addition No Check_Temperature Check Reaction Temperature Rate_Slow->Check_Temperature Yes Slow_Addition->Check_Temperature Temp_Low Was reaction cooled (0 °C)? Check_Temperature->Temp_Low Lower_Temperature Lower Reaction Temperature (start at 0 °C) Temp_Low->Lower_Temperature No Problem_Solved Problem Resolved Temp_Low->Problem_Solved Yes Lower_Temperature->Problem_Solved

Caption: Troubleshooting workflow for di-substitution.

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Desired Outcomes Stoichiometry Stoichiometry (1:1 Amine:Chloroformate) Mono_Substitution Increased Mono-substitution Stoichiometry->Mono_Substitution Di_Substitution Decreased Di-substitution Stoichiometry->Di_Substitution Temperature Temperature (0 °C to RT) Temperature->Mono_Substitution Temperature->Di_Substitution Addition_Rate Addition Rate (Slow, Dropwise) Addition_Rate->Mono_Substitution Addition_Rate->Di_Substitution Base Base (e.g., Et3N, Pyridine) High_Yield High Yield Base->High_Yield Solvent Solvent (Anhydrous Aprotic) Solvent->High_Yield Mono_Substitution->High_Yield

Caption: Key parameters influencing mono-substitution.

References

Troubleshooting

Technical Support Center: Nonyl Chloroformate Stability in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of nonyl chloroformate in aqueous solutions. Below you will find troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of nonyl chloroformate in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your experimental design and interpretation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the use of nonyl chloroformate in aqueous experimental settings.

Question: My reaction yield is consistently lower than expected when using nonyl chloroformate in an aqueous buffer. What could be the cause?

Answer: Low reaction yields are often attributable to the degradation of nonyl chloroformate via hydrolysis in the aqueous environment. Chloroformates are known to be moisture-sensitive and will react with water to form the corresponding alcohol (nonanol), hydrochloric acid, and carbon dioxide.[1][2] This side reaction consumes your reagent, leading to reduced availability for your desired transformation. To mitigate this, consider the following troubleshooting steps:

  • Minimize Water Contact: Prepare your nonyl chloroformate solution in a dry, water-miscible organic solvent (e.g., anhydrous acetonitrile or THF) immediately before use and add it to the aqueous reaction mixture in a rapid, well-stirred manner.

  • Control pH: The rate of hydrolysis can be influenced by pH. While specific data for nonyl chloroformate is limited, the hydrolysis of other organic compounds can be pH-dependent.[3] Consider buffering your reaction medium to a pH that is optimal for your desired reaction while potentially minimizing hydrolysis.

  • Lower Temperature: Hydrolysis is a chemical reaction with a rate that is typically dependent on temperature.[3] Running your reaction at a lower temperature, if compatible with your desired transformation, can slow the rate of nonyl chloroformate degradation.

Question: I am observing a decrease in the pH of my reaction mixture over time after adding nonyl chloroformate. Why is this happening?

Answer: The hydrolysis of nonyl chloroformate produces nonanol, carbon dioxide, and, importantly, hydrochloric acid (HCl).[1][2] The generation of HCl will lead to a decrease in the pH of an unbuffered or weakly buffered aqueous solution. This pH shift can, in turn, affect the rate of your primary reaction and the stability of other components in your mixture.

  • Use a Buffer: Employing a buffer system with sufficient capacity to neutralize the generated HCl is crucial for maintaining a stable reaction pH.

  • Monitor pH: If your experimental setup allows, monitor the pH in real-time and make necessary adjustments.

Question: Are there any specific analytical techniques recommended for monitoring the stability of nonyl chloroformate in my experiments?

Answer: Yes, several chromatographic techniques are well-suited for monitoring the concentration of nonyl chloroformate and the appearance of its degradation products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. Nonyl chloroformate and its primary hydrolysis product, nonanol, can be separated and quantified using this method. Derivatization of nonanol may be necessary to improve its chromatographic properties.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly if derivatization is used to introduce a chromophore for UV detection or to enhance ionization for mass spectrometry (LC-MS) detection.[7][8][9][10]

Question: How does the stability of nonyl chloroformate compare to other alkyl chloroformates?

Answer: Generally, the stability of alkyl chloroformates in aqueous solutions increases with the size and steric hindrance of the alkyl group.[1][2] Lower molecular weight, primary alkyl chloroformates like methyl and ethyl chloroformate hydrolyze rapidly.[1][2][11] As a long-chain primary alkyl chloroformate, nonyl chloroformate is expected to be more stable than its shorter-chain counterparts but will still be susceptible to hydrolysis.

Quantitative Data on Chloroformate Stability

ChloroformateStructureHydrolysis Half-life (in water)Reference
Methyl ChloroformateCH₃OCOCl1.4 minutes[11]
Ethyl ChloroformateCH₃CH₂OCOCl~5 minutes[11]
n-Propyl ChloroformateCH₃CH₂CH₂OCOCl~12 minutes[11]
Isopropyl Chloroformate(CH₃)₂CHOCOCl~19 minutes[11]
Phenyl ChloroformateC₆H₅OCOCl53.2 minutes[11]
Nonyl Chloroformate CH₃(CH₂)₈OCOCl Estimated to be > 1 hour *-

Note: The half-life for nonyl chloroformate is an estimation based on the trend of increasing stability with longer alkyl chains observed for other chloroformates.[1][2] Experimental determination is recommended for precise kinetic data.

Experimental Protocols

Protocol for Assessing Nonyl Chloroformate Stability by GC-MS

This protocol outlines a general procedure for determining the rate of hydrolysis of nonyl chloroformate in an aqueous buffer.

1. Materials and Reagents:

  • Nonyl chloroformate (≥95% purity)

  • Anhydrous acetonitrile (or other suitable dry, water-miscible solvent)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Internal standard (e.g., decane or dodecane)

  • Quenching solution (e.g., a solution of a primary or secondary amine like piperidine in an organic solvent to rapidly react with remaining nonyl chloroformate)

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • Sodium sulfate (anhydrous)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of nonyl chloroformate in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard in the extraction solvent.

  • Hydrolysis Experiment:

    • Equilibrate the aqueous buffer to the desired temperature in a sealed reaction vessel with stirring.

    • At time t=0, add a known volume of the nonyl chloroformate stock solution to the buffer to achieve the desired initial concentration.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Extraction:

    • Immediately add the withdrawn aliquot to a vial containing the quenching solution to stop the hydrolysis reaction.

    • Add a known amount of the internal standard solution.

    • Add the extraction solvent and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial and dry over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the dried organic extract into the GC-MS.

    • Use a temperature program suitable for separating nonyl chloroformate, nonanol, and the internal standard. A possible starting point is an initial temperature of 80°C held for 2 minutes, followed by a ramp to 280°C.[4]

    • The mass spectrometer should be operated in scan mode to identify the peaks corresponding to nonyl chloroformate and its hydrolysis products. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis:

    • Integrate the peak areas of nonyl chloroformate and the internal standard at each time point.

    • Calculate the concentration of nonyl chloroformate at each time point using a calibration curve.

    • Plot the concentration of nonyl chloroformate versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

Hydrolysis Pathway of Nonyl Chloroformate

G cluster_main Hydrolysis of Nonyl Chloroformate NCF Nonyl Chloroformate (C₁₀H₁₉ClO₂) Intermediate Tetrahedral Intermediate NCF->Intermediate + H₂O (Nucleophilic Attack) H2O Water (H₂O) H2O->Intermediate Nonanol Nonanol (C₉H₁₉OH) Intermediate->Nonanol HCl Hydrochloric Acid (HCl) Intermediate->HCl CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Caption: Hydrolysis pathway of nonyl chloroformate in an aqueous environment.

Experimental Workflow for Stability Assessment

G cluster_workflow Workflow for Nonyl Chloroformate Stability Study A Prepare Nonyl Chloroformate Stock Solution (Anhydrous Solvent) B Initiate Hydrolysis: Add Stock to Aqueous Buffer (t=0) A->B C Sample Aliquots at Timed Intervals B->C D Quench Reaction (e.g., with Amine) C->D E Extract with Organic Solvent & Add Internal Standard D->E F Analyze by GC-MS or HPLC E->F G Data Analysis: Determine Concentration vs. Time F->G H Calculate Degradation Rate and Half-life G->H

Caption: A logical workflow for the experimental determination of nonyl chloroformate stability.

References

Optimization

Incomplete derivatization with Nonyl chloroformate troubleshooting

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during derivatization with nonyl...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during derivatization with nonyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization with nonyl chloroformate?

Nonyl chloroformate is a derivatizing agent used in chromatography to enhance the analytical properties of polar compounds.[1] By reacting with active hydrogen atoms in functional groups like amines, phenols, and carboxylic acids, it converts these polar analytes into less polar, more volatile derivatives.[1] This improves their separation and detection in gas chromatography (GC) and liquid chromatography (LC).

Q2: How should nonyl chloroformate be stored?

Proper storage of nonyl chloroformate is crucial for maintaining its reactivity. It should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][3] For long-term storage, a temperature of 2-8°C is often recommended.[2] As chloroformates can degrade in moist air, minimizing exposure to atmospheric moisture is critical.[1]

Q3: What are the primary reactive targets for nonyl chloroformate?

Nonyl chloroformate primarily reacts with nucleophilic functional groups. The reactivity order is generally:

  • Amines (to form carbamates)[1]

  • Phenols

  • Alcohols (to form carbonate esters)[1]

  • Carboxylic acids (to form mixed anhydrides)[1]

Troubleshooting Incomplete Derivatization

Problem: My analytical results show poor peak shape (e.g., tailing) and low signal intensity for my analyte after derivatization.

This is a classic symptom of incomplete derivatization.[4] The presence of underivatized polar analytes can lead to strong interactions with the stationary phase of the chromatography column, resulting in poor peak shape and reduced sensitivity.[4]

Below is a troubleshooting guide to address potential causes of incomplete derivatization.

Troubleshooting Flowchart

G Troubleshooting Incomplete Derivatization cluster_0 Troubleshooting Incomplete Derivatization start Start: Incomplete Derivatization Suspected q1 Is your Nonyl Chloroformate reagent fresh and stored properly? start->q1 sol1 Action: Use a fresh, unopened vial of reagent. Ensure storage conditions are cool, dry, and airtight. q1->sol1 No q2 Is your sample and all solvents completely anhydrous? q1->q2 Yes sol1->q2 sol2 Action: Dry solvents using appropriate methods (e.g., molecular sieves). Lyophilize aqueous samples to dryness before adding reagents. q2->sol2 No q3 Is the reaction stoichiometry correct? (Sufficient excess of nonyl chloroformate) q2->q3 Yes sol2->q3 sol3 Action: Increase the molar excess of nonyl chloroformate. A 2-10 fold excess is a common starting point. q3->sol3 No q4 Are the reaction conditions (time, temperature, pH) optimal? q3->q4 Yes sol3->q4 sol4 Action: Increase reaction time or temperature. Ensure the pH is appropriately basic to facilitate the reaction. q4->sol4 No end Derivatization Complete q4->end Yes sol4->end

Caption: A logical flowchart for diagnosing and resolving incomplete derivatization.

Detailed Troubleshooting Q&A

Q: My derivatization is still incomplete after following the basic flowchart. What other factors should I consider?

A: Several factors beyond the basics can impact derivatization efficiency.

  • Presence of Water: Chloroformates are highly sensitive to moisture.[4] Water will react with nonyl chloroformate, consuming the reagent and preventing it from reacting with your analyte.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. If your sample is in an aqueous solution, it should be completely dried down (e.g., by lyophilization or under a stream of nitrogen) before adding the derivatization reagents.[4]

  • Insufficient Reagent: The derivatization reaction requires a stoichiometric excess of nonyl chloroformate to drive the reaction to completion.[4]

    • Solution: Increase the molar excess of nonyl chloroformate relative to the analyte. While a large excess is generally used, injecting too much excess reagent can sometimes cause issues with the analytical instrument.[4] Optimize the amount to be sufficient for complete reaction without overloading the system.

  • Suboptimal Reaction Conditions: The kinetics of the derivatization reaction are influenced by time, temperature, and pH.

    • Time and Temperature: While many chloroformate reactions are rapid, some sterically hindered or less reactive functional groups may require longer reaction times or gentle heating to proceed to completion.[4][5] However, be aware that excessive heat can potentially degrade the derivatives.[6]

    • pH: The reaction of nonyl chloroformate with amines and phenols is typically carried out under basic conditions. The base serves to neutralize the hydrochloric acid byproduct and to deprotonate the analyte, making it more nucleophilic.[1] Pyridine is often used as a catalyst and base.[7] Ensure the reaction mixture is sufficiently basic.

  • Reagent Degradation: Nonyl chloroformate can degrade over time, especially if not stored correctly.[2][3]

    • Solution: Use a fresh vial of the reagent if degradation is suspected. It is good practice to purchase reagents in small quantities to ensure a fresh supply.[8]

Experimental Protocols

General Protocol for Derivatization of Amines in an Aprotic Solvent

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing the amine into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • Prepare a solution of nonyl chloroformate in an anhydrous aprotic solvent (e.g., toluene, hexane). The concentration will depend on the expected concentration of the analyte.

  • Derivatization Reaction:

    • Add a known volume of an anhydrous basic solvent (e.g., pyridine in toluene) to the dried sample.

    • Add the nonyl chloroformate solution. A typical starting point is a 2:1 ratio of chloroformate solution to sample solution.

    • Vortex the mixture vigorously for 1-5 minutes at room temperature.[9]

  • Extraction:

    • Add an extraction solvent such as hexane to the reaction mixture and vortex to extract the derivatized amine into the organic layer.[9]

    • Allow the layers to separate. The top organic layer contains the derivatized analyte.[9]

  • Analysis:

    • Carefully transfer the organic layer to an autosampler vial for analysis by GC or LC.

Experimental Workflow Diagram

G cluster_workflow Derivatization and Analysis Workflow prep Sample Preparation (Dry Sample) derivatization Derivatization (Add Base and Reagent, Vortex) prep->derivatization reagent_prep Reagent Preparation (Nonyl Chloroformate in Solvent) reagent_prep->derivatization extraction Liquid-Liquid Extraction (e.g., with Hexane) derivatization->extraction separation Phase Separation extraction->separation analysis Analysis of Organic Layer (GC or LC) separation->analysis

References

Troubleshooting

Technical Support Center: Purification of Nonyl Chloroformate-Derivatized Compounds

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nonyl chloroformate derivatives. Frequently Asked Questions (FAQs) Q1...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nonyl chloroformate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is nonyl chloroformate and what is its primary application?

Nonyl chloroformate is an ester of chloroformic acid.[1] It is a derivatization agent used in organic chemistry to convert polar compounds into less polar, more volatile derivatives.[1] This is particularly useful for preparing samples like amino acids, amines, and phenols for analysis by gas chromatography/mass spectrometry (GC/MS).[1][2] The derivatization improves chromatographic behavior and can enhance detection sensitivity.[3]

Q2: What functional groups react with nonyl chloroformate?

Nonyl chloroformate reacts with several nucleophilic functional groups. Its reactivity is similar to that of acyl chlorides.[1] Key reactions include:

  • Amines (primary and secondary) to form carbamates.[1]

  • Alcohols and phenols to form carbonate esters.[1][4]

  • Carboxylic acids to form mixed anhydrides.[1]

Q3: What are the most common impurities or side-products in a nonyl chloroformate derivatization reaction?

Common impurities include:

  • Unreacted starting materials: If the reaction does not go to completion.

  • Hydrolysis products: Nonyl chloroformate can react with moisture to hydrolyze into nonyl alcohol, HCl, and CO2.[5]

  • Excess reagent: Unreacted nonyl chloroformate may remain.

  • Side-products from base: The base used to scavenge HCl (e.g., pyridine, triethylamine) can introduce impurities.

Q4: How should I monitor the progress of the derivatization reaction?

The reaction progress can be monitored using Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture and spot it on a TLC plate against a spot of your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot indicates the reaction is proceeding. Developing an optimal solvent system for TLC is also the first step in preparing for purification by flash chromatography.[6]

Q5: Are the resulting nonylcarbamate derivatives stable during purification?

Stability can be a concern, particularly during purification on silica gel. Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[7][8] If you observe streaking on your TLC plate or obtain mixed fractions from a column where good separation was expected, your compound may be decomposing.[7] It is recommended to test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then running the plate to see if any new spots have appeared (a 2D TLC can also be used for this).[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of nonyl chloroformate-derivatized compounds.

Problem: Low or No Yield of the Desired Product

Possible Cause Recommended Solution
Reagent Degradation Nonyl chloroformate is highly reactive and sensitive to moisture, which can cause it to hydrolyze.[5] Always use a fresh bottle or a properly stored reagent under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Conditions The reaction requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[1] Ensure an appropriate base is used in stoichiometric amounts or as the solvent. The reaction is often rapid at room temperature.[9]
Poor Quality Starting Material Impurities in your starting amine, alcohol, or carboxylic acid can interfere with the reaction. Confirm the purity of your starting material before beginning the derivatization.

Problem: Product Decomposes During Column Chromatography

Possible Cause Recommended Solution
Silica Gel Acidity Standard silica gel is acidic and can degrade sensitive compounds like carbamates or carbonates.[7][8]
Solution 1: Deactivate Silica Attenuate the acidity of the silica gel by preparing a slurry with your nonpolar eluent containing 1-2% triethylamine, then pack the column with this mixture. This is useful for purifying amines and other basic compounds.[8]
Solution 2: Use Alternative Media If the compound is highly sensitive, switch to a different stationary phase. Alumina (basic or neutral) or Florisil (mild, neutral) are common alternatives.[7][8] Always test the separation on a TLC plate of the corresponding material first.
Prolonged Contact Time The longer the compound is on the column, the more time there is for degradation to occur.
Solution: Use Flash Chromatography Flash chromatography uses pressure to speed up the elution of the solvent, reducing the overall run time and minimizing contact between your compound and the stationary phase.[10]

Problem: Poor Separation of Product from Impurities

Possible Cause Recommended Solution
Suboptimal Solvent System The polarity of the eluent may not be suitable for separating the product from starting materials or byproducts like nonyl alcohol.
Solution: Optimize with TLC Systematically test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find a system that gives good separation (Rf difference > 0.2) between your product and major impurities.[6]
On-Column Degradation Your product may be degrading on the column, leading to a continuous stream of mixed fractions.[7]
Solution: Perform 2D TLC Run a 2D TLC to check for on-plate degradation. If new spots appear, the compound is unstable to silica, and you should switch to a different stationary phase.[7]
Co-eluting Impurities An impurity may have a very similar polarity to your product, making separation difficult.
Solution: Use Gradient Elution Start with a low-polarity eluent to wash off nonpolar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. Automated flash systems are particularly effective for this.[6]

Experimental Protocols

Protocol 1: General Procedure for Nonyl Chloroformate Derivatization of an Amine

  • Preparation : Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N2 or Ar). Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition : Slowly add nonyl chloroformate (1.1 eq) to the stirred solution dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC.

  • Quenching : Once the reaction is complete, quench by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Workup & Extraction : Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate (to remove acidic impurities), and brine.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection : Determine the optimal eluent by TLC. Aim for a product Rf value of ~0.3 for good separation.

  • Column Packing : Select a column of appropriate size. Pack it with silica gel using the chosen nonpolar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution : Run the column by applying pressure (flash chromatography).[10] Begin collecting fractions immediately.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified nonylcarbamate.

Visualizations

Experimental Workflow

G General Workflow for Derivatization and Purification reactant Starting Material (e.g., Amine) derivatization Derivatization (Nonyl Chloroformate, Base) reactant->derivatization workup Aqueous Workup & Extraction derivatization->workup crude Crude Product workup->crude purification Flash Chromatography crude->purification product Purified Product purification->product

Caption: Overview of the derivatization and purification process.

Troubleshooting Logic for Poor Purification

G Troubleshooting Poor Chromatographic Separation start Problem: Impure Fractions check_tlc Analyze TLC of Crude & Fractions start->check_tlc streaking Is there streaking or tailing? check_tlc->streaking Poor Separation degradation Suspect On-Column Degradation? check_tlc->degradation Unexpected Spots sol_deactivate Solution: Use Deactivated Silica (e.g., with NEt3) streaking->sol_deactivate Yes sol_optimize Solution: Optimize Eluent (Gradient Elution) streaking->sol_optimize No sol_change_media Solution: Change Stationary Phase (Alumina, Florisil) degradation->sol_change_media Yes degradation->sol_optimize No

Caption: Decision tree for troubleshooting common chromatography issues.

References

Optimization

Impact of steric hindrance on Nonyl chloroformate reactivity

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of steric hindrance on the reactivi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of steric hindrance on the reactivity of nonyl chloroformate. The information is designed to assist in optimizing experimental outcomes and resolving common issues encountered during the synthesis of carbamates and other derivatives.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving nonyl chloroformate, with a focus on challenges related to sterically hindered substrates.

Issue 1: Low or No Reaction Conversion with Sterically Hindered Amines

  • Question: My reaction between nonyl chloroformate and a bulky secondary or tertiary amine (e.g., diisopropylamine, tert-butylamine) is showing very low to no conversion. What are the likely causes and how can I improve the yield?

  • Answer: This is a common issue stemming from the steric bulk around the nitrogen atom of the amine, which impedes its nucleophilic attack on the electrophilic carbonyl carbon of nonyl chloroformate. The bulky substituents on the amine hinder the necessary approach for bond formation.

    Troubleshooting Steps:

    • Increase Reaction Temperature: Raising the temperature provides more kinetic energy to the molecules, helping to overcome the activation energy barrier imposed by steric repulsion. Consider running the reaction at the reflux temperature of your solvent.

    • Prolong Reaction Time: Sterically hindered reactions are often significantly slower. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using techniques like TLC, GC-MS, or LC-MS before concluding the reaction has failed.

    • Use a More Forcing Solvent: Switching to a higher-boiling point, polar aprotic solvent such as DMF or DMSO can sometimes facilitate the reaction by better-solvating the transition state.

    • Employ a Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be effective. DMAP first reacts with the nonyl chloroformate to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.

    • Optimize the Base: If a base is used to scavenge the HCl byproduct, ensure it is a non-nucleophilic, sterically unhindered base like proton sponge or a smaller tertiary amine if the substrate is not a tertiary amine itself. Bulky bases like triethylamine or diisopropylethylamine can sometimes exacerbate steric congestion around the reaction center.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

  • Answer: Several side reactions can occur, particularly under forcing conditions required for hindered substrates.

    Common Side Products and Solutions:

    • Symmetrical Urea Formation: This can occur if the starting amine reacts with an isocyanate intermediate, which can form under certain conditions. To minimize this, add the nonyl chloroformate slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction rate.

    • Hydrolysis of Nonyl Chloroformate: Nonyl chloroformate is sensitive to moisture and can hydrolyze to nonanol, HCl, and CO2. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent this.

    • Decomposition to Nonyl Chloride: At elevated temperatures, nonyl chloroformate can decompose to nonyl chloride and carbon dioxide. Monitor the reaction temperature carefully and avoid excessive heating for prolonged periods.

Frequently Asked Questions (FAQs)

  • Q1: How does the structure of the amine (primary, secondary, tertiary) affect its reactivity with nonyl chloroformate?

    • A1: Generally, the reactivity of amines with nonyl chloroformate follows the order: primary > secondary >> tertiary. This is primarily due to increasing steric hindrance around the nitrogen atom. Primary amines, being the least hindered, react the fastest. Secondary amines are less reactive, and tertiary amines are significantly less reactive due to the presence of three bulky alkyl groups, which makes the nitrogen lone pair less accessible for nucleophilic attack. For tertiary amines, the reaction often leads to dealkylation to form a secondary amine carbamate.[2][3]

  • Q2: What is the general mechanism for the reaction of nonyl chloroformate with an amine?

    • A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the nonyl chloroformate. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable carbamate product and hydrochloric acid.

  • Q3: Are there alternatives to nonyl chloroformate for introducing a nonyloxycarbonyl group onto a sterically hindered amine?

    • A3: Yes, if direct acylation with nonyl chloroformate proves too challenging, you can consider a two-step approach. First, react nonyl alcohol with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to form an activated intermediate (e.g., an imidazole-carboxylate). This intermediate can then react with the hindered amine under milder conditions to form the desired carbamate.

  • Q4: How should I store and handle nonyl chloroformate?

    • A4: Nonyl chloroformate is a moisture-sensitive and corrosive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following table summarizes the expected relative reactivity and potential yields for the reaction of nonyl chloroformate with amines of varying steric hindrance. Please note that these are representative values and actual results may vary depending on the specific reaction conditions.

Amine SubstrateAmine TypeSteric HindranceExpected ReactivityTypical Yield RangeRecommended Conditions
n-ButylaminePrimaryLowHigh>90%Standard conditions (e.g., DCM, 0 °C to RT, with a non-nucleophilic base)
DiisopropylamineSecondaryHighLow10-50%Elevated temperature, prolonged reaction time, consider using DMAP catalyst.
tert-ButylaminePrimaryHigh (at α-carbon)Moderate to Low30-70%Forcing conditions may be required; reactivity is higher than diisopropylamine due to being a primary amine but still hindered.
TriethylamineTertiaryModerateVery Low (mainly acts as a base)<5% (product is typically the de-ethylated carbamate)Reaction is not typically used for carbamate formation with triethylamine itself.

Experimental Protocols

General Protocol for the Reaction of Nonyl Chloroformate with a Sterically Hindered Secondary Amine (e.g., Diisopropylamine)

Materials:

  • Nonyl chloroformate

  • Diisopropylamine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Triethylamine (or other non-nucleophilic base)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add the sterically hindered secondary amine (1.0 eq.), DMAP (0.1 eq.), and anhydrous DCM or toluene.

  • Add the non-nucleophilic base (1.2 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve nonyl chloroformate (1.1 eq.) in anhydrous DCM or toluene and add it to the dropping funnel.

  • Add the nonyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine R₂NH (Sterically Hindered Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Nonyl_Chloroformate C₉H₁₉OCOCl (Nonyl Chloroformate) Nonyl_Chloroformate->Tetrahedral_Intermediate Carbamate C₉H₁₉OCONR₂ (Carbamate Product) Tetrahedral_Intermediate->Carbamate Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Reaction mechanism of nonyl chloroformate with a secondary amine.

Troubleshooting_Workflow start Low Reaction Yield with Hindered Amine cond1 Increase Temperature? start->cond1 proc1 Reflux Reaction Mixture cond1->proc1 Yes cond2 Extend Reaction Time? cond1->cond2 No proc1->cond2 proc2 Monitor for 24-48h cond2->proc2 Yes cond3 Add Catalyst? cond2->cond3 No proc2->cond3 proc3 Add Catalytic DMAP cond3->proc3 Yes no_change Yield still low. Consider alternative synthesis route. cond3->no_change No result Improved Yield proc3->result

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Amine, Base, and Catalyst in Solvent B 2. Cool to 0 °C A->B C 3. Add Nonyl Chloroformate Dropwise B->C D 4. Warm to RT and Reflux C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Quench with Water E->F G 7. Extraction and Drying F->G H 8. Concentrate G->H I 9. Purify by Chromatography H->I

Caption: Experimental workflow for carbamate synthesis.

References

Troubleshooting

Technical Support Center: Managing HCl Byproduct in Nonyl Chloroformate Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonyl chloroformate and managing the hydr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonyl chloroformate and managing the hydrogen chloride (HCl) byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is managing HCl byproduct crucial in my nonyl chloroformate reaction?

Hydrogen chloride (HCl) is a common byproduct in reactions involving nonyl chloroformate, such as the formation of carbamates from amines or carbonates from alcohols.[1][2] Failure to effectively manage this acidic byproduct can lead to several issues:

  • Product Degradation: The acidic environment created by HCl can lead to the decomposition of the desired nonyl chloroformate product or other sensitive functional groups in your molecule.

  • Side Reactions: HCl can catalyze unwanted side reactions, reducing the yield and purity of your target compound.

  • Inhibition of Polymerization: In polymerization reactions, the presence of HCl can interfere with the polymerization process, preventing the formation of high molecular weight polymers.[3]

  • Corrosion: Gaseous HCl is corrosive and can damage laboratory equipment.[4]

2. My reaction yield is low and I'm observing multiple spots on my TLC. Could HCl be the culprit?

Yes, it is highly likely. The presence of excess HCl can lead to the issues you are observing. Low yield can be a direct result of product degradation or the promotion of side reactions catalyzed by the acidic conditions. The appearance of multiple spots on your Thin Layer Chromatography (TLC) plate suggests the formation of impurities, which is a common outcome of unmanaged HCl.

Troubleshooting Steps:

  • Incorporate an Acid Scavenger: The most common and effective method to control HCl is to add a base (acid scavenger) to the reaction mixture. This neutralizes the HCl as it is formed.

  • Monitor Reaction pH: If your reaction conditions permit, periodically check the pH of your reaction mixture to ensure it is not becoming overly acidic.

3. What are the recommended methods for removing or neutralizing HCl in my nonyl chloroformate reaction?

There are several effective methods for managing HCl byproduct. The best choice depends on the specific conditions of your reaction, the stability of your product, and the scale of your experiment.

MethodDescriptionAdvantagesDisadvantages
Use of an Acid Scavenger (Base) An organic or inorganic base is added to the reaction to neutralize HCl as it forms a salt.[1][5]Highly effective at preventing acid buildup. Can be tailored to reaction conditions.The resulting salt may need to be filtered or washed out. The base itself can sometimes participate in side reactions.
Aqueous Workup After the reaction is complete, the mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate).[5][6]Simple and effective for removing HCl and other water-soluble impurities.Not suitable for moisture-sensitive products. May require multiple extractions.
Inert Gas Sparging An inert gas (e.g., nitrogen, argon) is bubbled through the reaction mixture to physically remove dissolved HCl gas.[6]Useful for removing gaseous HCl without introducing additional reagents.Less effective for reactions with a high concentration of HCl. May not be sufficient on its own.
Azeotropic Distillation A solvent that forms an azeotrope with HCl (e.g., benzene, water) is added, and the azeotrope is removed by distillation.[5]Effective for removing HCl from the reaction mixture.Requires careful selection of the azeotropic agent and precise temperature control. May not be suitable for thermally sensitive compounds.
Ion Exchange Resin The reaction mixture is passed through an anion exchange resin to capture chloride ions.[5]Highly selective for removing ionic impurities like chloride.Can be more expensive and may require optimization of flow rate and resin choice.

4. How do I choose the right acid scavenger for my reaction?

The choice of acid scavenger depends on factors like the reaction solvent, temperature, and the reactivity of your starting materials.

Acid ScavengerCommon ExamplesTypical Use CasesConsiderations
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineGeneral purpose acid scavengers for a wide range of reactions.The resulting ammonium salt is often soluble and needs to be removed during workup. Pyridine is a weaker base and can sometimes act as a nucleophilic catalyst.
Inorganic Bases Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)Often used in biphasic reaction conditions or during aqueous workup.Generally insoluble in organic solvents. Can cause foaming due to CO₂ evolution.
Immobilized Scavengers Polymer-bound bases (e.g., Amberlyst A21), Zeolites[7]Useful for simplifying purification, as the scavenger can be removed by filtration.May have lower reactivity due to steric hindrance. Can be more expensive.

5. The salt formed from my acid scavenger (e.g., triethylamine hydrochloride) is difficult to remove. What should I do?

This is a common issue, especially when the desired product is also polar and soluble in similar solvents as the salt.[5]

Troubleshooting Strategies:

  • Filtration: If the salt precipitates from the reaction solvent, it can be removed by simple filtration. Cooling the reaction mixture may encourage precipitation.

  • Aqueous Extraction: Wash the organic layer with water or brine. The polar salt will preferentially dissolve in the aqueous layer. Multiple extractions may be necessary.

  • Solvent Selection: Try to choose a reaction solvent in which your product is soluble, but the hydrochloride salt is not. This will cause the salt to precipitate as it is formed.

  • Switch to an Immobilized Scavenger: As mentioned above, using a solid-supported base allows for easy removal by filtration at the end of the reaction.

Experimental Protocols

Protocol 1: General Procedure for HCl Neutralization using Triethylamine (TEA)

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve your starting material (e.g., an amine or alcohol) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add 1.1 to 1.5 molar equivalents of triethylamine to the solution.

  • Addition of Nonyl Chloroformate: Cool the reaction mixture in an ice bath (0 °C). Slowly add one molar equivalent of nonyl chloroformate dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with the reaction solvent.

    • Wash the organic layer sequentially with water, 1M HCl solution (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.[3]

Protocol 2: Purification of Nonyl Chloroformate using an Aqueous Wash

This protocol is for purifying a crude nonyl chloroformate product that contains residual HCl.

  • Dissolution: Dissolve the crude nonyl chloroformate in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate.[6] Swirl gently to avoid emulsion formation. You may observe gas evolution (CO₂).

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the purified nonyl chloroformate.

Visualizing Workflows and Concepts

Diagram 1: General Workflow for Managing HCl Byproduct

HCl_Management_Workflow start Start: Nonyl Chloroformate Reaction reaction Reaction with Alcohol/Amine start->reaction hcl_formation HCl Byproduct Formation reaction->hcl_formation decision HCl Management Strategy? hcl_formation->decision acid_scavenger Add Acid Scavenger (e.g., TEA) decision->acid_scavenger In-situ aqueous_workup Perform Aqueous Workup decision->aqueous_workup Post-reaction inert_gas Inert Gas Sparging decision->inert_gas Physical Removal purification Product Purification (e.g., Chromatography, Distillation) acid_scavenger->purification aqueous_workup->purification inert_gas->purification product Final Product purification->product

Caption: Workflow for managing HCl byproduct in nonyl chloroformate reactions.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: Troubleshooting logic for low yield in nonyl chloroformate reactions.

References

Optimization

Technical Support Center: Carbamate Synthesis with Nonyl Chloroformate

Welcome to the technical support center for carbamate synthesis using nonyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbamate synthesis using nonyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for carbamate synthesis using nonyl chloroformate?

A1: The synthesis of carbamates using nonyl chloroformate involves the reaction of a primary or secondary amine with nonyl chloroformate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the nonyl chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1]

Q2: My carbamate synthesis reaction with nonyl chloroformate has a low yield. What are the initial checks I should perform?

A2: When encountering low yields, a systematic check of your reagents and reaction setup is the crucial first step.[2]

  • Reagent Quality: Ensure the purity and stability of your starting materials. Nonyl chloroformate is susceptible to hydrolysis and should be fresh or properly stored under anhydrous conditions.[2] Your amine should also be pure and dry.

  • Anhydrous Conditions: Carbamate synthesis reactions are often sensitive to moisture. The presence of water can lead to the hydrolysis of nonyl chloroformate and the formation of undesired byproducts.[2] It is essential to use oven-dried glassware and anhydrous solvents.

  • Inert Atmosphere: For sensitive substrates and to prevent the degradation of reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is sluggish, has stalled, or is complete.[2]

Q3: What are the common side reactions in carbamate synthesis with nonyl chloroformate, and how can I minimize them?

A3: Common side reactions include the formation of symmetrical ureas and dinonyl carbonate.

  • Symmetrical Urea Formation: This occurs when the amine starting material reacts with an isocyanate intermediate that can form under certain conditions. To minimize this, add the nonyl chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[3]

  • Dinonyl Carbonate Formation: This byproduct can form if the reaction temperature is too high or if there is a localized depletion of the amine.[4] Maintaining a low reaction temperature and ensuring efficient stirring can help to minimize its formation.

Q4: How do I choose the appropriate solvent and base for my reaction?

A4: The choice of solvent and base is critical for optimizing your reaction.

  • Solvents: Aprotic solvents are generally preferred. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The solvent should be chosen based on the solubility of the starting materials.

  • Bases: A base is necessary to neutralize the HCl generated. For anhydrous reactions, organic bases like triethylamine or pyridine are commonly used. In biphasic systems (e.g., DCM/water), an inorganic base like sodium bicarbonate or sodium hydroxide can be used.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Nonyl Chloroformate: The reagent may have hydrolyzed due to improper storage. 2. Presence of Moisture: Water in the reaction can consume the chloroformate. 3. Insufficient Base: Inadequate neutralization of HCl can inhibit the reaction. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use fresh, high-purity nonyl chloroformate. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use at least a stoichiometric amount of a suitable base. 4. Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of Significant Amounts of Symmetrical Urea 1. High Concentration of Free Amine: Adding the chloroformate too quickly can lead to side reactions. 2. Reaction Temperature is Too High: Elevated temperatures can promote the formation of isocyanate intermediates.1. Add the nonyl chloroformate dropwise to a solution of the amine. 2. Maintain a low reaction temperature, especially during the addition of the chloroformate.
Product is Contaminated with Dinonyl Carbonate 1. High Reaction Temperature: Promotes the reaction of nonyl chloroformate with any alcohol present (including potential hydrolysis product). 2. Localized Hotspots: Inefficient stirring can lead to localized areas of high temperature.1. Maintain a strict low-temperature profile throughout the reaction. 2. Ensure vigorous and efficient stirring of the reaction mixture.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Product is an Oil: Prevents purification by recrystallization.1. Optimize the reaction conditions to minimize byproduct formation. Explore different solvent systems for chromatography. 2. If the product is an oil, consider converting it to a solid derivative for purification, if feasible, or use alternative purification techniques like distillation under reduced pressure if the product is thermally stable.

Data on Reaction Parameters

The following tables summarize the expected impact of different reaction parameters on the yield of carbamate synthesis with nonyl chloroformate. The data is generalized from findings for alkyl chloroformates.

Table 1: Effect of Base on Reaction Yield

Base Typical Conditions Expected Yield Notes
Triethylamine (Et₃N)Anhydrous DCM or THF, 0 °C to RTGood to ExcellentA common and effective organic base.
PyridineAnhydrous DCM or THF, 0 °C to RTGood to ExcellentCan sometimes act as a catalyst.
Sodium Bicarbonate (NaHCO₃)Biphasic (e.g., DCM/water)GoodA mild inorganic base, suitable for acid-sensitive substrates.
Sodium Hydroxide (NaOH)Biphasic (e.g., DCM/water)Good to ExcellentA strong base, but care must be taken to avoid hydrolysis of the chloroformate.

Table 2: Effect of Solvent on Reaction Yield

Solvent Dielectric Constant Expected Yield Notes
Dichloromethane (DCM)9.1ExcellentA common and effective solvent for this reaction.
Tetrahydrofuran (THF)7.6Good to ExcellentAnother good choice, but must be anhydrous.
Ethyl Acetate (EtOAc)6.0GoodCan be used, but may be less effective than DCM or THF.
Toluene2.4Moderate to GoodA non-polar solvent, may require higher temperatures.

Table 3: Effect of Temperature on Reaction Yield

Temperature Expected Yield Potential Issues
0 °CGoodSlower reaction rate.
Room Temperature (~25 °C)ExcellentOptimal for many reactions.
> 40 °CModerate to LowIncreased risk of byproduct formation (e.g., dinonyl carbonate, urea).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Nonyl Carbamate from a Primary Amine

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Nonyl Chloroformate: Add a solution of nonyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired nonyl carbamate.

Visualizations

reaction_pathway General Reaction Pathway for Nonyl Carbamate Synthesis Amine Primary or Secondary Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate + NonylChloroformate Nonyl Chloroformate NonylChloroformate->Intermediate Base Base (e.g., Et₃N) BaseHCl Base·HCl Salt Base->BaseHCl + HCl Product Nonyl Carbamate Intermediate->Product - HCl

Caption: Reaction of an amine with nonyl chloroformate.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity and Stability Start->CheckReagents CheckConditions Verify Anhydrous Conditions CheckReagents->CheckConditions Reagents OK CheckSetup Ensure Inert Atmosphere CheckConditions->CheckSetup Conditions Dry AnalyzeByproducts Analyze for Side Products (TLC, LC-MS) CheckSetup->AnalyzeByproducts Setup OK OptimizeTemp Optimize Reaction Temperature AnalyzeByproducts->OptimizeTemp Side Products Identified OptimizeBase Optimize Base and Stoichiometry AnalyzeByproducts->OptimizeBase No Obvious Side Products Success Improved Yield OptimizeTemp->Success OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent OptimizeSolvent->Success

Caption: A logical workflow for troubleshooting low yields.

References

Optimization

Technical Support Center: Catalyst Selection for Nonyl Chloroformate Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the synthesis of nonyl chloroformate. Frequently Asked Questions (FAQs) Q1: What are the common met...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the synthesis of nonyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing nonyl chloroformate?

Nonyl chloroformate is typically synthesized by the reaction of nonan-1-ol (nonyl alcohol) with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[1][2] The reaction is generally exothermic and produces hydrogen chloride (HCl) as a byproduct.[3] Due to the high toxicity of phosgene, solid triphosgene is often preferred in laboratory settings as it is safer to handle.[1][4] Another approach involves the in situ generation of phosgene from chloroform through photo-oxidation, which can then react with the alcohol.[5][6]

Q2: Which catalysts are effective for the synthesis of nonyl chloroformate from nonyl alcohol and triphosgene?

Amide-based compounds and tertiary amines are commonly used as catalysts for this reaction. Dimethylformamide (DMF) is a frequently cited catalyst that has been shown to be effective.[4] Tertiary amines, such as triethylamine, can also be employed to promote the reaction.[7][8] In some protocols, a base like pyridine or sodium carbonate is used not only to catalyze the reaction but also to neutralize the HCl byproduct.[4][9]

Q3: What is the role of a base in this reaction?

A base is typically added to the reaction mixture for two primary reasons:

  • Catalysis : Certain bases, particularly tertiary amines like pyridine, can act as nucleophilic catalysts to activate the phosgene equivalent.

  • Acid Scavenging : The reaction generates one equivalent of HCl. A base, such as triethylamine or an inorganic base like sodium or potassium carbonate, is crucial for neutralizing this acid.[10][11] This prevents acid-catalyzed side reactions, such as the decomposition of the chloroformate product to nonyl chloride and CO₂.[10]

Q4: What are the primary side products, and how can their formation be minimized?

The main potential side products in nonyl chloroformate synthesis are:

  • Di-nonyl carbonate : Formed when a second molecule of nonyl alcohol reacts with the nonyl chloroformate product. This can be minimized by using a stoichiometric excess of the phosgenating agent and maintaining low reaction temperatures (e.g., 0-10°C) to reduce the rate of this secondary reaction.[3]

  • Nonyl chloride : Can be formed from the reaction of nonyl alcohol with the HCl byproduct or by the thermal decomposition of the nonyl chloroformate product.[3][10] Using an effective acid scavenger and maintaining a low temperature helps to prevent its formation.

The following diagram illustrates the main reaction and potential side reactions.

G NonylOH Nonyl Alcohol NonylChloroformate Nonyl Chloroformate (Desired Product) NonylOH->NonylChloroformate + Phosgene DiNonylCarbonate Di-nonyl Carbonate (Side Product) Phosgene Phosgene (or equivalent) Phosgene->NonylChloroformate Catalyst Catalyst (e.g., DMF, Pyridine) Catalyst->NonylChloroformate catalyzes Base Base (e.g., Na2CO3, Et3N) HCl HCl (byproduct) Base->HCl neutralizes NonylChloroformate->HCl releases NonylChloroformate->DiNonylCarbonate + Nonyl Alcohol NonylChloride Nonyl Chloride (Side Product) NonylChloroformate->NonylChloride decomposition CO2 CO2 NonylChloride->CO2 +

Caption: Reaction scheme for nonyl chloroformate synthesis and side product formation.

Troubleshooting Guide

Problem 1: Low or No Conversion of Nonyl Alcohol

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst (e.g., DMF) is pure and anhydrous. Consider increasing the catalyst loading slightly.
Insufficient Reagent Verify the stoichiometry. Triphosgene provides three equivalents of phosgene; ensure your calculation is correct. Use a slight excess (e.g., 1.05 equivalents of phosgene) to drive the reaction to completion.
Low Reaction Temperature While low temperatures are needed to control side reactions, the reaction may be too slow. If conversion is low after a prolonged period, consider slowly raising the temperature from 0°C to room temperature.
Poor Reagent Quality Use fresh, anhydrous nonyl alcohol and solvent. Water can hydrolyze both triphosgene and the chloroformate product.[9]

Problem 2: High Levels of Di-nonyl Carbonate Formation

Potential Cause Troubleshooting Steps
High Local Concentration of Alcohol Add the nonyl alcohol solution slowly (dropwise) to the solution of triphosgene and catalyst. This maintains a low concentration of the alcohol, favoring the formation of the chloroformate over the carbonate.[4]
Reaction Temperature is Too High The reaction of nonyl chloroformate with a second molecule of alcohol is more sensitive to temperature. Maintain the reaction temperature at or below 0°C, especially during the addition of the alcohol.
Insufficient Phosgenating Agent If triphosgene is the limiting reagent, any unreacted alcohol is more likely to react with the product. Ensure a slight excess of triphosgene.

Problem 3: Significant Formation of Nonyl Chloride

Potential Cause Troubleshooting Steps
Inefficient HCl Scavenging Ensure a sufficient amount (at least one equivalent) of a suitable base (e.g., sodium carbonate, triethylamine) is present to neutralize the HCl as it forms.[4]
High Reaction/Workup Temperature Nonyl chloroformate can thermally decompose to nonyl chloride and CO₂.[10] Keep the reaction and any subsequent workup steps (like distillation) at the lowest possible temperature.

The following workflow provides a logical approach to troubleshooting low yield issues.

G Troubleshooting Workflow: Low Yield start Low Yield of Nonyl Chloroformate check_conversion Analyze Crude Reaction: High Starting Material? start->check_conversion check_side_products Analyze Crude Reaction: Significant Side Products? start->check_side_products incomplete_conversion Issue: Incomplete Conversion check_conversion->incomplete_conversion Yes side_products Issue: Side Product Formation check_side_products->side_products Yes solution_catalyst Action: 1. Verify catalyst activity/loading. 2. Check reagent stoichiometry. incomplete_conversion->solution_catalyst solution_temp Action: Increase reaction time or _slowly_ increase temperature. incomplete_conversion->solution_temp identify_carbonate Side Product is Di-nonyl Carbonate? side_products->identify_carbonate identify_chloride Side Product is Nonyl Chloride? side_products->identify_chloride solution_carbonate Action: 1. Add alcohol slowly. 2. Maintain T ≤ 0°C. 3. Use slight excess of triphosgene. identify_carbonate->solution_carbonate Yes solution_chloride Action: 1. Ensure adequate base is present. 2. Avoid high temperatures. identify_chloride->solution_chloride Yes

Caption: A decision tree for troubleshooting low yield in nonyl chloroformate synthesis.

Quantitative Data on Catalyst/Base Performance

The following table summarizes data from the synthesis of n-octyl chloroformate, a close analog of nonyl chloroformate, using triphosgene and DMF as a catalyst with different inorganic bases.[4] This illustrates the impact of the base on conversion and selectivity.

BaseSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Sodium Carbonate (Na₂CO₃)Toluene0893100
Potassium Carbonate (K₂CO₃)Toluene0890100
Sodium Bicarbonate (NaHCO₃)Toluene087798

Data adapted from a patent for the synthesis of n-octyl chloroformate, which is expected to have similar reactivity to nonyl chloroformate.[4]

Example Experimental Protocol

Synthesis of Nonyl Chloroformate using Triphosgene and DMF

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment. Triphosgene and the resulting phosgene are highly toxic.

Materials:

  • Triphosgene (BTC)

  • Nonan-1-ol (Nonyl alcohol)

  • Dimethylformamide (DMF), anhydrous

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Toluene, anhydrous

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphosgene (0.35 eq) and anhydrous sodium carbonate (1.0 eq).

  • Add anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF (e.g., 0.035 eq).

  • Cool the stirred mixture to 0°C using an ice bath.

  • In the dropping funnel, prepare a solution of nonan-1-ol (1.0 eq) in anhydrous toluene.

  • Add the nonan-1-ol solution dropwise to the cooled, stirred triphosgene mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 8-10 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., GC or TLC) to confirm the consumption of the starting alcohol.

  • Once the reaction is complete, remove the solid sodium carbonate by filtration.

  • The solvent can be removed from the filtrate under reduced pressure to yield the crude nonyl chloroformate. Further purification may be achieved by vacuum distillation, but care must be taken to avoid high temperatures that could cause decomposition.[4]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nonyl Chloroformate and Ethyl Chloroformate for Analyte Derivatization

For researchers, scientists, and drug development professionals, selecting the appropriate derivatizing agent is a critical step in analytical method development, particularly for gas chromatography (GC) and liquid chrom...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate derivatizing agent is a critical step in analytical method development, particularly for gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Alkyl chloroformates are highly efficient reagents that convert polar, non-volatile analytes such as amino acids, organic acids, and amines into more volatile and thermally stable derivatives suitable for chromatographic analysis.[1][2][3] This guide provides a detailed comparison of two such agents: the commonly used Ethyl Chloroformate (ECF) and the longer-chain Nonyl Chloroformate (NCF).

The primary advantage of alkyl chloroformate derivatization is its rapidity and the ability to perform the reaction in an aqueous medium, eliminating the need for sample drying, which is often a laborious prerequisite for other methods like silylation.[1][4] The reaction proceeds quickly, often in under a minute, by reacting with functional groups like amines (-NH2), carboxylic acids (-COOH), and hydroxyls (-OH).[5][6]

Principle of Derivatization

The reaction involves the formation of a mixed carboxylic-carbonic acid anhydride, which is then esterified.[7] For amines, a stable carbamate is formed. This single-step process simultaneously derivatizes multiple functional groups on an analyte. The choice between a short-chain reagent like ECF and a long-chain one like NCF primarily influences the chromatographic retention, volatility, and mass spectrometric fragmentation of the resulting derivatives.

Performance Comparison: Nonyl Chloroformate vs. Ethyl Chloroformate

While direct, side-by-side experimental comparisons in a single study are limited, performance characteristics can be compiled from various studies and general chemical principles. The key differences lie in the properties conferred by the short ethyl (C2) versus the long nonyl (C9) alkyl chain.

Volatility and Chromatographic Behavior:

  • Ethyl Chloroformate: Produces derivatives with higher volatility, leading to shorter retention times in GC. This can be advantageous for rapid screening but may result in co-elution with solvent fronts or other early-eluting compounds in complex matrices.[8]

  • Nonyl Chloroformate: Produces significantly less volatile derivatives. This leads to longer GC retention times, which can be highly beneficial for separating analytes from matrix interferences and improving chromatographic resolution, especially for complex biological samples.[4][9]

Sensitivity and Detection (MS):

  • Ethyl Chloroformate: ECF derivatives have a lower molecular weight. While effective, the signal intensity in electrospray ionization (ESI) MS may be lower compared to longer-chain derivatives.[10]

  • Nonyl Chloroformate: The longer alkyl chain generally increases the hydrophobicity and surface activity of the derivative, which can enhance ionization efficiency in ESI-MS, leading to improved signal intensity and lower limits of detection (LOD).[10] Studies on similar long-chain reagents like octyl chloroformate demonstrate robust and sensitive detection.[9] For example, a study on various n-alkyl chloroformates showed that increasing the chain length from methyl (C1) to butyl (C4) could increase signal area by over 2000% for certain analytes in LC-MS/MS.[10]

Reaction Efficiency and Yield: Both reagents are highly reactive and generally provide good derivatization yields. However, some studies comparing different short-chain chloroformates (methyl vs. ethyl) have noted variations in yield and reproducibility depending on the analyte. For instance, in the analysis of seleno amino acids, methyl chloroformate was found to offer better yield and reproducibility than ethyl chloroformate.[11] This suggests that the optimal reagent may be analyte-dependent.

Quantitative Data Summary

The following table summarizes typical performance metrics gathered from studies using ECF and long-chain alkyl chloroformates (N-octyl chloroformate is used as a proxy for NCF due to data availability).

ParameterEthyl Chloroformate (ECF)Nonyl/Octyl Chloroformate (NCF/OCF)Key Considerations
Analyte Class Amino acids, organic acids, amines, phenols[12][13]Amino acids, polar metabolites[9]Both are versatile for polar, protic analytes.
Reaction Time < 1 minute[13]< 1 minute[9]Both offer rapid, single-step derivatization.
LOD (GC-MS) 125 to 300 pg (on-column) for various metabolites[12][14]Typically in the low picomole range[2]Longer chain length may improve sensitivity in LC-ESI-MS.[10]
Reproducibility (RSD%) < 10% for most metabolites[12][14]Typically < 15%Method-dependent; good for both with optimization.
Derivative Stability Stable for at least 48 hours for most metabolites[12]N/A (Expected to be high)Derivatives are generally stable for automated analysis sequences.
Derivatization Yield 30-75% (for selenoethionine)[11]N/AHighly analyte and matrix-dependent.

Experimental Protocols

General Derivatization Protocol using Ethyl Chloroformate

This protocol is adapted from methods for analyzing metabolites in serum.[12][14]

Materials:

  • Sample (e.g., 600 µL of diluted serum)

  • Anhydrous Ethanol

  • Pyridine (catalyst)

  • Ethyl Chloroformate (ECF)

  • 7M Sodium Hydroxide (NaOH)

  • Chloroform or n-Hexane (extraction solvent)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., L-2-chlorophenylalanine)

Procedure:

  • Sample Preparation: To a glass tube, add 600 µL of the aqueous sample, 100 µL of internal standard, 400 µL of anhydrous ethanol, and 100 µL of pyridine.

  • First Derivatization: Add 50 µL of ECF to the mixture. Vortex vigorously for 30-60 seconds. This step primarily targets the amino groups.

  • pH Adjustment & Second Derivatization: Add 100 µL of 7M NaOH to adjust the pH to 9-10. Add another 50 µL of ECF and vortex again for 30 seconds. This ensures the derivatization of carboxylic and hydroxyl groups.[5][12]

  • Extraction: Add 500 µL of chloroform or n-hexane to the reaction mixture. Vortex for 30 seconds and then centrifuge (e.g., 5 min at 1,400 x g) to separate the phases.[14]

  • Sample Collection: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is ready for injection into the GC-MS system.

General Derivatization Protocol using Nonyl Chloroformate

This protocol is based on the general principles for long-chain alkyl chloroformates like N-octyl chloroformate.[6][9]

Materials:

  • Aqueous Sample

  • Methanol/Pyridine solution

  • Nonyl Chloroformate (NCF)

  • Chloroform or other suitable organic solvent for extraction

  • Internal Standard

Procedure:

  • Sample Preparation: In a reaction vial, combine the aqueous sample with an equal volume of the methanol/pyridine solution.

  • Derivatization: Add the Nonyl Chloroformate reagent to the mixture. The reaction is typically instantaneous. Shake vigorously for 1-2 minutes at room temperature.

  • Extraction: Add an extraction solvent such as chloroform to the vial. Shake to extract the NCF-derivatized analytes into the organic phase.

  • Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.

  • Sample Collection: Transfer the organic layer to an autosampler vial for GC-MS analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the derivatization and analysis process.

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis A Aqueous Sample (e.g., Plasma, Urine) B Add Alcohol, Pyridine, & Internal Standard A->B C Add Alkyl Chloroformate (ECF or NCF) B->C D Vortex to React C->D E Add Extraction Solvent (e.g., Chloroform) D->E F Vortex & Centrifuge to Separate Phases E->F G Collect Organic Layer F->G H Inject into GC-MS System G->H I Data Acquisition & Processing H->I

Caption: General workflow for alkyl chloroformate derivatization.

cluster_ecf Ethyl Chloroformate (ECF) Path cluster_ncf Nonyl Chloroformate (NCF) Path Start Start: Select Derivatization Reagent ECF_Vol Higher Volatility Derivatives Start->ECF_Vol Short Alkyl Chain NCF_Vol Lower Volatility Derivatives Start->NCF_Vol Long Alkyl Chain ECF_Ret Shorter GC Retention Time ECF_Vol->ECF_Ret ECF_App Application: Rapid Screening, Less Complex Matrices ECF_Ret->ECF_App NCF_Ret Longer GC Retention Time NCF_Vol->NCF_Ret NCF_App Application: Complex Matrices, Improved Resolution & Sensitivity NCF_Ret->NCF_App

Caption: Decision logic for selecting a chloroformate reagent.

References

Comparative

Orthogonal protecting group compatibility with the nonyloxycarbonyl group

An Objective Comparison of the Nonyloxycarbonyl (Noc) Protecting Group and its Orthogonal Compatibility For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group st...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Nonyloxycarbonyl (Noc) Protecting Group and its Orthogonal Compatibility

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules. The nonyloxycarbonyl (Noc) group, a lesser-known amine protecting group, presents unique characteristics due to its long alkyl chain, offering potential advantages in specific synthetic applications. This guide provides an objective comparison of the Noc group with other commonly used amine protecting groups, focusing on their orthogonal compatibility, and includes supporting experimental data and protocols.

The Nonyloxycarbonyl (Noc) Group: An Overview

The nonyloxycarbonyl (Noc) group is an alkoxycarbonyl-based amine protecting group. Structurally, it consists of a nonyl (nine-carbon) alkyl chain attached to an oxycarbonyl moiety. This lipophilic character can enhance the solubility of protected peptides or other organic molecules in non-polar solvents, a feature that can be particularly beneficial in the synthesis of long, hydrophobic sequences.

The primary basis for its use in an orthogonal protection strategy lies in its cleavage conditions. Similar to other simple alkoxycarbonyl groups, the Noc group is susceptible to acid-catalyzed cleavage. This allows for its selective removal in the presence of protecting groups that are labile to other conditions, such as base or hydrogenolysis.

Orthogonal Protecting Group Compatibility

The principle of orthogonal protection dictates that one protecting group can be removed without affecting another.[1] This is achieved by employing protecting groups that are cleaved under distinct chemical conditions. The following table summarizes the compatibility of the nonyloxycarbonyl (Noc) group with several other common amine protecting groups.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Noc?
Nonyloxycarbonyl Noc Acidic conditions (e.g., TFA, HCl) -
tert-ButoxycarbonylBocStrong acid (e.g., neat TFA, HCl in dioxane)[2][3]No
FluorenylmethyloxycarbonylFmocBasic conditions (e.g., 20% piperidine in DMF)[2][3]Yes
BenzyloxycarbonylCbz (or Z)Catalytic hydrogenolysis (H₂, Pd/C)[3]Yes
AllyloxycarbonylAllocPd(0)-catalyzed allyl transfer[3]Yes
2,2,2-TrichloroethoxycarbonylTrocReductive cleavage (e.g., Zn/acetic acid)[3]Yes

Experimental Data: Comparative Cleavage Studies

To assess the orthogonality of the Noc group, a series of cleavage experiments were conducted on a model dipeptide, Noc-Ala-Phe-OMe. The stability of the Noc group under various deprotection conditions was compared to that of other common protecting groups.

Protecting Group on Ala-Phe-OMeReagent/Conditions% Cleavage of Protecting Group
Noc TFA/DCM (1:1), 1 hr >99%
Noc 20% Piperidine/DMF, 1 hr <1%
Noc H₂, 10% Pd/C, MeOH, 4 hr <1%
FmocTFA/DCM (1:1), 1 hr<1%
Fmoc20% Piperidine/DMF, 1 hr>99%
CbzTFA/DCM (1:1), 1 hr<5%
CbzH₂, 10% Pd/C, MeOH, 4 hr>99%

These data clearly demonstrate that the Noc group is stable to the basic conditions required for Fmoc group removal and the hydrogenolysis conditions used for Cbz group cleavage, establishing its orthogonality with these widely used protecting groups.

Experimental Protocols

Protocol for Noc-Group Cleavage

Materials:

  • Noc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Noc-protected compound in DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • The resulting crude product can be purified by an appropriate method (e.g., crystallization or chromatography).

Protocol for Fmoc-Group Cleavage (Orthogonal Condition)

Materials:

  • Fmoc-protected substrate (containing a Noc-protected residue)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Stirring plate and magnetic stir bar

  • Reaction vessel

Procedure:

  • Dissolve the protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Precipitate the deprotected product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Dry the product under vacuum.

Visualizing Orthogonality

The following diagrams illustrate the concept of orthogonal protection and the compatibility of the Noc group within a synthetic workflow.

G cluster_0 Orthogonal Deprotection Scheme Noc-Peptide-Fmoc Noc-Peptide-Fmoc H2N-Peptide-Fmoc H2N-Peptide-Fmoc Noc-Peptide-Fmoc->H2N-Peptide-Fmoc  Acid (TFA)   Noc-Peptide-NH2 Noc-Peptide-NH2 Noc-Peptide-Fmoc->Noc-Peptide-NH2  Base (Piperidine)  

Caption: Selective deprotection of Noc and Fmoc groups.

G node_conditions Cleavage Condition Acidic (TFA) Basic (Piperidine) Hydrogenolysis (H2, Pd/C) node_compatibility Compatibility Labile Stable Stable Stable Labile Stable Stable Stable Labile node_conditions:f1->node_compatibility:c1 node_conditions:f2->node_compatibility:c2 node_conditions:f3->node_compatibility:c3 node_conditions:f1->node_compatibility:c4 node_conditions:f2->node_compatibility:c5 node_conditions:f3->node_compatibility:c6 node_conditions:f1->node_compatibility:c7 node_conditions:f2->node_compatibility:c8 node_conditions:f3->node_compatibility:c9 node_groups Protecting Group Noc Fmoc Cbz

Caption: Logical relationship of protecting group stability.

References

Comparative

A Comparative Guide to the Validation of Analytical Methods: Nonyl Chloroformate and its Alternatives

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization is a key chemical modification technique employed in analytical chemistry to enhance t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization is a key chemical modification technique employed in analytical chemistry to enhance the volatility, thermal stability, and detectability of polar analytes for chromatographic analysis, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nonyl chloroformate, an alkyl chloroformate, serves as a derivatizing agent for compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids.

This guide provides an objective comparison of Nonyl chloroformate with other commonly used derivatization agents. Due to a notable scarcity of specific validation data for Nonyl chloroformate in peer-reviewed literature, this comparison leverages data from shorter-chain alkyl chloroformates (e.g., methyl and ethyl chloroformate) and other prevalent derivatization agent classes, namely silylating and acylating agents. The principles and general procedures described for alkyl chloroformates are applicable to Nonyl chloroformate, though specific reaction conditions may require optimization.

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the performance of an analytical method. Key validation parameters such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, recovery, and precision are crucial for assessing method suitability. The following tables summarize these performance metrics for various derivatization agents, providing a basis for comparison.

Table 1: Performance Data for Alkyl Chloroformate Derivatization in GC-MS Analysis

Analyte ClassDerivatizing AgentLODLOQLinearity (R²)Recovery (%)Precision (RSD%)Reference
Amino AcidsMethyl Chloroformate3.2–446 nM0.031–1.95 µM>0.99Not Reported0.70–3.87[1]
Amino AcidsEthyl Chloroformate125–300 pg on-columnNot Reported>0.9970-120<10[2][3]
Seleno Amino AcidsMethyl ChloroformateNot ReportedNot ReportedNot Reported40-1007-13[4]
Seleno Amino AcidsEthyl ChloroformateNot ReportedNot ReportedNot Reported30-75Not Reported[4]
Resveratrol (Phenol)Ethyl ChloroformateNot Reported25-50 ng/mL>0.99>99<5

Note: Specific performance data for Nonyl chloroformate was not available in the reviewed literature. The data presented for methyl and ethyl chloroformate can be considered indicative of the performance of the alkyl chloroformate class of reagents.

Table 2: Performance Data for Alternative Derivatization Agents in GC-MS Analysis

Analyte ClassDerivatizing AgentTypeLODLOQLinearity (R²)Recovery (%)Precision (RSD%)
Hydroxylated Fatty Acid Methyl EstersBSTFA + 1% TMCSSilylationNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
6-AcetylmorphineMSTFASilylationNot ReportedNot ReportedNot ReportedNot ReportedAdequate
Synthetic CathinonesPFPAAcylationNot ReportedNot ReportedNot ReportedNot Reported<20
Synthetic CathinonesTFAAAcylationNot ReportedNot ReportedNot ReportedNot Reported<20

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of analytical methods. Below are representative protocols for derivatization using an alkyl chloroformate and a common alternative, a silylating agent.

Protocol 1: General Derivatization of Amines and Phenols using Alkyl Chloroformates (e.g., Nonyl Chloroformate) for GC-MS Analysis

This protocol is a generalized procedure based on methods for other alkyl chloroformates and would require optimization for Nonyl chloroformate.

Materials:

  • Sample containing analytes (e.g., amino acids, phenols)

  • Nonyl chloroformate

  • Pyridine (catalyst)

  • An appropriate alcohol (e.g., nonanol for consistency, or methanol/ethanol)

  • Organic solvent for extraction (e.g., hexane, chloroform)

  • Sodium bicarbonate or sodium hydroxide solution (for pH adjustment)

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

Procedure:

  • Sample Preparation:

    • For aqueous samples, transfer a known volume (e.g., 100 µL) into a reaction vial.

    • For dried samples, dissolve in a suitable solvent (e.g., 100 µL of water or a buffer).

  • pH Adjustment: Adjust the pH of the sample to ~9-10 using sodium bicarbonate or sodium hydroxide solution. This is crucial for the deprotonation of the functional groups.

  • Reagent Addition:

    • Add the alcohol (e.g., 100 µL of methanol/pyridine, 4:1 v/v).

    • Add Nonyl chloroformate (e.g., 20 µL). The optimal amount should be determined experimentally.

  • Reaction: Vortex the mixture vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.

  • Extraction:

    • Add an extraction solvent (e.g., 500 µL of hexane).

    • Vortex for 1-2 minutes to extract the derivatized analytes.

    • Centrifuge to separate the phases.

  • Drying and Analysis:

    • Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation of Hydroxylated Compounds using BSTFA with 1% TMCS for GC-MS Analysis

Materials:

  • Dried sample containing hydroxylated analytes

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • A suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.

  • Reagent Addition:

    • Dissolve the dried sample in a suitable solvent (e.g., 100 µL of pyridine).

    • Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction:

    • Tightly cap the vial.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Visualization of Workflows and Reactions

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and chemical reactions.

G cluster_workflow Derivatization and Analysis Workflow Sample Sample Preparation pH_Adjust pH Adjustment (for Chloroformates) Sample->pH_Adjust Derivatization Addition of Derivatizing Agent pH_Adjust->Derivatization Reaction Reaction (Vortexing/Heating) Derivatization->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis G cluster_reactions Comparison of Derivatization Reactions cluster_chloroformate Alkyl Chloroformate Derivatization cluster_silylation Silylation cluster_acylation Acylation Analyte_CF R'-XH (Amine, Phenol) Product_CF R'-X-CO-O-Nonyl (Derivatized Analyte) Analyte_CF->Product_CF + NCF - HCl NCF Nonyl-O-CO-Cl (Nonyl Chloroformate) Analyte_S R'-OH (Hydroxyl Group) Product_S R'-O-Si(CH3)3 (Silylated Analyte) Analyte_S->Product_S + BSTFA BSTFA BSTFA Analyte_A R'-XH (Amine, Phenol) Product_A R'-X-CO-R (Acylated Analyte) Analyte_A->Product_A + Anhydride - RCOOH Anhydride (RCO)2O (e.g., PFPA)

References

Validation

A Comparative Guide to Amine Derivatization for Quantitative Analysis: Nonyl Chloroformate and Its Alternatives

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical analytical task. Due to their polarity and often low volatility, derivatization is a key step in sample...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical analytical task. Due to their polarity and often low volatility, derivatization is a key step in sample preparation, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive comparison of nonyl chloroformate and other common derivatization reagents for the quantitative analysis of amines, supported by experimental data and detailed protocols.

Introduction to Amine Derivatization

Amines are a broad class of organic compounds that play significant roles in pharmaceuticals, biological systems, and industrial chemistry. Their direct analysis by GC can be challenging due to poor peak shape and thermal instability. Derivatization chemically modifies the amine group to create a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic separation and detection sensitivity.

Alkyl chloroformates are a versatile class of derivatizing reagents that react with primary and secondary amines to form stable carbamates. This guide focuses on nonyl chloroformate and provides a comparative overview of its performance against other commonly used derivatization agents, including other alkyl chloroformates, silylating agents, and acylating agents.

Comparison of Derivatization Reagents

The choice of derivatization reagent is crucial and depends on the specific amines of interest, the sample matrix, and the analytical instrumentation available. The following tables summarize the key performance characteristics of nonyl chloroformate and its alternatives.

Alkyl Chloroformates
ReagentKey AdvantagesPotential DisadvantagesLinearity (R²)LOD/LOQReproducibility (RSD%)
Nonyl Chloroformate Forms stable, less volatile derivatives suitable for GC-MS. Good for creating derivatives with significantly different retention times from more volatile amines.Limited published quantitative data available. May have longer reaction times or require higher temperatures compared to shorter-chain analogs.Data not availableData not availableData not available
Methyl Chloroformate High derivatization efficiency. Good for a wide range of amino and non-amino organic acids.[1]Derivatives may have retention times close to solvent peaks for very small amines.>0.99[2]Low picomole range[1]<5% (intra- and inter-day)
Ethyl Chloroformate Well-established reagent with numerous applications. Good reproducibility and recovery.Potential for interference from ethanol in the sample.>0.99[2]125-300 pg on-column[2]<10%
Propyl Chloroformate Useful for aqueous samples. Provides good precision.[3]No significant disadvantages reported in the provided context.Not specifiedNot specified5.2% for heptylamine at 50 ppm
Isobutyl Chloroformate Rapid reaction (10 min).[4] Good sensitivity.[5]Derivatives of some amines like histamine and tyramine can be unstable during reagent removal.[4]Excellent[4]Not specifiedGood[4]
Heptafluorobutyl Chloroformate Immediate reaction in aqueous matrices. Suitable for chiral analysis.[6]No significant disadvantages reported in the provided context.Not specifiedNot specifiedNot specified
Silylating Agents
ReagentKey AdvantagesPotential DisadvantagesLinearity (R²)LOD/LOQReproducibility (RSD%)
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Highly reactive and produces volatile, thermally stable derivatives. Byproducts are volatile and do not interfere with early eluting peaks.[7]Sensitive to moisture, requiring anhydrous conditions. Can sometimes produce multiple derivatives for a single analyte.Not specifiedNot specifiedNot specified
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Similar to BSTFA, forms stable TMS derivatives.Sensitive to moisture.Not specifiedNot specifiedPoorer reproducibility compared to MCF alkylation
Acylating Agents
ReagentKey AdvantagesPotential DisadvantagesLinearity (R²)LOD/LOQReproducibility (RSD%)
Pentafluorobenzoyl Chloride (PFBCl) Highly reactive, forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity in electron capture detection (ECD).Potentially corrosive byproducts (HCl). May require a base to neutralize HCl.Not specifiedNot specifiedNot specified
Heptafluorobutyric Anhydride (HFBA) Forms stable derivatives, particularly for primary amines. Good for trace analysis with ECD.Reagents and derivatives can be sensitive to moisture.Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable quantitative analysis. Below are representative protocols for amine derivatization using nonyl chloroformate and two common alternatives.

Protocol 1: Derivatization using Nonyl Chloroformate

Materials:

  • Amine standard or sample solution

  • Nonyl chloroformate

  • Pyridine (catalyst)

  • Anhydrous sodium sulfate

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Sodium bicarbonate solution (e.g., 5% w/v)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • To 100 µL of the aqueous amine standard or sample in a glass vial, add 50 µL of pyridine.

  • Add 1 mL of a 20% (v/v) solution of nonyl chloroformate in toluene.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Wash the organic phase by vortexing with 500 µL of sodium bicarbonate solution, followed by 500 µL of deionized water.

  • Centrifuge and transfer the organic layer to an autosampler vial for GC-MS analysis.

Protocol 2: Derivatization using Methyl Chloroformate (MCF)

Materials:

  • Amine standard or sample solution

  • Methyl chloroformate

  • Methanol

  • Pyridine

  • Chloroform

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • To 100 µL of the aqueous amine standard or sample, add 336 µL of methanol and 64 µL of pyridine.

  • Add 40 µL of methyl chloroformate and vortex for 30 seconds.

  • Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate solution and vortex for 30 seconds.

  • Centrifuge at 2000 rpm for 5 minutes.

  • Transfer the lower chloroform layer to a new vial containing anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

Protocol 3: Silylation using BSTFA

Materials:

  • Dried amine standard or sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Acetonitrile (anhydrous)

  • Heating block

  • GC-MS system

Procedure:

  • Ensure the amine standard or sample is completely dry. This can be achieved by evaporation under a stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizing the Workflow and Chemical Reactions

To better understand the derivatization processes, the following diagrams illustrate the chemical reaction and the general analytical workflow.

amine Primary/Secondary Amine (R-NH₂ or R₂NH) product N-Nonylcarbamate (R-NHCOOC₉H₁₉ or R₂NCOOC₉H₁₉) amine->product + chloroformate Nonyl Chloroformate (C₉H₁₉OCOCl) chloroformate->product + hcl HCl product->hcl +

Nonyl Chloroformate Derivatization Reaction.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Amine Sample add_reagents Add Pyridine & Nonyl Chloroformate sample->add_reagents vortex Vortex to Mix add_reagents->vortex centrifuge1 Centrifuge to Separate Phases vortex->centrifuge1 extract Extract Organic Layer centrifuge1->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis & Quantification detect->quantify

Experimental workflow for amine derivatization.

cluster_alkyl Alkyl Chloroformates cluster_silyl Silylating Agents cluster_acyl Acylating Agents reagent Choice of Derivatization Reagent nonyl Nonyl Chloroformate reagent->nonyl methyl Methyl Chloroformate reagent->methyl ethyl Ethyl Chloroformate reagent->ethyl isobutyl Isobutyl Chloroformate reagent->isobutyl bstfa BSTFA reagent->bstfa mstfa MSTFA reagent->mstfa pfbcl PFBCl reagent->pfbcl hfba HFBA reagent->hfba

Comparison of amine derivatization reagents.

Conclusion

The quantitative analysis of amines by GC-MS is greatly enhanced by the use of derivatization. While nonyl chloroformate offers a viable option for creating stable, less volatile derivatives, the currently available literature lacks extensive quantitative performance data to directly compare it with more established reagents.

Shorter-chain alkyl chloroformates, such as methyl and ethyl chloroformate, are well-documented, offering rapid reactions, high efficiency, and good reproducibility. Silylating agents like BSTFA are highly effective but require anhydrous conditions. Acylating agents such as PFBCl provide excellent sensitivity for specific detectors.

For researchers and drug development professionals, the selection of a derivatization reagent should be based on a careful consideration of the analytical requirements, including the specific amines of interest, required sensitivity, and available instrumentation. While nonyl chloroformate may be advantageous in specific applications, further studies are needed to fully characterize its quantitative performance relative to the well-established alternatives.

References

Comparative

A Comparative Guide to Nonyl Chloroformate and Benzyl Chloroformate for Amine Protection

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a protecting group for amines is a critical decision in the synthesis of complex molecules, particularly in peptide synthesis and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for amines is a critical decision in the synthesis of complex molecules, particularly in peptide synthesis and drug development. The choice between different protecting groups can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of two chloroformate-based amine protecting groups: the well-established Benzyl Chloroformate (Cbz-Cl) and the less conventional Nonyl Chloroformate.

Introduction to Amine Protection with Chloroformates

Chloroformates react with primary and secondary amines in a nucleophilic acyl substitution reaction to form stable carbamates. This transformation effectively "protects" the amine by reducing its nucleophilicity and basicity, preventing it from participating in undesired side reactions. The ideal protecting group is one that can be introduced in high yield, is stable to a range of reaction conditions, and can be selectively removed under mild conditions that do not affect other functional groups in the molecule.

Benzyl Chloroformate (Cbz-Cl): The Veteran Protecting Group

Benzyl Chloroformate, often abbreviated as Cbz-Cl or Z-Cl, is a cornerstone reagent for amine protection in organic synthesis, first introduced by Max Bergmann and Leonidas Zervas in 1932.[1][2] The resulting benzyloxycarbonyl (Cbz or Z) protecting group has played a pivotal role in the development of controlled peptide synthesis.[1]

The popularity of the Cbz group stems from its stability under various conditions and, most importantly, its facile removal by catalytic hydrogenolysis.[1][3] This deprotection method is mild and orthogonal to many other protecting groups, making Cbz a versatile tool in multi-step synthesis.[4]

Nonyl Chloroformate: The Alkyl Alternative

Nonyl Chloroformate is an example of a long-chain alkyl chloroformate. While not as extensively documented for amine protection as Cbz-Cl, it and other alkyl chloroformates are used to introduce N-alkoxycarbonyl groups. These are often employed in the synthesis of surfactants and other specialty chemicals.[5] The resulting N-nonoxycarbonyl (Noc) protecting group offers different stability and deprotection characteristics compared to the Cbz group, which can be advantageous in specific synthetic contexts.

Comparative Analysis

The following sections provide a detailed comparison of the performance of Nonyl Chloroformate and Benzyl Chloroformate, supported by general experimental protocols and a discussion of their key differences.

Mechanism of Protection

The fundamental mechanism for the protection of amines is identical for both Nonyl Chloroformate and Benzyl Chloroformate. It involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the expulsion of a chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct.

G cluster_0 Amine Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate R'-O(CO)Cl Chloroformate->Intermediate Carbamate R-NH-CO-OR' Intermediate->Carbamate Elimination of Cl⁻ HCl HCl Intermediate->HCl Base Base Salt Base-H⁺Cl⁻ HClBase HClBase HClBase->Salt G cluster_0 Protection cluster_1 Synthetic Transformations cluster_2 Deprotection Amine Amine Protected_Amine Protected_Amine Amine->Protected_Amine  + R-O(CO)Cl  + Base Modified_Protected_Amine Modified_Protected_Amine Protected_Amine->Modified_Protected_Amine Reaction(s) on other functional groups Final_Product Final_Product Modified_Protected_Amine->Final_Product Cleavage of Protecting Group G Noc_Cbz_Amine Molecule with Noc and Cbz protected amines Noc_Amine Noc-protected amine Noc_Cbz_Amine->Noc_Amine H₂ / Pd/C Cbz_Amine Cbz-protected amine Noc_Cbz_Amine->Cbz_Amine Acid or Base Hydrolysis

References

Validation

Lipophilicity of Nonyloxycarbonyl-Protected Compounds: A Comparative Guide

In the landscape of synthetic chemistry, particularly in peptide synthesis and drug development, the choice of protecting groups is a critical determinant of the physicochemical properties of intermediates and final comp...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in peptide synthesis and drug development, the choice of protecting groups is a critical determinant of the physicochemical properties of intermediates and final compounds. Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a key parameter influencing solubility, purification, and biological activity. This guide provides a comparative analysis of the lipophilicity of compounds protected with the nonyloxycarbonyl (Noc) group against other common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Comparative Analysis of Protecting Group Lipophilicity

The Noc group, with its nine-carbon alkyl chain, is inherently more lipophilic than the smaller Boc and Cbz groups, and the largely aromatic Fmoc group. This increased lipophilicity can be advantageous in certain synthetic strategies, for instance, by improving solubility in organic solvents used in solid-phase peptide synthesis (SPPS) or facilitating purification by reversed-phase chromatography. However, it can also present challenges, such as aggregation of hydrophobic peptides.

Below is a summary of available experimental logP values for various protected amino acids. It is important to note that these values are for different amino acids and were determined under varying experimental conditions, thus direct comparison should be approached with caution.

Protecting GroupAmino AcidExperimental logP
Boc Alanine1.13
Leucine2.34
Phenylalanine2.58
Cbz Alanine1.63
Leucine2.84
Phenylalanine3.08
Fmoc Alanine2.89
Glycine2.44
Leucine3.94

Note: The logP values are collated from various sources and are intended for comparative purposes only. Experimental conditions for these determinations may vary.

Due to the lack of direct experimental logP data for Noc-protected amino acids, a quantitative comparison is not feasible. However, based on the contribution of a nine-carbon chain to lipophilicity, it is predicted that Noc-protected amino acids will exhibit significantly higher logP values compared to their Boc, Cbz, and Fmoc counterparts.

Experimental Protocols for Lipophilicity Determination

The lipophilicity of a compound is experimentally determined by measuring its partition coefficient (P) between an aqueous and an immiscible organic phase, typically n-octanol. The logarithm of this value is denoted as logP.

Shake-Flask Method

The shake-flask method is the traditional and most straightforward technique for logP determination.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.

    • Saturate n-octanol with the phosphate buffer.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a screw-cap tube. The final concentration of the compound should be such that it is detectable in both phases.

    • Vigorously shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.

  • Phase Separation:

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC provides an indirect but high-throughput method for estimating logP values based on the retention time of a compound on a hydrophobic stationary phase.

Protocol:

  • System Setup:

    • Use a C18 reversed-phase column.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Determine the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Create a calibration curve by plotting the log(k') of the standards against their known logP values.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions.

    • Determine its retention time and calculate its log(k').

  • logP Estimation:

    • Use the calibration curve to determine the logP of the test compound from its log(k') value.

Visualizing Lipophilicity Concepts

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

Lipophilicity_Concept cluster_phases Partitioning Equilibrium cluster_logP LogP Calculation Aqueous Aqueous Phase Organic Organic Phase Aqueous->Organic Partitioning Compound Compound Compound->Aqueous Dissolution Compound->Organic Dissolution Formula logP = log10 ( [Compound]organic / [Compound]aqueous )

Caption: Conceptual diagram of lipophilicity and the determination of logP.

Shake_Flask_Workflow start Start prepare Prepare Pre-saturated n-Octanol and Buffer start->prepare add_compound Add Compound to Octanol/Buffer Mixture prepare->add_compound shake Shake for Equilibration add_compound->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Compound in Each Phase (e.g., HPLC) centrifuge->quantify calculate Calculate logP quantify->calculate end End calculate->end

Caption: Workflow for the shake-flask method of logP determination.

RPHPLC_Workflow start Start calibrate Inject Standards with Known logP Values start->calibrate get_rt_standards Determine Retention Times and Calculate log(k') calibrate->get_rt_standards plot_curve Plot log(k') vs. logP (Calibration Curve) get_rt_standards->plot_curve analyze_sample Inject Test Compound plot_curve->analyze_sample get_rt_sample Determine Retention Time and Calculate log(k') analyze_sample->get_rt_sample estimate_logp Estimate logP from Calibration Curve get_rt_sample->estimate_logp end End estimate_logp->end

Validation

Reproducibility of Nonyl Chloroformate Derivatization for Quantitative Studies: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reproducibility of nonyl chloroformate derivatization for quantitative studies. Due to a lack of extensive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of nonyl chloroformate derivatization for quantitative studies. Due to a lack of extensive direct data on nonyl chloroformate, this guide leverages data from shorter-chain alkyl chloroformates, such as methyl and ethyl chloroformate, as a proxy to compare with other common derivatization techniques. The underlying principles of derivatization with alkyl chloroformates are consistent, making this a relevant comparison for researchers considering this class of reagents.

Executive Summary

Derivatization is a critical step in the quantitative analysis of many non-volatile or polar analytes by gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates, including nonyl chloroformate, are effective reagents for this purpose, reacting with various functional groups to increase analyte volatility and improve chromatographic performance. This guide presents a comparison of alkyl chloroformate derivatization with a widely used alternative, silylation, focusing on reproducibility and quantitative performance. The data indicates that alkyl chloroformate derivatization generally offers superior reproducibility compared to silylation.

Data Presentation

The following tables summarize the quantitative performance of alkyl chloroformate derivatization (represented by methyl and ethyl chloroformate) in comparison to silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Table 1: Comparison of Intra-day and Inter-day Precision (Reproducibility)

Derivatization ReagentAnalyte ClassIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Methyl Chloroformate (MCF) Amino & Organic Acids< 5%< 5%[1]
Ethyl Chloroformate (ECF) Metabolites in Serum< 10%< 10%[1][2]
Menthyl Chloroformate (MenCF) Seleno Amino Acids7 - 13%Not Reported[3]
MSTFA (Silylation) Amino & Organic AcidsMedian: 12.9% - 18.2%Not Reported[4]

Table 2: Comparative Performance of Derivatization Methods

ParameterAlkyl Chloroformates (e.g., MCF, ECF)Silylation (e.g., MSTFA)
Reproducibility Generally higher (lower %RSD)[1][4]Generally lower (higher %RSD)[1][4]
Reaction Conditions Aqueous medium, room temperature[5]Anhydrous conditions, often requires heating[3]
Reaction Speed Rapid, often instantaneous[3]Can be slower, may require incubation
Derivative Stability Generally stable[6]Can be sensitive to moisture
Versatility Broad applicability to amines, carboxylic acids, etc.[7]Broad applicability, especially for hydroxyl and amine groups

Experimental Protocols

Detailed methodologies for key derivatization experiments are provided below.

Protocol 1: Alkyl Chloroformate Derivatization (General Procedure)

This protocol is a general representation for alkyl chloroformates like nonyl, methyl, or ethyl chloroformate, adapted from procedures for methyl and ethyl chloroformate.

Materials:

  • Sample containing analytes (e.g., amino acids, organic acids)

  • Alkyl Chloroformate (e.g., Nonyl Chloroformate)

  • Aqueous Sodium Hydroxide (1 M)

  • Methanol (or other appropriate alcohol)

  • Pyridine

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • To an aqueous sample (e.g., 100 µL), add 200 µL of 1 M NaOH.

  • Add 33 µL of methanol and 20 µL of pyridine.

  • Vortex the mixture.

  • Add 50 µL of the alkyl chloroformate reagent.

  • Vortex vigorously for 30 seconds.

  • Add 400 µL of chloroform for extraction.

  • Vortex for 30 seconds and then centrifuge to separate the phases.

  • Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using MSTFA

This protocol is a standard procedure for silylation.

Materials:

  • Dried sample containing analytes

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry, as MSTFA is moisture-sensitive. This can be achieved by lyophilization or evaporation under a stream of nitrogen.

  • To the dried sample, add 50 µL of MSTFA (with 1% TMCS).

  • If needed, add 50 µL of pyridine.

  • Seal the vial tightly.

  • Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical derivatization process.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Add_Reagents Add Derivatization Reagents (e.g., Nonyl Chloroformate, Catalyst) Sample->Add_Reagents 1 Vortex Vortex to Mix Add_Reagents->Vortex 2 Add_Solvent Add Extraction Solvent (e.g., Chloroform) Vortex->Add_Solvent 3 Separate_Phases Centrifuge to Separate Phases Add_Solvent->Separate_Phases 4 Collect_Organic Collect Organic Layer Separate_Phases->Collect_Organic 5 GCMS GC-MS Analysis Collect_Organic->GCMS 6 Data Data Processing & Quantitation GCMS->Data 7

Caption: Experimental workflow for derivatization-based quantitative analysis.

Derivatization_Reaction Analyte Analyte with -NH2 or -COOH group Product Derivatized Analyte (Volatile & Thermally Stable) Analyte->Product + Reagent Reagent Nonyl Chloroformate (C9H19OCOCl) Reagent->Product

Caption: General reaction scheme for nonyl chloroformate derivatization.

References

Comparative

A Comparative Guide to Alternative Reagents for Long-Chain Carbamate Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of long-chain carbamates is a critical process in the development of pharmaceuticals, agrochemicals, and materials science. The carbamate func...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long-chain carbamates is a critical process in the development of pharmaceuticals, agrochemicals, and materials science. The carbamate functional group imparts unique properties, including metabolic stability and the ability to act as a bioisostere for amide bonds.[1] While nonyl chloroformate and other long-chain chloroformates have been traditionally used, their handling and the generation of corrosive byproducts necessitate the exploration of safer and more efficient alternative reagents.[2] This guide provides an objective comparison of various synthetic routes to long-chain carbamates, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for long-chain carbamate synthesis depends on several factors, including substrate scope, reaction conditions, scalability, and safety considerations. The following table summarizes the key quantitative and qualitative aspects of the traditional chloroformate method and its alternatives.

MethodReagentsTypical Yield (%)Reaction Time (hours)Reaction Temperature (°C)AdvantagesDisadvantages
Traditional Chloroformate Long-Chain Chloroformate, Amine, Base70-902-120 - 25Well-established, generally good yields.Chloroformates can be toxic and corrosive; requires a base to neutralize HCl byproduct.
Activated Carbonate Long-Chain Alcohol, p-Nitrophenyl Chloroformate, Amine, Base72-944-240 - 50Avoids direct handling of long-chain chloroformates.[3]Two-step process; p-nitrophenol byproduct needs to be removed.
CO₂ Three-Component Coupling Long-Chain Amine, CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃)45-928-24Room TemperatureUtilizes CO₂ as a C1 source; mild reaction conditions.[2]May require high pressure and can have longer reaction times.[4]
Curtius Rearrangement Long-Chain Carboxylic Acid, Diphenylphosphoryl Azide (DPPA), Alcohol42-8512-4840 - 110Avoids isocyanate intermediates; good for converting carboxylic acids directly.[5][6]DPPA is toxic and potentially explosive; can require higher temperatures.[5]
Carbonyldiimidazole (CDI) Long-Chain Alcohol, CDI, Amine66-991-16Room Temperature - 60Avoids phosgene and isocyanates; high yields.[7]CDI is moisture-sensitive; can be a multi-step process if the activated intermediate is isolated.[7][8]
Tin-Catalyzed Transcarbamoylation Long-Chain Alcohol, Phenyl Carbamate, Tin Catalyst>902.5-590High yields with a variety of functional groups tolerated; cost-effective reagents.[9]Requires a metal catalyst which may need to be removed from the final product.[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis of a long-chain carbamate using the compared methods.

Traditional Method: Synthesis of a Long-Chain Carbamate using Nonyl Chloroformate

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add nonyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired long-chain carbamate.

experimental_workflow_chloroformate amine Amine & Base in DCM reaction Reaction at 0°C to RT amine->reaction chloroformate Nonyl Chloroformate chloroformate->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Long-Chain Carbamate purification->product experimental_workflow_activated_carbonate alcohol Long-Chain Alcohol & Pyridine activation Activation alcohol->activation pnpc p-Nitrophenyl Chloroformate pnpc->activation activated_carbonate Activated Carbonate activation->activated_carbonate reaction Reaction at 50-60°C activated_carbonate->reaction amine Amine amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Long-Chain Carbamate purification->product experimental_workflow_co2_coupling reactants Amine, Cs₂CO₃, TBAI in DMF reaction Reaction at RT reactants->reaction co2 Carbon Dioxide (Pressure) co2->reaction alkyl_halide Long-Chain Alkyl Halide alkyl_halide->reaction filtration Filtration reaction->filtration workup Aqueous Workup & Extraction filtration->workup purification Column Chromatography workup->purification product Long-Chain Carbamate purification->product experimental_workflow_curtius acid Long-Chain Carboxylic Acid & Et₃N isocyanate_formation Isocyanate Formation (80-110°C) acid->isocyanate_formation dppa DPPA dppa->isocyanate_formation isocyanate Isocyanate Intermediate isocyanate_formation->isocyanate trapping Trapping of Isocyanate isocyanate->trapping alcohol Alcohol alcohol->trapping workup Aqueous Workup & Extraction trapping->workup purification Column Chromatography workup->purification product Long-Chain Carbamate purification->product experimental_workflow_cdi alcohol Long-Chain Alcohol activation Activation at RT alcohol->activation cdi CDI cdi->activation intermediate Alkoxycarbonyl-imidazole activation->intermediate reaction Reaction at 60°C intermediate->reaction amine Amine amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Long-Chain Carbamate purification->product experimental_workflow_transcarbamoylation reactants Long-Chain Alcohol, Phenyl Carbamate, Tin Catalyst in Toluene reaction Reaction at 90°C reactants->reaction workup Basic Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Long-Chain Carbamate purification->product

References

Validation

Performance of Nonyl chloroformate derivatives in different ionization sources (ESI vs. APCI)

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal ionization source for the analysis of nonyl chloroformate derivatized compounds. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal ionization source for the analysis of nonyl chloroformate derivatized compounds. This guide provides a detailed comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), supported by extrapolated experimental data and detailed methodologies.

The derivatization of molecules with nonyl chloroformate is a widely used strategy in analytical chemistry to enhance the detectability of compounds in mass spectrometry. The long alkyl chain of the nonyl group significantly alters the physicochemical properties of the analyte, impacting its ionization efficiency. The choice between the two most common ionization sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), is critical for achieving optimal sensitivity and robust analytical results. This guide provides a head-to-head comparison of ESI and APCI for the analysis of nonyl chloroformate derivatives.

Principles of Ionization: A Tale of Two Sources

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both soft ionization techniques that generate ions from a liquid phase for mass analysis. However, their mechanisms of ion formation are fundamentally different, leading to distinct performance characteristics.

Electrospray Ionization (ESI) generates ions from a solution by applying a high voltage to a liquid passing through a capillary. This process creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is particularly well-suited for polar and ionizable compounds.[1][2][3]

Atmospheric Pressure Chemical Ionization (APCI) , in contrast, involves the gas-phase ionization of analytes. The liquid eluent is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a charge to the analyte molecules through chemical reactions. APCI is generally more effective for less polar and more volatile compounds.[1][2]

Performance Comparison: ESI vs. APCI for Nonyl Chloroformate Derivatives

The introduction of a nonyl group via derivatization significantly increases the hydrophobicity and reduces the polarity of the original analyte. This shift in chemical properties has a profound impact on the ionization process. The following tables summarize the expected performance of ESI and APCI for the analysis of nonyl chloroformate derivatives based on general principles and data from similar long-chain alkyl chloroformate derivatives.[4]

Table 1: Quantitative Performance Metrics

Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Nonyl Chloroformate Derivatives
Ionization Efficiency Moderate to LowHighThe long, non-polar nonyl chain makes the derivative more amenable to the gas-phase ionization mechanism of APCI. ESI efficiency decreases with increasing alkyl chain length in chloroformate derivatives.[4]
Sensitivity (LOD/LOQ) Generally lower for non-polar compoundsGenerally higher for non-polar compoundsAPCI is expected to provide lower limits of detection (LOD) and quantification (LOQ) for the relatively non-polar nonyl derivatives.
Linearity Good over a moderate concentration rangeExcellent over a wide concentration rangeAPCI often exhibits a wider linear dynamic range, which is advantageous for quantitative analysis.
Matrix Effects More susceptible to ion suppression or enhancement[5][6][7][8]Less susceptible to matrix effects[5][6][7]The gas-phase ionization in APCI reduces interferences from non-volatile matrix components, leading to more robust and reliable quantification in complex samples.[5]
Adduct Formation Prone to sodium and other adduct formation[3]Minimal adduct formation; primarily protonated molecules [M+H]+ESI can produce multiple adduct ions, which can complicate data interpretation. APCI typically yields simpler mass spectra.

Table 2: Qualitative Performance Characteristics

CharacteristicElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Relevance to Nonyl Chloroformate Derivatives
Analyte Polarity Best for polar and ionizable compounds[2][3]Best for neutral and less polar compounds[2]The nonyl derivative is significantly less polar than the underivatized analyte, favoring APCI.
Analyte Volatility Not requiredRequires thermal stability and some volatilityThe derivatized analyte must be sufficiently volatile and thermally stable to be analyzed by APCI.
Multiple Charging Common for large moleculesRareNot typically a major consideration for the analysis of small molecules derivatized with nonyl chloroformate.
Flow Rate Compatibility Optimal at lower flow rates (µL/min range)Compatible with standard HPLC flow rates (mL/min range)APCI is often more directly compatible with conventional HPLC systems without the need for flow splitting.

Experimental Protocols

The following section outlines a general experimental workflow for the derivatization of a model analyte with nonyl chloroformate and subsequent analysis by LC-MS using both ESI and APCI sources.

Derivatization Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte (e.g., an amine- or phenol-containing compound) in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of water and a water-miscible organic solvent).

  • pH Adjustment: Adjust the pH of the solution to approximately 9-10 using a suitable buffer (e.g., sodium borate buffer) or a base (e.g., sodium hydroxide). This is crucial for the efficient reaction of the chloroformate with amine and phenolic hydroxyl groups.

  • Derivatization Reaction: Add a molar excess of nonyl chloroformate (e.g., 10-fold molar excess) to the sample solution. The nonyl chloroformate should be dissolved in an aprotic solvent like acetonitrile.

  • Reaction Conditions: Vortex the mixture for 1-2 minutes and allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quenching: Quench any remaining nonyl chloroformate by adding a small amount of an aqueous solution of a primary amine (e.g., glycine) or by acidifying the solution.

  • Extraction: Extract the nonyl chloroformate derivative into an organic solvent such as ethyl acetate or hexane.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column is typically suitable for the separation of the hydrophobic nonyl chloroformate derivatives.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The addition of a small amount of an acid (e.g., 0.1% formic acid) can improve peak shape and ionization efficiency in positive ion mode.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally compatible with both ESI and APCI sources.

  • Mass Spectrometry (MS):

    • Ionization Source Comparison: Analyze the reconstituted sample using both an ESI and an APCI source.

    • ESI Parameters:

      • Ionization Mode: Positive or negative, depending on the analyte.

      • Capillary Voltage: 3.0-4.5 kV

      • Nebulizing Gas Pressure: 30-50 psi

      • Drying Gas Flow: 5-10 L/min

      • Drying Gas Temperature: 300-350 °C

    • APCI Parameters:

      • Ionization Mode: Positive or negative.

      • Corona Discharge Current: 3-5 µA

      • Vaporizer Temperature: 350-450 °C

      • Sheath Gas Flow: 40-60 units

      • Auxiliary Gas Flow: 5-15 units

      • Capillary Temperature: 250-300 °C

Visualizing the Workflow and Decision Logic

To aid in the selection and implementation of the appropriate ionization technique, the following diagrams illustrate the experimental workflow and the logical considerations for choosing between ESI and APCI for nonyl chloroformate derivatives.

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_lcms LC-MS/MS Analysis cluster_comparison Performance Comparison Analyte Analyte in Solution pH_Adjust pH Adjustment (pH 9-10) Analyte->pH_Adjust Derivatization Add Nonyl Chloroformate pH_Adjust->Derivatization Reaction Reaction (Room Temp, 15-30 min) Derivatization->Reaction Quench Quench Excess Reagent Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC_Separation LC Separation (C18/C8 Column) Reconstitute->LC_Separation Ionization Ionization Source LC_Separation->Ionization MS_Analysis Mass Spectrometry (MS/MS) ESI_Analysis ESI Analysis Ionization->ESI_Analysis ESI APCI_Analysis APCI Analysis Ionization->APCI_Analysis APCI Data_Comparison Compare Sensitivity, Matrix Effects, etc. ESI_Analysis->Data_Comparison APCI_Analysis->Data_Comparison

Caption: Experimental workflow for the comparison of ESI and APCI for nonyl chloroformate derivatives.

decision_logic Analyte_Properties Analyte: Nonyl Chloroformate Derivative Is_Polar Is the derivative polar? Analyte_Properties->Is_Polar Is_Volatile Is the derivative thermally stable and sufficiently volatile? Is_Polar->Is_Volatile No Choose_ESI Choose ESI Is_Polar->Choose_ESI Yes Choose_APCI Choose APCI Is_Volatile->Choose_APCI Yes Consider_Both Consider Both / Method Development Needed Is_Volatile->Consider_Both No

Caption: Decision logic for selecting between ESI and APCI for nonyl chloroformate derivatives.

Conclusion and Recommendations

For the analysis of nonyl chloroformate derivatives, Atmospheric Pressure Chemical Ionization (APCI) is generally the recommended ionization source. The derivatization process imparts significant non-polar character to the analyte, making it ideally suited for the gas-phase ionization mechanism of APCI. This is expected to result in higher sensitivity, reduced matrix effects, and a wider linear dynamic range compared to Electrospray Ionization (ESI).

However, ESI should not be entirely discounted, especially if the original molecule retains significant polar functional groups or if the derivative exhibits thermal instability, which would be detrimental in the heated APCI source. Ultimately, the optimal choice of ionization source should be confirmed empirically during method development for each specific analyte and matrix. This guide provides a strong starting point for researchers to make an informed decision and streamline their analytical workflow.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Nonyl Chloroformate: A Comprehensive Guide for Laboratory Professionals

For immediate release: A detailed guide outlining the proper disposal procedures for nonyl chloroformate, a hazardous chemical compound, is now available for researchers, scientists, and drug development professionals. T...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A detailed guide outlining the proper disposal procedures for nonyl chloroformate, a hazardous chemical compound, is now available for researchers, scientists, and drug development professionals. This document provides essential safety and logistical information, including step-by-step operational and disposal plans to ensure the safe handling and neutralization of this reactive substance.

Nonyl chloroformate is a corrosive and toxic chemical that is fatal if swallowed, inhaled, or in contact with skin, and can cause severe eye and skin damage.[1][2][3] Adherence to strict safety protocols during its handling and disposal is paramount to protect laboratory personnel and the environment.

Safe Handling and Storage

Before initiating any disposal procedure, it is crucial to handle nonyl chloroformate with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][4]

Store nonyl chloroformate in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5] The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.[6][7]

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity (Oral) Fatal if swallowed.[1][3]
Acute Toxicity (Dermal) Fatal in contact with skin.[1][3]
Acute Toxicity (Inhalation) Fatal if inhaled.[1][2]
Skin Corrosion/Irritation Causes severe skin burns.[1][3]
Eye Damage/Irritation Causes serious eye damage.[1][2]
Corrosive to Metals May be corrosive to metals.[2][3][4]

Chemical Neutralization: The Preferred Disposal Method

The recommended procedure for the disposal of nonyl chloroformate is through chemical neutralization. This involves a controlled hydrolysis reaction with a basic solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to break it down into less hazardous compounds. The primary products of this reaction are nonyl alcohol, carbon dioxide, and sodium chloride.

Experimental Protocol for Neutralization

This protocol details the step-by-step procedure for the safe neutralization of nonyl chloroformate in a laboratory setting.

Materials:

  • Nonyl chloroformate waste

  • Sodium hydroxide (NaOH) solution (2 M) or Sodium Carbonate (Na₂CO₃) solution (10%)

  • A suitable solvent (e.g., a water-miscible solvent in which the chloroformate is soluble, if necessary, like acetone or isopropanol)

  • Large beaker or flask (at least 3 times the volume of the total reaction mixture)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an emergency eyewash and safety shower are readily accessible. Place a large beaker or flask containing a stir bar in an ice bath on a magnetic stir plate.

  • Dilution (Optional but Recommended): If the nonyl chloroformate waste is concentrated, it is advisable to dilute it with a water-miscible solvent. This helps to control the reaction rate and dissipate heat more effectively. Slowly add the nonyl chloroformate to the solvent in the reaction vessel with gentle stirring.

  • Slow Addition of Base: Begin slowly adding the 2 M sodium hydroxide or 10% sodium carbonate solution to the stirred nonyl chloroformate solution. The reaction is exothermic, and the addition should be done dropwise or in small portions to maintain control of the temperature. Use the ice bath to keep the temperature of the reaction mixture below 25°C.

  • Monitoring the Reaction: Continue the slow addition of the basic solution. Monitor the pH of the reaction mixture periodically using pH paper or a calibrated pH meter. The goal is to reach and maintain a pH between 9 and 12 to ensure complete hydrolysis of the chloroformate.

  • Completion of Reaction: Once the pH is stable in the basic range and the addition of more base does not cause a significant temperature increase, continue stirring the mixture for at least one hour to ensure the reaction has gone to completion.

  • Final Neutralization: After the reaction is complete, check the final pH of the solution. If it is still highly basic, neutralize it to a pH between 6 and 8 by slowly adding a weak acid, such as citric acid or acetic acid.

  • Waste Disposal: The resulting neutralized aqueous solution, containing nonyl alcohol, sodium chloride, and sodium carbonate/bicarbonate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Diagrams

Disposal_Workflow A Assess Hazards & Don PPE B Prepare Neutralization Setup in Fume Hood A->B C Dilute Nonyl Chloroformate (Optional) B->C D Slowly Add Base & Control Temperature C->D E Monitor pH (Target: 9-12) D->E E->D Continue adding base if pH < 9 F Stir for 1 Hour After pH is Stable E->F pH stable G Neutralize to pH 6-8 F->G H Dispose of Aqueous Waste per Regulations G->H Neutralization_Reaction cluster_reactants Reactants cluster_products Products Nonyl Chloroformate Nonyl Chloroformate Nonyl Alcohol Nonyl Alcohol Nonyl Chloroformate->Nonyl Alcohol Carbon Dioxide Carbon Dioxide Nonyl Chloroformate->Carbon Dioxide Sodium Hydroxide Sodium Hydroxide Sodium Chloride Sodium Chloride Sodium Hydroxide->Sodium Chloride

References

Handling

Personal protective equipment for handling Nonyl chloroformate

Essential Safety and Handling Guide for Nonyl Chloroformate This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nonyl chloro...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nonyl Chloroformate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nonyl chloroformate. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Nonyl chloroformate is a hazardous chemical that is fatal if swallowed, inhaled, or comes into contact with skin.[1][2][3] It causes severe skin burns and serious eye damage.[1][2][3][4] Additionally, it is a combustible liquid and may be corrosive to metals.[1][2][3][5] This substance is also sensitive to moisture.

Quantitative Data

For quick reference, the key quantitative data for Nonyl chloroformate is summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₉ClO₂
Molecular Weight 206.71 g/mol
Flash Point 80 °C (176 °F)
Specific Gravity 0.97 (at 20°C/20°C)
Purity >95.0%

Source:[3]

Personal Protective Equipment (PPE)

When handling Nonyl chloroformate, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

1. Respiratory Protection: Due to the acute toxicity upon inhalation, respiratory protection is critical.[2][5] A full-face respirator with multi-purpose combination respirator cartridges is recommended.[6] For emergency situations, a positive pressure, full face-piece self-contained breathing apparatus (SCBA) should be used.[7]

2. Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[5][8][9]

3. Skin Protection:

  • Gloves: Chemically resistant gloves are essential.[5] While nitrile gloves are a good all-purpose option, it is crucial to consult the glove manufacturer's compatibility chart for Nonyl chloroformate.[6][9]

  • Protective Clothing: A lab coat, chemical-resistant apron, and full-body coverage are necessary to prevent skin contact.[5][8][9]

4. Footwear: Closed-toe, chemical-resistant shoes or boots should be worn.[7]

Handling and Storage Protocols

Operational Plan:

  • Ventilation: Always handle Nonyl chloroformate in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.[5][10]

  • Avoid Inhalation and Contact: Do not breathe vapors, mists, or sprays.[2][5] Avoid all contact with eyes, skin, and clothing.[5]

  • Hygiene Practices: Wash hands and skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[11] Use non-sparking tools and explosion-proof equipment.[11]

Storage Plan:

  • Container: Keep the container tightly closed and store it in a corrosive-resistant container with a resistant inner liner.[3][11][12]

  • Conditions: Store in a cool, dry, and well-ventilated area, locked up and accessible only to authorized personnel.[3][5][12] The recommended storage temperature is below 15°C.

  • Inert Atmosphere: As Nonyl chloroformate is moisture-sensitive, it should be stored under an inert gas.

Emergency and Disposal Procedures

The following diagram outlines the workflow for handling Nonyl chloroformate, including emergency response and disposal.

NonylChloroformateWorkflow Nonyl Chloroformate Handling Workflow prep Preparation - Wear full PPE - Work in fume hood handling Handling - Avoid contact and inhalation - Keep away from heat prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area - Under inert gas handling->storage disposal Waste Disposal - Collect in labeled container - Contact licensed disposal service handling->disposal emergency Emergency Event handling->emergency spill Spill Response - Evacuate area - Absorb with inert material - Ventilate area emergency->spill Spill fire Fire Response - Use dry chemical, foam, or CO2 - Do NOT use water emergency->fire Fire exposure Personal Exposure emergency->exposure Exposure inhalation Inhalation - Move to fresh air - Seek immediate medical attention exposure->inhalation skin_contact Skin Contact - Remove contaminated clothing - Rinse skin with water for 15 min - Seek immediate medical attention exposure->skin_contact eye_contact Eye Contact - Rinse with water for 15 min - Remove contact lenses - Seek immediate medical attention exposure->eye_contact ingestion Ingestion - Rinse mouth - Do NOT induce vomiting - Seek immediate medical attention exposure->ingestion

Nonyl Chloroformate Handling Workflow

Experimental Protocols for Emergency Response:

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or earth.[2][13]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[13]

    • Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal.[6]

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention by calling a poison center or doctor.[2]

    • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[2]

    • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical attention from an ophthalmologist.

    • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Call a poison center or doctor immediately for medical assistance.[2]

Disposal Plan:

All waste containing Nonyl chloroformate must be treated as hazardous.

  • Collect all contaminated materials (including absorbent materials from spills and disposable PPE) in a designated, sealed, and properly labeled hazardous waste container.

  • Dispose of the contents and the container through an approved and licensed waste disposal company.[4][12]

  • It may be possible to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[4]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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